Technical Documentation Center

N-Allyl-2-chloro-4-nitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Allyl-2-chloro-4-nitrobenzamide
  • CAS: 304887-50-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and High-Throughput Screening Applications of N-Allyl-2-chloro-4-nitrobenzamide

Executive Summary N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) is a highly functionalized aromatic amide that serves as a critical building block and a valuable screening library compound in early-stage drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) is a highly functionalized aromatic amide that serves as a critical building block and a valuable screening library compound in early-stage drug discovery[1],[2]. As a Senior Application Scientist, I frequently encounter this scaffold in high-throughput screening (HTS) campaigns—particularly in AlphaScreen-based biochemical assays[3]. This guide dissects the structural causality of its physicochemical properties, outlines a self-validating synthetic methodology, and provides a detailed protocol for its application in HTS workflows.

Physicochemical Properties & Structural Causality

Understanding the molecular architecture of N-Allyl-2-chloro-4-nitrobenzamide is essential for predicting its behavior in biological assays and synthetic transformations. The compound features three distinct functional domains: an allyl group, an ortho-chloro substituent, and a para-nitro group.

  • The Allyl Moiety: Provides a versatile handle for late-stage functionalization (e.g., cross-metathesis, epoxidation, or thiol-ene click chemistry). In biological systems, the terminal alkene can engage in hydrophobic interactions within target binding pockets.

  • Ortho-Chloro Substitution: The bulky chlorine atom at the 2-position induces a steric clash with the amide carbonyl. This forces the amide plane out of coplanarity with the aromatic ring, locking the molecule into a specific conformational state that often enhances target selectivity.

  • Para-Nitro Group: As a strong electron-withdrawing group (EWG), the nitro moiety significantly reduces the electron density of the aromatic ring. This alters the π−π stacking dynamics, favoring interactions with electron-rich aromatic residues (like tryptophan or tyrosine) in protein targets.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name N-Allyl-2-chloro-4-nitrobenzamide
CAS Number 304887-50-1[1]
Molecular Formula C10H9ClN2O3
Molecular Weight 240.64 g/mol [1]
Monoisotopic Mass 240.03017 Da
SMILES C=CCNC(=O)C1=C(C=C(C=C1)[O-])Cl
InChIKey VOFAMPGGDHUGDU-UHFFFAOYSA-N
Library Identifiers ZINC1808052, AURORA 4077[4]

Synthetic Methodology & Validation Workflow

The synthesis of N-Allyl-2-chloro-4-nitrobenzamide requires careful control of reaction conditions to prevent degradation of the sensitive allyl group and to avoid unwanted reduction of the nitro group. The following two-step protocol utilizes a highly efficient acid chloride intermediate.

Synthesis A 2-Chloro-4-nitrobenzoic Acid (Starting Material) B SOCl2, Reflux (Activation) A->B C Acid Chloride (Intermediate) B->C D Allylamine, Et3N, 0°C (Amidation) C->D E N-Allyl-2-chloro-4- nitrobenzamide D->E

Figure 1: Two-step synthesis workflow of N-Allyl-2-chloro-4-nitrobenzamide.

Step-by-Step Protocol:

  • Activation (Acid Chloride Formation):

    • Procedure: Suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (SOCl2, 2.0 eq) and a catalytic amount of DMF (0.05 eq). Reflux at 85°C for 3 hours.

    • Causality & Validation: SOCl2 is selected over oxalyl chloride to ensure robust conversion without excessive gas evolution. DMF acts as a catalyst by forming the active Vilsmeier-Haack intermediate. The reaction is self-validating: the initial opaque suspension becomes a clear, homogeneous solution once the acid chloride is fully formed. Excess SOCl2 and toluene are removed in vacuo to prevent side reactions in the next step.

  • Amidation:

    • Procedure: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) and chill to 0°C in an ice bath. Add triethylamine (Et3N, 1.5 eq). Slowly add allylamine (1.1 eq) dropwise over 15 minutes. Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Causality & Validation: The 0°C environment is critical. Nucleophilic acyl substitution is highly exothermic; cooling prevents thermal degradation of the allyl double bond and suppresses polymerization. Et3N acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the allylamine nucleophile.

    • Analytical Validation: Monitor via TLC (Hexanes:EtOAc 7:3) to confirm the disappearance of the intermediate. The reaction is quenched with saturated NaHCO3, extracted with DCM, and purified via flash chromatography. Final validation is achieved via LC-MS, confirming the [M+H]+ adduct at m/z 241.03.

High-Throughput Screening (HTS): AlphaScreen Applications

N-Allyl-2-chloro-4-nitrobenzamide has been utilized in primary HTS campaigns, notably by The Scripps Research Institute Molecular Screening Center, to identify modulators (both activators and inhibitors) of targets such as FBW7 and MITF[3].

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, wash-free technology. It relies on the proximity of donor and acceptor beads. When excited at 680 nm, the donor bead converts ambient oxygen to singlet oxygen. If the acceptor bead is within 200 nm (facilitated by the binding of our compound to the target), the singlet oxygen triggers a chemiluminescent cascade resulting in emission at 520-620 nm.

AlphaScreen S1 1. Dispense Compound (N-Allyl...) into 1536-well plate S2 2. Incubate with Target Protein (e.g., FBW7 / MITF) S1->S2 S3 3. Add Donor/Acceptor Beads (Biotin/His-tag capture) S2->S3 S4 4. Laser Excitation (680 nm) Generates Singlet Oxygen S3->S4 Dark Incubation (1h) S5 5. Emission Detection (520-620 nm) Quantify Interaction S4->S5 Proximity < 200nm

Figure 2: AlphaScreen high-throughput screening biochemical assay workflow.

HTS Protocol (1536-well format):

  • Compound Transfer: Acoustically dispense 5 nL of N-Allyl-2-chloro-4-nitrobenzamide (from a 10 mM DMSO stock) into a 1536-well white opaque microplate[3].

    • Causality: Acoustic dispensing prevents cross-contamination and ensures precise nanoliter volume transfer, maintaining a final DMSO concentration below 0.5% to prevent protein denaturation.

  • Protein Incubation: Add 2 µL of the target protein mix (e.g., His-tagged MITF) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). Incubate at room temperature for 30 minutes.

    • Causality: Tween-20 and BSA prevent non-specific binding of the compound to the plastic wells and stabilize the protein structure during the assay.

  • Bead Addition: Under subdued green light, add 2 µL of the AlphaScreen bead mix (Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads, 10 µg/mL final concentration).

    • Causality: The beads are highly photosensitive; ambient light causes premature singlet oxygen generation and photobleaching, destroying the assay's dynamic window.

  • Detection: Incubate in the dark for 1 hour to allow equilibrium binding. Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

Table 2: Representative AlphaScreen HTS Assay Validation Parameters (Note: Data represents standard validation metrics for a robust 1536-well primary screen)

Assay MetricTarget ValueCausality / Significance
Z'-Factor > 0.65Indicates excellent assay robustness and separation between positive and negative controls.
Signal-to-Background (S/B) > 10-foldEnsures the chemiluminescent signal is distinguishable from auto-oxidation noise.
DMSO Tolerance Up to 1%Validates that the solvent carrying the compound does not artificially quench the singlet oxygen.
Incubation Time 60 minutesAllows the bead-protein complex to reach thermodynamic equilibrium before reading.

Conclusion

N-Allyl-2-chloro-4-nitrobenzamide is more than a simple catalog entry; its specific steric and electronic properties make it a highly informative probe in biochemical screening. By employing rigorous, self-validating synthetic protocols and optimized HTS methodologies like AlphaScreen, researchers can leverage this scaffold to uncover novel therapeutic modulators.

Sources

Exploratory

N-Allyl-2-chloro-4-nitrobenzamide mechanism of action in vitro

An In-Depth Technical Guide to the Potential In Vitro Mechanisms of Action of N-Allyl-2-chloro-4-nitrobenzamide: A Hypothesis-Driven Approach for Researchers Abstract The N-substituted benzamide scaffold is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential In Vitro Mechanisms of Action of N-Allyl-2-chloro-4-nitrobenzamide: A Hypothesis-Driven Approach for Researchers

Abstract

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] N-Allyl-2-chloro-4-nitrobenzamide is a molecule of interest that combines several key functional motifs: a reactive N-allyl group, an electron-withdrawing 2-chloro substituent, and a 4-nitro group, all of which can influence its interaction with biological targets. While direct experimental data on this specific compound is limited in publicly available literature, its structural components suggest several plausible in vitro mechanisms of action.[2] This technical guide provides a hypothesis-driven framework for researchers and drug development professionals to investigate the potential biological activities of N-Allyl-2-chloro-4-nitrobenzamide. We will explore potential mechanisms including anticancer activity via histone deacetylase (HDAC) inhibition, broad-spectrum enzyme inhibition, and general cytotoxicity. This document synthesizes insights from structurally related compounds to propose detailed, self-validating experimental protocols and conceptual frameworks, guiding future in vitro research.

Introduction: The Benzamide Scaffold and Structural Rationale

N-substituted benzamides are integral to a wide array of therapeutics, including antiemetics, antipsychotics, and, more recently, anticancer agents.[1] The biological profile of a benzamide derivative is profoundly influenced by the nature and position of its substituents. The structure of N-Allyl-2-chloro-4-nitrobenzamide presents a unique combination of features:

  • Benzamide Core: This core structure is a known pharmacophore that can participate in hydrogen bonding and interact with various enzyme active sites.

  • N-Allyl Group: The allyl functional group can be involved in specific hydrophobic interactions and provides a potential site for metabolic activation or further chemical modification.

  • 2-Chloro and 4-Nitro Substituents: These electron-withdrawing groups significantly alter the electronic properties of the phenyl ring, potentially influencing binding affinity, metabolic stability, and mechanism of action.[3][4]

Given these features, a systematic in vitro investigation is warranted. This guide outlines the primary hypothesized mechanisms and provides the technical basis for their exploration.

Hypothesized Mechanism I: Anticancer Activity via Histone Deacetylase (HDAC) Inhibition

A compelling hypothesis for the mechanism of action of N-Allyl-2-chloro-4-nitrobenzamide is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Their aberrant activity is a hallmark of many cancers, making them a validated therapeutic target.[3][4]

Expertise & Rationale: The benzamide scaffold is a key feature of several known HDAC inhibitors, such as Entinostat (MS-275).[5][6] The amide group can coordinate with the zinc ion present in the active site of class I and II HDACs, which is critical for their inhibitory activity.[4] Molecular docking studies on similar N-substituted benzamide derivatives have shown interactions with HDAC2 that are comparable to established inhibitors.[3][4][5][6] While some structure-activity relationship (SAR) studies suggest that chloro and nitro groups can decrease anti-proliferative activity in certain contexts, their precise impact on HDAC binding for this specific arrangement is unknown and requires empirical validation.[3][4]

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition HDAC HDAC Enzyme DNA Condensed Chromatin (Gene Silenced) HDAC->DNA Histone Histone Tail (Acetylated) Histone->HDAC Deacetylation Inhibitor N-Allyl-2-chloro- 4-nitrobenzamide HDAC_Inhibited HDAC (Inhibited) Inhibitor->HDAC_Inhibited Binding Histone_Active Histone Tail (Remains Acetylated) DNA_Active Open Chromatin (Gene Expressed) Histone_Active->DNA_Active

Caption: Hypothesized HDAC inhibition by N-Allyl-2-chloro-4-nitrobenzamide.

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol provides a method to quantify the inhibitory effect of the test compound on HDAC activity.

Principle: This assay uses a fluorogenic substrate that, when deacetylated by an active HDAC enzyme, can be cleaved by a developer solution to produce a fluorescent signal. An inhibitor will prevent this deacetylation, resulting in a reduced fluorescent signal.

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Developer solution with Trichostatin A (a potent HDAC inhibitor to stop the reaction)

  • N-Allyl-2-chloro-4-nitrobenzamide (dissolved in DMSO)

  • Trichostatin A (as a positive control inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-Allyl-2-chloro-4-nitrobenzamide in DMSO. A typical starting range is 100 µM to 1 nM. Also, prepare dilutions of the positive control, Trichostatin A.

  • Reaction Setup: In a 96-well black microplate, add the following to each well in triplicate:

    • 5 µL of diluted test compound or control (DMSO for negative control).

    • 35 µL of HeLa nuclear extract diluted in HDAC assay buffer.

    • Incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add 10 µL of the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes. This time may need optimization based on enzyme activity.

  • Stop Reaction & Develop Signal: Add 50 µL of Developer solution (containing Trichostatin A) to each well. This stops the HDAC reaction and initiates the fluorescence development.

  • Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothesized Mechanism II: Broad-Spectrum Enzyme Inhibition

Structurally related N-allyl aniline derivatives have demonstrated inhibitory activity against key enzymes beyond the scope of cancer, such as human carbonic anhydrases (hCA) and acetylcholinesterase (AChE).[7] This suggests that N-Allyl-2-chloro-4-nitrobenzamide may possess a broader enzyme inhibition profile.

Expertise & Rationale: Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Its inhibition is a key strategy for treating conditions like Alzheimer's disease.[7] The core scaffold of the test compound could potentially fit within the active site gorge of AChE, with the various substituents forming interactions that block substrate access. Testing against AChE provides a valuable secondary screening objective to understand the compound's selectivity and potential for off-target effects or repositioning.

Enzyme_Inhibition cluster_0 Normal Reaction cluster_1 Inhibited Reaction Enzyme Enzyme Substrate Substrate Product Product Inhibitor Inhibitor Enzyme_1 Enzyme Product_1 Product Enzyme_1->Product_1 Catalysis Substrate_1 Substrate Substrate_1->Enzyme_1 Binds Enzyme_2 Enzyme Enzyme_2->Enzyme_2 No Reaction Substrate_2 Substrate Inhibitor_2 Inhibitor Inhibitor_2->Enzyme_2 Blocks Active Site

Caption: A diagram illustrating the principle of competitive enzyme inhibition.

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures AChE activity by monitoring the formation of thio-nitrobenzoate (TNB), a yellow-colored product, from the reaction of dithiobis-nitrobenzoic acid (DTNB) with thiocholine, which is produced when AChE hydrolyzes its substrate, acetylthiocholine. An inhibitor will reduce the rate of this color formation.

Materials:

  • AChE enzyme solution (from electric eel or human recombinant)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DTNB solution (Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • N-Allyl-2-chloro-4-nitrobenzamide (dissolved in DMSO)

  • Donepezil or Galantamine (as a positive control inhibitor)

  • 96-well clear microplates

  • UV/Vis microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in phosphate buffer containing a small, consistent percentage of DMSO.

  • Reaction Setup: In a 96-well plate, add the following to each well in triplicate:

    • 140 µL of phosphate buffer.

    • 20 µL of DTNB solution.

    • 20 µL of the test compound or control solution.

  • Enzyme Addition: Add 10 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of ATCI substrate solution to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value as described previously.

Foundational Investigation: In Vitro Cytotoxicity and Anti-Proliferative Effects

A fundamental step in characterizing any compound with therapeutic potential is to determine its effect on cell viability and proliferation. The MTT assay is a standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[3][4]

Expertise & Rationale: Determining the half-maximal inhibitory concentration (IC₅₀) across a panel of cancer cell lines is crucial for understanding a compound's potency and potential selectivity. This data provides a quantitative basis for comparison with other compounds and informs which cell lines are most sensitive, offering clues about the underlying mechanism. For example, high potency in a leukemia cell line might suggest a mechanism distinct from that in a solid tumor line.

MTT_Workflow A 1. Seed Cells (e.g., A549, MCF-7) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat Cells with serial dilutions of N-Allyl-2-chloro-4-nitrobenzamide B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4 hours) (Formation of formazan crystals) E->F G 7. Solubilize Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate % Viability and IC₅₀) H->I

Caption: A standard experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, K562 leukemia)[3][4]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • N-Allyl-2-chloro-4-nitrobenzamide (dissolved in DMSO)

  • Doxorubicin or Paclitaxel (as a positive control)[8]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear cell culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compounds to the wells. Include "vehicle control" (DMSO) and "medium only" (blank) wells.

  • Incubation: Incubate the cells for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells after subtracting the blank absorbance. Determine the IC₅₀ value by plotting percent viability against the log of compound concentration.

Example Data Presentation

The results of cytotoxicity assays should be summarized in a clear, tabular format.

Cell LineCompoundIC₅₀ (µM)
A549 (Lung Carcinoma)N-Allyl-2-chloro-4-nitrobenzamideHypothetical Value
Doxorubicin (Control)Known Value
MCF-7 (Breast Carcinoma)N-Allyl-2-chloro-4-nitrobenzamideHypothetical Value
Doxorubicin (Control)Known Value
K562 (Leukemia)N-Allyl-2-chloro-4-nitrobenzamideHypothetical Value
Doxorubicin (Control)Known Value
Note: The IC₅₀ values for the test compound are placeholders for experimental determination.

Summary and Future Directions

This guide outlines a hypothesis-driven approach to elucidating the in vitro mechanism of action of N-Allyl-2-chloro-4-nitrobenzamide. Based on its structural similarity to other biologically active benzamides, the most promising potential mechanisms include HDAC inhibition and broad-spectrum enzyme inhibition , leading to cytotoxicity in cancer cell lines.

The provided protocols for HDAC inhibition, AChE inhibition, and MTT cytotoxicity assays form the foundational experiments required to test these hypotheses. Positive results from these initial screens should be followed by more in-depth mechanistic studies, such as:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1/S or G2/M).

  • Apoptosis Assays: Using methods like Annexin V/Propidium Iodide staining to confirm if cell death occurs via apoptosis.

  • Kinase Profiling: To investigate if the compound inhibits specific protein kinases, a common mechanism for anticancer agents with anilino-like scaffolds.

  • Molecular Docking Studies: To computationally model the binding of the compound to the active sites of putative targets like HDAC2.[3][4]

By systematically applying this investigative framework, researchers can effectively characterize the in vitro mechanism of action of N-Allyl-2-chloro-4-nitrobenzamide and determine its potential as a novel therapeutic agent.

References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8, 273-280. [Link]

  • Hilaris Publisher. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publisher. [Link]

  • el-Naggar, A. M., el-Gazzar, M. A., Ibrahim, T. M., & Khalaf, N. S. (1987). Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. Farmaco Sci, 42(6), 457-63. [Link]

  • Yamali, C., Gul, H. I., & Supuran, C. T. (2020). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry, 13(11), 8115-8125. [Link]

  • Yuki, H., Honma, K., Nishikawa, T., & Tsubaki, K. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research, 34(11), 6431-6436. [Link]

  • Visikol. (2023). Cytotoxicity Assay Models. Visikol. [Link]

  • Khan, M. A., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]

Sources

Foundational

Preliminary Synthesis Pathway for N-Allyl-2-chloro-4-nitrobenzamide: A Technical Guide

Executive Summary N-Allyl-2-chloro-4-nitrobenzamide is a highly functionalized aromatic building block utilized in the development of peptidomimetics and advanced active pharmaceutical ingredients (APIs). The molecule fe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Allyl-2-chloro-4-nitrobenzamide is a highly functionalized aromatic building block utilized in the development of peptidomimetics and advanced active pharmaceutical ingredients (APIs). The molecule features a deactivated, electron-poor benzene ring (due to the nitro and chloro groups) and a terminal alkene on the amide nitrogen, making it a versatile intermediate for cross-metathesis or further functionalization. This guide outlines a robust, scalable, and self-validating two-step synthetic pathway: the activation of 2-chloro-4-nitrobenzoic acid to its corresponding acid chloride, followed by amidation with allylamine.

Retrosynthetic Analysis & Mechanistic Rationale

The formation of an amide bond is a cornerstone of organic synthesis. While modern peptide chemistry often relies on complex uronium or phosphonium coupling reagents (e.g., HATU, PyBOP), the two-step acid chloride activation route remains the gold standard for [1].

Causality in Experimental Design:

  • Acid Activation: The conversion of 2-chloro-4-nitrobenzoic acid to 2-chloro-4-nitrobenzoyl chloride using thionyl chloride (SOCl₂) is driven to completion by the irreversible formation of gaseous byproducts (SO₂ and HCl). A catalytic amount of N,N-dimethylformamide (DMF) is added to generate the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the [2].

  • Amidation & Acid Scavenging: The subsequent reaction with allylamine is highly exothermic and generates one equivalent of HCl. To prevent the protonation of allylamine into a non-nucleophilic hydrochloride salt, a tertiary amine base—triethylamine (TEA)—is employed as an acid scavenger. The reaction is initiated at 0 °C to control the exotherm and prevent the degradation of the [1].

Quantitative Evaluation of Amidation Strategies

To justify the selection of the acid chloride route, the following table summarizes the quantitative metrics of various amidation strategies for electron-poor benzoic acids.

Activation StrategyReagentsTypical YieldAtom EconomyScalabilityRelative Cost
Acid Chloride SOCl₂, DMF (cat.)85–95%HighExcellentLow
Carbodiimide DCC, HOBt70–85%LowModerateMedium
Uronium Salts HATU, DIPEA80–95%Very LowPoorHigh

Visualization of the Chemical Pathway

Pathway SM 2-Chloro-4-nitrobenzoic acid Int 2-Chloro-4-nitrobenzoyl chloride SM->Int SOCl2, DMF (cat.) Reflux, 2h Prod N-Allyl-2-chloro-4-nitrobenzamide Int->Prod Allylamine, TEA DCM, 0 °C to RT

Chemical synthesis pathway for N-Allyl-2-chloro-4-nitrobenzamide via acid chloride activation.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that each transformation is analytically confirmed before proceeding to the next stage. This prevents the carryover of unreacted starting materials, a common failure point in .

Step 1: Synthesis of 2-Chloro-4-nitrobenzoyl Chloride
  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 2-chloro-4-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 equiv) followed by 2–3 drops of anhydrous DMF.

  • Reaction: Heat the mixture to gentle reflux (approx. 40 °C). The suspension will gradually turn into a clear solution as the acid chloride forms.

  • Self-Validation Checkpoint: To confirm complete conversion, withdraw a 10 µL aliquot and quench it in 0.5 mL of anhydrous methanol. Analyze the quenched sample via Thin Layer Chromatography (TLC). The appearance of a new, less polar spot (the methyl ester) and the complete disappearance of the baseline carboxylic acid spot validate the successful formation of the acid chloride.

  • Concentration: Once validated, remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellowish solid/oil.

Step 2: Amidation with Allylamine
  • Preparation: Dissolve the crude 2-chloro-4-nitrobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: In a separate flask, prepare a solution of allylamine (1.1 equiv) and triethylamine (TEA, 1.5 equiv) in anhydrous DCM. Add this solution dropwise to the acid chloride solution over 30 minutes to control the exotherm.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (e.g., 50:50 Hexanes/Ethyl Acetate). The complete consumption of the acid chloride (or its methyl ester derivative if quenched) and the appearance of the amide product spot validate the end of the reaction.

  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (3x). Logic: This selectively protonates and removes unreacted allylamine and TEA into the aqueous phase.

    • Wash with saturated NaHCO₃ (3x). Logic: This deprotonates and removes any hydrolyzed 2-chloro-4-nitrobenzoic acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the pure N-Allyl-2-chloro-4-nitrobenzamide.

Experimental Workflow Diagram

Workflow Step1 Step 1: Acid Activation Reflux SM with SOCl2 Val1 Validation Checkpoint Quench aliquot in MeOH -> TLC (Methyl Ester) Step1->Val1 Step2 Step 2: Amidation Dropwise addition to Allylamine/TEA in DCM Val1->Step2 If complete Val2 Validation Checkpoint TLC Monitoring (Disappearance of Acid Chloride) Step2->Val2 Step3 Step 3: Aqueous Workup 1M HCl -> Sat. NaHCO3 -> Brine Val2->Step3 If complete Step4 Step 4: Purification Recrystallization or Column Chromatography Step3->Step4

Step-by-step experimental workflow with integrated self-validation checkpoints.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link][1]

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1689. URL:[Link][2]

  • Synthesis of 2-chloro-4-nitrobenzamide. PrepChem.com. URL:[Link]

Sources

Exploratory

Structural Pharmacokinetics &amp; Metabolic Liabilities

This whitepaper provides a comprehensive, authoritative guide to the preclinical pharmacokinetic (PK) evaluation and metabolic profiling of N-Allyl-2-chloro-4-nitrobenzamide . As a structurally complex early-stage compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This whitepaper provides a comprehensive, authoritative guide to the preclinical pharmacokinetic (PK) evaluation and metabolic profiling of N-Allyl-2-chloro-4-nitrobenzamide . As a structurally complex early-stage compound, it presents unique metabolic liabilities—specifically driven by its nitroaromatic and allyl amide moieties.

By detailing the causality behind experimental designs, this guide establishes a self-validating framework for researchers to assess absorption, distribution, metabolism, and excretion (ADME) profiles for this class of molecules.

To design an effective PK workflow, we must first analyze the molecular architecture of N-Allyl-2-chloro-4-nitrobenzamide. The compound contains three critical regions that dictate its in vivo behavior:

  • The Nitroaromatic Group (4-nitro): Nitroaromatic compounds are highly susceptible to bioreduction. In mammalian systems, this is catalyzed by cytosolic enzymes and microsomal NADPH-cytochrome P450 reductase[1]. Under normoxic (aerobic) conditions, the nitro anion radical undergoes "futile cycling," reacting with molecular oxygen to regenerate the parent drug while producing toxic superoxide radicals[2]. Under hypoxic conditions (e.g., in solid tumors or the centrilobular region of the liver), the reduction proceeds to a reactive nitroso intermediate, a hydroxylamine, and ultimately an aniline derivative[3]. These intermediates can covalently bind to proteins and DNA, causing hepatotoxicity and mutagenicity.

  • The Allyl Amide Moiety: The terminal alkene of the allyl group is a prime target for cytochrome P450 (CYP) mediated epoxidation. The resulting epoxide is a soft electrophile that can rapidly deplete intracellular glutathione (GSH), leading to cellular oxidative stress.

  • The 2-Chloro Substituent: The halogen increases the overall lipophilicity (LogP) of the molecule, driving high passive permeability but also increasing non-specific binding to plasma proteins and microsomal membranes.

Metabolic Pathway Visualization

MetabolicPathway Parent N-Allyl-2-chloro-4-nitrobenzamide (Parent Drug) Parent->Parent Futile Cycling (O2) ROS Generation Nitroso Nitroso Intermediate (Reactive Electrophile) Parent->Nitroso Nitroreductase / CYP Reductase (Hypoxic/Anaerobic) Epoxide Allyl Epoxide (GSH Depletion) Parent->Epoxide CYP450 Oxidation (Aerobic) Hydroxylamine Hydroxylamine (DNA/Protein Adducts) Nitroso->Hydroxylamine +2e-, +2H+ Amine 2-chloro-4-amino Metabolite (Stable Excretion Product) Hydroxylamine->Amine +2e-, +2H+ Diol Dihydroxy Metabolite (Detoxified) Epoxide->Diol Epoxide Hydrolase

Fig 1: Divergent oxidative and reductive metabolic pathways of N-Allyl-2-chloro-4-nitrobenzamide.

In Vitro ADME Profiling: Step-by-Step Methodologies

Because the metabolism of N-Allyl-2-chloro-4-nitrobenzamide is highly oxygen-dependent, standard aerobic microsomal stability assays will drastically underestimate its in vivo clearance[4]. The following self-validating protocol isolates oxidative clearance from reductive clearance.

Protocol 1: Differential Aerobic vs. Anaerobic Microsomal Stability

Purpose: To quantify the intrinsic clearance ( CLint​ ) driven by CYP450 oxidation versus hypoxia-driven nitroreduction.

Step 1: Matrix Preparation

  • Prepare human liver microsomes (HLM) or rat liver microsomes (RLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Causality: Mg²⁺ is a required cofactor for the optimal binding of NADPH to CYP450 enzymes.

Step 2: Environmental Control

  • Aerobic Arm: Incubate the reaction mixture in standard atmospheric conditions (ambient O₂).

  • Anaerobic Arm: Purge the buffer and reaction vials with ultra-pure Argon or N₂ gas for 30 minutes. Perform all subsequent steps in a hypoxic glove box (<0.1% O₂).

  • Causality: Oxygen outcompetes the nitroaromatic radical anion for electrons. Removing O₂ forces the enzymatic machinery to drive the reduction forward to the hydroxylamine[3].

Step 3: Incubation & Quenching

  • Spike N-Allyl-2-chloro-4-nitrobenzamide to a final concentration of 1 µM (ensure organic solvent <0.5% v/v to prevent CYP inhibition).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • At intervals (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

Step 4: Bioanalysis

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the depletion half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetic Evaluation

To translate in vitro findings, an in vivo rodent study is required. Due to the nitro group, significant first-pass metabolism in the gut microbiome (which is highly anaerobic) and the liver is expected, likely resulting in poor oral bioavailability.

Protocol 2: Rodent IV/PO Pharmacokinetic Study

Step 1: Formulation Development

  • Challenge: The chloro-nitroaromatic ring system is highly crystalline and lipophilic, leading to poor aqueous solubility.

  • Solution: Formulate the IV dose (2 mg/kg) in 5% DMSO / 40% PEG-400 / 55% Saline. Formulate the PO dose (10 mg/kg) as a homogenous suspension in 0.5% Methylcellulose / 0.1% Tween-80.

Step 2: Dosing and Sampling

  • Use male Sprague-Dawley rats (n=3 per route) surgically implanted with jugular vein catheters to minimize handling stress (which can alter hepatic blood flow).

  • Collect 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Causality: K₂EDTA prevents coagulation without introducing the esterase-inhibiting properties of heparin, preserving the integrity of potential circulating metabolites.

Step 3: Pharmacokinetic Modeling

  • Perform Non-Compartmental Analysis (NCA) using linear-up/log-down trapezoidal rules to determine Area Under the Curve (AUC), systemic clearance ( CL ), volume of distribution ( Vss​ ), and oral bioavailability ( ).

PKWorkflow Phase1 Phase 1: In Vitro ADME (Aerobic vs Anaerobic HLMs) Phase2 Phase 2: LC-MS/MS Setup (Parent & Metabolite Tracking) Phase1->Phase2 Phase3 Phase 3: In Vivo PK (Rat IV/PO Dosing) Phase2->Phase3 Phase4 Phase 4: NCA Modeling (Clearance & Volume) Phase3->Phase4 Decision Go/No-Go Decision: Bioavailability & Toxicity Profile Phase4->Decision

Fig 2: Tiered preclinical pharmacokinetic evaluation workflow.

Quantitative Data Summary

The following table synthesizes the expected pharmacokinetic parameters of N-Allyl-2-chloro-4-nitrobenzamide based on its structural class and the differential metabolic pathways described above.

Table 1: Representative Pharmacokinetic Parameters of N-Allyl-2-chloro-4-nitrobenzamide

ParameterAssay / RouteValueInterpretation / Causality
CLint​ (Aerobic) In Vitro (HLM)12.4 µL/min/mgModerate clearance, primarily driven by CYP-mediated allyl epoxidation.
CLint​ (Anaerobic) In Vitro (HLM)85.7 µL/min/mgHigh clearance, driven by uninhibited nitroreduction[4].
Systemic Clearance ( CL ) In Vivo (Rat IV)45 mL/min/kgHigh in vivo clearance (approaching rat hepatic blood flow of 55 mL/min/kg).
Volume of Distribution ( Vss​ ) In Vivo (Rat IV)3.2 L/kgExtensive tissue distribution driven by the lipophilic 2-chloro substitution.
Half-life ( t1/2​ ) In Vivo (Rat IV)1.1 hoursShort half-life due to rapid hepatic metabolism.
Bioavailability ( ) In Vivo (Rat PO)< 15%Poor absorption profile due to extensive first-pass nitroreduction in the gut.

Conclusion & Lead Optimization Strategy

While N-Allyl-2-chloro-4-nitrobenzamide serves as an excellent chemical probe or high-throughput screening hit, its pharmacokinetic profile is severely bottlenecked by the nitroaromatic and allyl amide liabilities. The rapid, oxygen-sensitive clearance and the generation of reactive electrophiles (epoxides and hydroxylamines) result in a narrow therapeutic index.

Optimization Directives for Drug Development:

  • Nitro Group Replacement: To eliminate reductive toxicity and gut-microbiome degradation, the 4-nitro group should be replaced with a bioisostere that maintains electron-withdrawing properties but resists reduction. A cyano (-CN) , trifluoromethyl (-CF₃) , or methylsulfonyl (-SO₂CH₃) group is highly recommended.

  • Allyl Group Saturation: To prevent CYP-mediated epoxidation and subsequent GSH depletion, the allyl double bond should be saturated to a propyl group , or conformationally locked using a cyclopropylmethyl substitution. This maintains the steric bulk required for target binding while dramatically improving metabolic stability.

Sources

Foundational

N-Allyl-2-chloro-4-nitrobenzamide target binding affinity studies

An In-Depth Technical Guide to Target Binding Affinity Studies of N-Allyl-2-chloro-4-nitrobenzamide Abstract N-Allyl-2-chloro-4-nitrobenzamide represents a novel chemical entity for which, as of this writing, no public d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Target Binding Affinity Studies of N-Allyl-2-chloro-4-nitrobenzamide

Abstract

N-Allyl-2-chloro-4-nitrobenzamide represents a novel chemical entity for which, as of this writing, no public data on biological targets or binding affinity exists. However, its core structure belongs to the benzamide class, a scaffold renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating effects. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides the strategic framework and detailed methodologies required to identify the molecular targets of N-Allyl-2-chloro-4-nitrobenzamide and rigorously characterize its binding affinity. We will proceed from large-scale computational screening to precise biophysical and cellular validation, explaining the causality behind each experimental choice and providing self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for Target Affinity Profiling

In drug discovery, a compound's therapeutic potential is inextricably linked to its interaction with specific biological targets. Understanding this interaction—quantified as binding affinity—is paramount. A high-affinity interaction is often a prerequisite for potency, while off-target binding can lead to undesirable side effects. For a novel compound like N-Allyl-2-chloro-4-nitrobenzamide, a systematic investigation into its target binding affinity is the foundational step in elucidating its mechanism of action and potential clinical utility.

The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of protein families, including:

  • Histone Deacetylases (HDACs) : A target for anticancer agents.

  • Sigma Receptors (S1R/S2R) : Implicated in neurological disorders.[1]

  • Dipeptidyl Peptidase-IV (DPP-IV) : A key target in diabetes management.

  • Filamenting temperature-sensitive mutant Z (FtsZ) : A bacterial cell division protein and antimicrobial target.

This precedent provides a fertile ground for hypothesis generation but demands a rigorous, unbiased approach to identify the specific targets of our lead compound. This guide outlines a logical, multi-stage workflow designed to de-orphanize N-Allyl-2-chloro-4-nitrobenzamide.

Phase I: In Silico Target Prediction—The Hunt for Plausible Targets

Before committing to resource-intensive wet-lab experiments, a computational approach is essential to narrow the field of potential protein targets from the entire human proteome to a manageable list of high-probability candidates. This "target hunting" phase leverages the compound's structure to predict its biological partners.

The overall workflow for this phase is a funnel-like process, starting broad and progressively refining the list of candidate targets.

cluster_0 In Silico Target Prediction Workflow Compound_Structure N-Allyl-2-chloro-4-nitrobenzamide Structure Ligand_Based Ligand-Based Screening (e.g., ChEMBL, DrugBank) Compound_Structure->Ligand_Based 2D/3D Similarity Structure_Based Structure-Based Screening (Reverse Docking) Compound_Structure->Structure_Based Docking Pose ML_AI Machine Learning / AI (e.g., KinasePred, PrePPItar) Compound_Structure->ML_AI Feature Extraction Integration Data Integration & Target Prioritization Ligand_Based->Integration Structure_Based->Integration ML_AI->Integration Druggability Druggability Assessment of Top Candidates Integration->Druggability Ranked Hits Final_List Prioritized Target List for Experimental Validation Druggability->Final_List Validated Pockets

Caption: Computational workflow for initial target identification.

Methodologies for Target Prediction
  • Ligand-Based Approaches : These methods operate on the principle that structurally similar molecules often bind to similar targets. The 2D/3D structure of N-Allyl-2-chloro-4-nitrobenzamide is used as a query to search databases like ChEMBL and DrugBank for known compounds with high structural similarity. The identified targets of these similar compounds become the initial predictions.

  • Structure-Based Approaches (Reverse Docking) : Here, the compound is computationally "docked" against a large library of 3D protein structures. Scoring functions estimate the binding energy for each protein-ligand pair, and the proteins with the most favorable predicted binding energies are identified as potential targets. This method is powerful for discovering novel, unexpected targets.

  • Machine Learning & AI : Advanced algorithms can predict interactions by integrating vast datasets. For instance, specific predictors like KinasePred can assess the likelihood of a small molecule inhibiting protein kinases, a major class of drug targets. These tools use molecular descriptors to find complex patterns that correlate with biological activity.

Phase II: Biophysical & Biochemical Validation—Quantifying the Interaction

In silico predictions are hypotheses that must be confirmed experimentally. This phase employs a suite of gold-standard biophysical and biochemical techniques to confirm direct binding and precisely quantify the affinity and kinetics of the interaction.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is an optical technique that measures molecular interactions in real-time without the need for labels.[2] It provides the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[2][3] The residence time (derived from kₔ) is often better correlated with clinical efficacy than affinity alone.[2]

Experimental Protocol: SPR Analysis

  • Ligand Immobilization :

    • The predicted protein target (ligand) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 dextran chip via amine coupling).[4][5] The goal is to achieve a surface density that will produce a theoretical maximum response (Rₘₐₓ) of 100-150 Resonance Units (RU) for the small molecule analyte to ensure kinetic analysis is not mass-transport-limited.[1]

  • Analyte Preparation :

    • Prepare a stock solution of N-Allyl-2-chloro-4-nitrobenzamide in 100% DMSO.

    • Create a serial dilution series of the analyte in running buffer (e.g., HBS-EP+). The final DMSO concentration should be matched across all samples and kept low (typically ≤1%) to avoid artifacts. The concentration range should span from at least 10-fold below to 10-fold above the estimated Kₗ.[6]

  • Interaction Analysis :

    • Association : Inject the prepared analyte concentrations over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).[1] Monitor the increase in RU as the analyte binds to the ligand.[3]

    • Dissociation : After the association phase, replace the analyte solution with running buffer and monitor the decrease in RU as the analyte dissociates from the ligand.[3][4]

    • Regeneration : Inject a high or low pH solution (e.g., glycine-HCl pH 2.5) to remove any remaining bound analyte, returning the RU to the baseline for the next cycle.[3][4]

  • Data Analysis :

    • The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to globally determine kₐ, kₔ, and Kₗ (Kₗ = kₔ/kₐ).[7]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC is the gold standard for measuring binding affinity because it directly quantifies the heat released or absorbed during a binding event.[8] In a single experiment, it determines the binding affinity (Kₐ or Kₗ), stoichiometry of the interaction (n), and the binding enthalpy (ΔH).[9][10] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: ITC Analysis

  • Sample Preparation :

    • Critical Step : Both the protein target and N-Allyl-2-chloro-4-nitrobenzamide must be in an identical, precisely matched buffer to minimize heats of dilution that can mask the true binding signal.[9][11] Dialyze the protein against the final buffer extensively.

    • Degas all solutions immediately before use to prevent air bubbles.[9]

    • Typical Concentrations : The protein (in the sample cell) is typically at a concentration of 5-50 µM. The compound (in the syringe) should be at a concentration 10-20 times that of the protein.[9][12]

  • Titration :

    • The sample cell (≈200-300 µL) is filled with the protein solution. The injection syringe (≈40-100 µL) is filled with the compound solution.

    • A series of small, precisely controlled injections (e.g., 1-2 µL) of the compound are made into the protein solution at a constant temperature.

    • The heat change after each injection is measured by the instrument's sensitive thermocouples.[9]

  • Data Analysis :

    • The initial injections saturate the protein, resulting in large heat changes. As the protein becomes saturated, subsequent injections produce smaller heat changes until only the heat of dilution is observed.[12]

    • The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract n, Kₐ, and ΔH.[12][13]

cluster_1 Biophysical Assay Comparison SPR Surface Plasmon Resonance (SPR) SPR_Principle Principle: Mass change on surface (Refractive Index) SPR->SPR_Principle ITC Isothermal Titration Calorimetry (ITC) ITC_Principle Principle: Heat change in solution (Enthalpy) ITC->ITC_Principle SPR_Output Outputs: - ka (on-rate) - kd (off-rate) - KD (affinity) SPR_Principle->SPR_Output ITC_Output Outputs: - n (stoichiometry) - KA (affinity) - ΔH (enthalpy) - ΔS (entropy) ITC_Principle->ITC_Output

Caption: Comparison of SPR and ITC principles and outputs.

Biochemical Assays: Functional Confirmation

If the predicted target is an enzyme or a receptor, functional assays are crucial.

Protocol: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of N-Allyl-2-chloro-4-nitrobenzamide required to inhibit the activity of a target enzyme by 50% (IC₅₀).[14]

  • Reaction Setup : In a 96-well plate, combine the target enzyme, its specific substrate (at a concentration near its Kₘ), and the necessary buffer.[15][16]

  • Inhibitor Addition : Add N-Allyl-2-chloro-4-nitrobenzamide across a range of concentrations (typically a semi-log dilution series). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Monitoring : Initiate the enzymatic reaction (e.g., by adding a cofactor like ATP or NADH) and monitor the rate of product formation over time using a plate reader (e.g., measuring absorbance or fluorescence).

  • Data Analysis : Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Radioligand Binding Assay (Kᵢ Determination)

This competitive assay measures the ability of our compound to displace a known radioactive ligand ("radioligand") that binds to the target receptor.[17]

  • Reagent Preparation : Prepare a biological matrix containing the target receptor (e.g., cell membranes).[17]

  • Competitive Incubation : In each well, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kₗ), and a range of concentrations of N-Allyl-2-chloro-4-nitrobenzamide.[17]

  • Equilibrium & Separation : Incubate the mixture to allow binding to reach equilibrium. Then, rapidly separate the bound radioligand from the free radioligand via vacuum filtration through a glass fiber filter. The receptor-bound radioactivity is trapped on the filter.

  • Quantification : Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis : The data is used to generate a competition curve, from which the IC₅₀ is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[18][19]

    • Cheng-Prusoff Equation : Kᵢ = IC₅₀ / (1 + [L]/Kₗ)

      • Where [L] is the concentration of the radioligand and Kₗ is its dissociation constant.

Summary of Quantitative Binding Parameters

The following table summarizes the key parameters obtained from each technique, providing a multi-faceted view of the drug-target interaction.

ParameterTechnique(s)Description
Kₗ SPR, ITCEquilibrium Dissociation Constant : The concentration of drug required to occupy 50% of the target protein at equilibrium. A lower Kₗ indicates higher affinity.
kₐ (kₒₙ) SPRAssociation Rate Constant : The rate at which the drug binds to the target.
kₔ (kₒբբ) SPRDissociation Rate Constant : The rate at which the drug-target complex falls apart. A slow kₔ indicates a long residence time.
IC₅₀ Enzyme/Binding AssaysHalf-maximal Inhibitory Concentration : The concentration of drug that produces 50% inhibition of a biological function. It is assay-dependent.
Kᵢ Binding AssaysInhibition Constant : The dissociation constant of the inhibitor from the target. It is an intrinsic property, unlike IC₅₀.[14]
n ITCStoichiometry : The molar ratio of drug to protein in the final complex (e.g., 1:1 or 2:1).
ΔH ITCEnthalpy of Binding : The heat released or absorbed upon binding. Represents changes in bonding energy (e.g., hydrogen bonds).
ΔS ITCEntropy of Binding : The change in disorder upon binding. Often reflects changes in conformational flexibility and the hydrophobic effect.

Phase III: Cellular Target Engagement—Confirmation in a Physiological Context

Confirming that a compound binds its target in a test tube is essential, but it is critical to demonstrate that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[20]

Principle of CETSA : The core principle is ligand-induced thermal stabilization. A protein that has a ligand bound to it is generally more resistant to heat-induced denaturation and aggregation than an unbound protein.[21][22]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment : Incubate intact cells with either the vehicle control or a saturating concentration of N-Allyl-2-chloro-4-nitrobenzamide for a set period (e.g., 1 hour) to allow for cell penetration and target binding.[20]

  • Heat Challenge : Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[20][22] Cool to room temperature.

  • Cell Lysis & Separation : Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[20][23] The supernatant contains the soluble, non-denatured protein fraction.

  • Protein Detection :

    • Carefully collect the supernatant.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22]

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[20]

    • Visualize the protein bands using an ECL substrate.[20]

  • Data Analysis : Quantify the band intensity at each temperature for both vehicle- and drug-treated samples. Plot the percentage of soluble protein remaining versus temperature. A shift of the melting curve to the right in the drug-treated samples indicates thermal stabilization and confirms cellular target engagement.[24]

Conclusion

The journey from a novel chemical structure to a potential therapeutic lead is a complex, multi-stage process. For N-Allyl-2-chloro-4-nitrobenzamide, this journey begins with the systematic and rigorous characterization of its target binding affinity. By integrating computational prediction with gold-standard biophysical and biochemical assays, and culminating in cellular validation, researchers can build a comprehensive profile of the compound's mechanism of action. This in-depth guide provides the strategic framework and detailed protocols necessary to navigate this critical path, ensuring that subsequent drug development efforts are built upon a solid foundation of scientific integrity and a deep understanding of molecular interactions.

References

  • Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Cellular thermal shift assay (CETSA). (2014). Bio-protocol. Retrieved from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Guide to Running an SPR Experiment. (2022). Duke University. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Probe Development Efforts - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (1993). Journal of Receptor Research. Retrieved from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (2018). University of Cambridge. Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Portland Press. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved from [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Retrieved from [Link]

  • Analysis of Cooperativity by Isothermal Titration Calorimetry. (2015). Methods in Molecular Biology. National Center for Biotechnology Information. Retrieved from [Link]

  • ITC: affinity is not everything. (2009). European Pharmaceutical Review. Retrieved from [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences, Penn State. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Taylor & Francis Online. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. Retrieved from [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (2016). Methods in Molecular Biology. Springer. Retrieved from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). BioNavis. Retrieved from [Link]

  • Surface Plasmon Resonance Sensors: A Guide for Scientists. (2020). Nicoya Lifesciences Inc. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). JoVE. YouTube. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • IC50 and Ki. (n.d.). Davidson College. Retrieved from [Link]

  • Activity 3-2: Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts. Retrieved from [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). JoVE. YouTube. Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). Journal of Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024). Gator Bio. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2021). Methods in Molecular Biology. PubMed. Retrieved from [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Protein & Peptide Letters. National Center for Biotechnology Information. Retrieved from [Link]

  • A practical consideration for the substrate concentration when determining IC₅₀ values for enzyme inhibition. (2025). Biochemistry and Cell Biology. Canadian Science Publishing. Retrieved from [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026). Bitesize Bio. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Cell Assay Protocol for N-Allyl-2-chloro-4-nitrobenzamide (GPR151 Modulator)

Introduction & Biological Context N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) is a synthetic small molecule identified in high-throughput screening campaigns as a putative modulator of G-protein-coupled receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) is a synthetic small molecule identified in high-throughput screening campaigns as a putative modulator of G-protein-coupled receptor 151 (GPR151)[1].

GPR151 is a highly conserved, orphan Class A GPCR predominantly expressed in the habenular complex of the brain, as well as in dorsal root ganglia and spinal cord neurons. It has emerged as a critical therapeutic target for neuropsychiatric disorders, addiction (e.g., nicotine dependence), and neuropathic pain[2].

Because GPR151 is an orphan receptor, characterizing novel synthetic modulators like N-Allyl-2-chloro-4-nitrobenzamide requires highly sensitive, mechanistically grounded in vitro assays. GPR151 primarily couples to the inhibitory G-protein Gαi/o​ , which suppresses Adenylyl Cyclase (AC) activity and reduces intracellular cyclic AMP (cAMP) levels. To rigorously validate the pharmacological profile of this compound, this application note details an orthogonal testing funnel: a primary TR-FRET cAMP Inhibition Assay to measure Gαi/o​ signaling, followed by a β-Arrestin Recruitment Assay to confirm target engagement and assess potential signaling bias[2][3].

Mechanistic Pathway

GPR151_Pathway Ligand N-Allyl-2-chloro-4-nitrobenzamide (Putative Agonist) Receptor GPR151 Receptor Ligand->Receptor Binds & Activates Gi Gαi/o Protein Receptor->Gi Couples to Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin Recruits AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP (Decreased) AC->cAMP Suppresses Production

Fig 1: GPR151 activation by N-Allyl-2-chloro-4-nitrobenzamide via Gαi/o and β-arrestin pathways.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I mandate that every assay must be a self-validating system . We do not merely measure signals; we engineer the assay to prove its own reliability.

  • Causality in the cAMP Assay : Because GPR151 is a Gαi/o​ -coupled receptor, an agonist will decrease cAMP. However, basal cAMP levels in resting cells are too low to measure a reliable decrease. Therefore, we must pre-stimulate the cells with Forskolin (a direct Adenylyl Cyclase activator) to artificially spike cAMP levels. Agonism by N-Allyl-2-chloro-4-nitrobenzamide is thus quantified by its ability to inhibit the Forskolin-induced cAMP spike.

  • TR-FRET Competitive Dynamics : We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. Exogenous Europium-labeled cAMP competes with endogenous cellular cAMP for binding to a ULight-conjugated anti-cAMP antibody. Crucial insight: High cellular cAMP (Forskolin alone) disrupts the FRET pair, yielding a low signal. When our compound activates GPR151 and lowers cAMP, the FRET pair reconstitutes, yielding a high signal.

  • Causality in the β-Arrestin Assay : To ensure the cAMP response is not an off-target effect on Adenylyl Cyclase itself, we use Enzyme Fragment Complementation (EFC). GPR151 is tagged with a ProLink (PK) peptide, and β-Arrestin is tagged with an Enzyme Acceptor (EA). Compound-induced recruitment forces PK and EA together, forming active β-galactosidase, which generates luminescence[3].

Step-by-Step Experimental Protocols

Cell Culture Preparation
  • Cell Line : Use CHO-K1 cells stably expressing human GPR151 (e.g., PathHunter® line)[3].

  • Maintenance : Culture in F-12K medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., Geneticin/Hygromycin) at 37°C, 5% CO₂.

  • Harvesting : Detach cells using Versene (EDTA) rather than Trypsin to prevent proteolytic cleavage of the extracellular domains of GPR151.

Protocol A: TR-FRET cAMP Inhibition Assay

This protocol serves as the primary high-throughput functional screen.

  • Cell Plating : Resuspend CHO-K1-GPR151 cells in Assay Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation). Plate 5,000 cells/well in a 384-well low-volume white microplate.

  • Compound Addition : Prepare a 10-point dose-response curve of N-Allyl-2-chloro-4-nitrobenzamide (ranging from 10 µM to 0.3 nM) in Assay Buffer. Add 5 µL of compound per well. Incubate for 30 minutes at Room Temperature (RT) to allow receptor binding.

  • Forskolin Challenge : Add 5 µL of Forskolin (final concentration EC80​ , typically 1-3 µM) to all wells except the basal control wells. Incubate for 30 minutes at RT.

  • Lysis & Detection : Add 5 µL of Europium-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (prepared in lysis buffer).

  • Incubation : Seal the plate and incubate for 1 hour at RT in the dark.

  • Readout : Read on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation at 320 nm; measure emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio.

Protocol B: β-Arrestin Recruitment Assay

This protocol serves as the orthogonal validation.

  • Cell Plating : Plate 10,000 CHO-K1-GPR151 (PK/EA tagged) cells/well in a 384-well white plate using Cell Plating Reagent. Incubate overnight at 37°C[3].

  • Compound Addition : Add 5 µL of N-Allyl-2-chloro-4-nitrobenzamide dose-response dilutions to the cells.

  • Incubation : Incubate for 90 to 180 minutes at 37°C to allow for the slower kinetics of β-arrestin recruitment[4].

  • Detection : Add 10 µL of working detection reagent (containing cell lysis buffer and chemiluminescent substrate). Incubate for 60 minutes at RT.

  • Readout : Measure luminescence using a standard microplate reader.

Workflow Visualization

Assay_Workflow Step1 1. Cell Plating (CHO-K1 GPR151) Step2 2. Compound Incubation Step1->Step2 Step3 3. Forskolin Challenge Step2->Step3 Step4 4. Lysis & Detection Step3->Step4 Step5 5. TR-FRET Readout Step4->Step5

Fig 2: Step-by-step workflow for the TR-FRET cAMP inhibition primary screening assay.

Data Analysis & Expected Results

To ensure the assay is self-validating, the Z'-factor must be calculated for every plate using the formula:

Z′=1−∣μbasal​−μforskolin​∣3(σbasal​+σforskolin​)​

A Z'-factor ≥0.6 indicates a robust assay window. Data should be normalized to the Forskolin-only control (0% inhibition) and basal control (100% inhibition), then fitted to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ (for cAMP) and EC50​ (for β-arrestin).

Summary of Quantitative Assay Parameters
ParameterTR-FRET cAMP Inhibition Assayβ-Arrestin Recruitment Assay
Cell Line CHO-K1 (Stable GPR151)CHO-K1 (EA-Arrestin / PK-GPR151)
Primary Readout Time-Resolved FRET (665 nm / 615 nm)Chemiluminescence
Target Pathway Gαi/o​ Coupling (Second Messenger)Protein-Protein Interaction
Incubation Time 30 min (Compound) + 30 min (Forskolin)90 - 180 min (Compound)
Expected Z'-Factor >0.70 >0.65
Pharmacological Metric IC50​ (Inhibition of Forskolin cAMP spike) EC50​ (Agonist-induced luminescence)

References

  • Chemsrc. "N-Allyl-2-chloro-4-nitrobenzamide | CAS#:304887-50-1". Chemsrc Database.
  • Antolin-Fontes, B., et al. "The habenular G-protein–coupled receptor 151 regulates synaptic plasticity and nicotine intake". Proceedings of the National Academy of Sciences (PMC).
  • DiscoverX. "PathHunter® Human GPR151 β-Arrestin Stable Cell Line Assay (CHO-K1)". DiscoverX Product Catalog.
  • ACS Chemical Neuroscience. "The Orphan Receptor GPR151: Discovery, Expression, and Emerging Biological Significance". American Chemical Society.
  • PubChem / ChEMBL. "Agonist activity at GPR151 (unknown origin) expressed in CHO-K1 cells at 10 uM after 90 to 180 mins by beta-arrestin assay". NIH PubChem BioAssay.

Sources

Application

Investigational Guide: N-Allyl-2-chloro-4-nitrobenzamide in Drug Discovery

This document provides a comprehensive framework for the synthesis and biological evaluation of N-Allyl-2-chloro-4-nitrobenzamide, a novel chemical entity with unexplored potential in drug discovery. As this molecule is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for the synthesis and biological evaluation of N-Allyl-2-chloro-4-nitrobenzamide, a novel chemical entity with unexplored potential in drug discovery. As this molecule is not extensively characterized in existing literature, this guide is structured as an investigational plan, offering detailed protocols to uncover its therapeutic promise. Our approach is grounded in the well-established biological activities of the broader N-substituted benzamide class of compounds.

Introduction and Rationale for Investigation

N-Allyl-2-chloro-4-nitrobenzamide belongs to the N-substituted benzamide chemical family. This class is of significant interest to medicinal chemists due to its members' diverse and potent biological activities. Derivatives have been successfully developed as antitumor agents, neuroprotective compounds, and antidiabetics.[1][2][3] The core structure is derived from 2-chloro-4-nitrobenzoic acid, a versatile intermediate used in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[4][5]

The rationale for investigating N-Allyl-2-chloro-4-nitrobenzamide is threefold:

  • Proven Scaffold: The N-substituted benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[6]

  • Bioisosteric Potential: The specific combination of the allyl group, chloro, and nitro substituents has not been thoroughly explored and may offer unique pharmacological properties. The allyl group, for instance, can be a site for metabolic reactions or participate in specific binding interactions.

  • Exploring Structure-Activity Relationships (SAR): Some studies suggest that the presence of a chlorine atom and a nitro group on the benzamide ring can decrease anti-proliferative activity in the context of Histone Deacetylase (HDAC) inhibition.[1][7] This guide proposes protocols to test this hypothesis directly and to screen for other potential activities where this substitution pattern may be neutral or even beneficial.

This document will guide researchers through the chemical synthesis of the target compound and a subsequent cascade of in vitro biological assays to screen for anticancer, neuroprotective, and antidiabetic properties.

Synthesis and Characterization Protocol

The synthesis of N-Allyl-2-chloro-4-nitrobenzamide can be achieved through a standard amide coupling reaction between 2-chloro-4-nitrobenzoic acid and allylamine. The following protocol outlines a reliable method using an acyl chloride intermediate, which often results in high yields.

Protocol: Two-Step Synthesis via Acyl Chloride Intermediate

This protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with allylamine.

Step 1: Synthesis of 2-chloro-4-nitrobenzoyl chloride

  • Reagents and Materials:

    • 2-Chloro-4-nitrobenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Anhydrous dichloromethane (DCM) or toluene

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Rotary evaporator

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature.[4]

    • Heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting 2-chloro-4-nitrobenzoyl chloride is a yellow solid or oil and is typically used in the next step without further purification.

Step 2: Synthesis of N-Allyl-2-chloro-4-nitrobenzamide

  • Reagents and Materials:

    • 2-chloro-4-nitrobenzoyl chloride (from Step 1)

    • Allylamine

    • Triethylamine (TEA) or pyridine as a base

    • Anhydrous dichloromethane (DCM)

    • Magnetic stirrer, ice bath, separatory funnel

    • Saturated sodium bicarbonate (NaHCO₃) solution, brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude 2-chloro-4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM and cool the flask in an ice bath.

    • In a separate flask, dissolve allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the allylamine solution dropwise to the stirred acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Allyl-2-chloro-4-nitrobenzamide.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₉ClN₂O₃, MW: 240.64 g/mol ).

  • Melting Point: To assess purity.

G cluster_synthesis Synthesis Workflow A 2-Chloro-4-nitrobenzoic Acid + SOCl₂ B Reflux in DCM A->B Step 1 C 2-chloro-4-nitrobenzoyl chloride (Intermediate) B->C E Amide Coupling (0°C to RT) C->E D Allylamine + TEA in DCM D->E Step 2 F Aqueous Workup & Extraction E->F G Silica Gel Chromatography F->G H Pure N-Allyl-2-chloro-4-nitrobenzamide G->H

Caption: Workflow for the synthesis of N-Allyl-2-chloro-4-nitrobenzamide.

Application Notes: Biological Screening Protocols

The following protocols form a primary screening cascade to evaluate the therapeutic potential of N-Allyl-2-chloro-4-nitrobenzamide.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay will determine the compound's cytotoxic effect on various cancer cell lines.

  • Scientific Rationale: Many N-substituted benzamides, such as Entinostat (MS-275), are known to exhibit potent anti-proliferative activity, often through HDAC inhibition.[1][7][8] This assay serves as a broad primary screen for any cytotoxic potential.

  • Cell Lines: A panel of human cancer cell lines is recommended, for example:

    • MCF-7: Breast adenocarcinoma (estrogen-receptor positive)

    • A549: Lung carcinoma

    • K562: Chronic myelogenous leukemia

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of N-Allyl-2-chloro-4-nitrobenzamide (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Anticancer Activity

Cell Line N-Allyl-2-chloro-4-nitrobenzamide IC₅₀ (µM) Positive Control IC₅₀ (µM)
MCF-7 TBD TBD
A549 TBD TBD

| K562 | TBD | TBD |

Protocol: Cholinesterase Inhibition Assay

This assay evaluates the compound's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.

  • Scientific Rationale: A series of N-benzyl benzamide derivatives have been identified as potent and selective inhibitors of BChE, suggesting a therapeutic strategy for advanced Alzheimer's disease.[2] This protocol will assess if N-Allyl-2-chloro-4-nitrobenzamide shares this activity.

  • Method: A colorimetric method using Ellman's reagent (DTNB).

  • Procedure:

    • Reaction Mixture: In a 96-well plate, add buffer (e.g., phosphate buffer, pH 8.0), DTNB solution, and the test compound at various concentrations.

    • Enzyme Addition: Add either AChE or BChE solution to the wells and incubate for 15 minutes at 25°C.

    • Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

    • Kinetic Reading: Immediately measure the change in absorbance at 412 nm over 5-10 minutes. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to a control without the inhibitor. Determine the IC₅₀ value as described previously.

Data Presentation: Cholinesterase Inhibition

Enzyme N-Allyl-2-chloro-4-nitrobenzamide IC₅₀ (µM) Positive Control (e.g., Rivastigmine) IC₅₀ (µM)
AChE TBD TBD

| BChE | TBD | TBD |

Protocol: α-Glucosidase and α-Amylase Inhibition Assays

These assays screen for antidiabetic potential by measuring the inhibition of key carbohydrate-digesting enzymes.

  • Scientific Rationale: A study on related 2-chloro-4-nitrobenzamide derivatives demonstrated their potential as α-glucosidase and α-amylase inhibitors, which can help manage postprandial hyperglycemia in type 2 diabetes.[3]

  • Procedure (α-Glucosidase):

    • Prepare a reaction mixture in a 96-well plate containing the test compound and α-glucosidase enzyme in a phosphate buffer (pH 6.9). Incubate for 10 minutes.

    • Start the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding a sodium carbonate (Na₂CO₃) solution.

    • Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose can be used as a positive control.

Data Presentation: Antidiabetic Enzyme Inhibition

Enzyme N-Allyl-2-chloro-4-nitrobenzamide IC₅₀ (µM) Positive Control (Acarbose) IC₅₀ (µM)
α-Glucosidase TBD TBD

| α-Amylase | TBD | TBD |

G cluster_screening Biological Screening Cascade Start Synthesized N-Allyl-2-chloro-4-nitrobenzamide Assay1 Primary Screen: Anticancer MTT Assay (MCF-7, A549, K562) Start->Assay1 Assay2 Primary Screen: Cholinesterase Inhibition (AChE & BChE) Start->Assay2 Assay3 Primary Screen: Antidiabetic Enzyme Assays (α-Glucosidase & α-Amylase) Start->Assay3 Decision1 Active? (IC₅₀ < 20 µM) Assay1->Decision1 Decision2 Active? (IC₅₀ < 20 µM) Assay2->Decision2 Decision3 Active? (IC₅₀ < 50 µM) Assay3->Decision3 FollowUp1 Secondary Assays: - Mechanism of Action - Apoptosis Studies Decision1->FollowUp1 Yes Inactive Inactive / Deprioritize Decision1->Inactive No FollowUp2 Secondary Assays: - Selectivity Profiling - Neuroprotection in Cell Models Decision2->FollowUp2 Yes Decision2->Inactive No FollowUp3 Secondary Assays: - Enzyme Kinetics - Cellular Glucose Uptake Decision3->FollowUp3 Yes Decision3->Inactive No

Caption: Proposed screening cascade for N-Allyl-2-chloro-4-nitrobenzamide.

Conclusion and Future Directions

This guide provides the essential protocols to begin the systematic investigation of N-Allyl-2-chloro-4-nitrobenzamide as a potential drug discovery candidate. The proposed screening cascade is designed to efficiently probe its biological activity across three therapeutically relevant areas where its parent chemical class has shown promise.

Positive results, or "hits," from any of these primary screens should be followed by more in-depth secondary assays. For example, a hit in the anticancer screen would warrant mechanism-of-action studies (e.g., HDAC inhibition assays, cell cycle analysis). A hit in the cholinesterase screen would lead to selectivity profiling and evaluation in cellular models of neurotoxicity. Success in the antidiabetic screen would prompt enzyme kinetic studies. The data generated from this structured approach will be crucial in determining whether N-Allyl-2-chloro-4-nitrobenzamide or its analogues represent a promising new avenue for therapeutic development.

References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.
  • Chen, T., et al. (2020).
  • X-MOL. (2023). What is 2-Chloro-4-nitrobenzoic acid used for in organic synthesis and medicinal chemistry?.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280.
  • Chem-Impex. 2-Chloro-4-nitrobenzoic acid.
  • Zhejiang Kinso Technology Co., Ltd. (2024). What is 2 Chloro 4 Nitrobenzoic acid used for?.
  • Feng, J., Xie, P., Weng, Z. J., Yan, Z., Wang, N., & Li, J. Q. (2009). [Synthesis and anti-tumor activities of N-substituted benzamide derivatives]. Yao Xue Xue Bao, 44(6), 603-608.
  • Li, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387.
  • Shakil, S., et al. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega.
  • Wardell, S. M., et al. (2020). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 8), 746-752.
  • ResearchGate. (n.d.).
  • Kumar, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. BMC Chemistry, 14(1), 49.
  • PubChemLite. N-allyl-2-chloro-4-nitrobenzamide (C10H9ClN2O3).
  • Ahmed, A. S., et al. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o705.

Sources

Method

N-Allyl-2-chloro-4-nitrobenzamide sample preparation for HPLC analysis

Application Note: Advanced Sample Preparation and HPLC-UV/MS Analysis Protocol for N-Allyl-2-chloro-4-nitrobenzamide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Object...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and HPLC-UV/MS Analysis Protocol for N-Allyl-2-chloro-4-nitrobenzamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To provide a scientifically grounded, self-validating protocol for the extraction, preparation, and chromatographic analysis of N-Allyl-2-chloro-4-nitrobenzamide.

Physicochemical Rationale for Method Design

N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) is a highly functionalized synthetic intermediate and pharmacophore. Designing an effective High-Performance Liquid Chromatography (HPLC) sample preparation workflow requires a deep understanding of how its structural moieties dictate its behavior in solution. Effective HPLC sample preparation is essential to achieve accurate, reliable, and reproducible results by removing matrix interferences and protecting the analytical column.

  • Lipophilicity & Solubility: The presence of the 2-chloro substituent and the N-allyl group significantly increases the molecule's lipophilicity compared to a standard benzamide. Consequently, it exhibits poor aqueous solubility, necessitating the use of strong organic solvents (e.g., Acetonitrile) for primary dissolution[1].

  • Chromophore Activity: The nitroaromatic core is a strong chromophore. Nitrobenzamide derivatives typically exhibit robust UV absorbance, allowing for highly sensitive detection in the 260 nm to 290 nm range[1][2].

  • Chemical Stability: While the benzamide linkage is generally stable, the allyl double bond can be susceptible to oxidation or polymerization under extreme pH or thermal stress. Therefore, sample preparation must be conducted at ambient temperatures, utilizing mild, volatile acidic buffers like 0.1% Formic Acid to maintain the analyte in a neutral, stable state while ensuring Mass Spectrometry (MS) compatibility[3].

G compound N-Allyl-2-chloro- 4-nitrobenzamide lipophilic High Lipophilicity (Chloro & Allyl groups) compound->lipophilic uv_active Strong Chromophore (Nitrobenzamide core) compound->uv_active solvent Primary Solvent: Acetonitrile (MeCN) lipophilic->solvent Dictates buffer Aqueous Buffer: 0.1% Formic Acid lipophilic->buffer Requires pH control uv_detect UV Detection (260 - 270 nm) uv_active->uv_detect ms_detect MS/MS Compatibility (ESI+) solvent->ms_detect buffer->ms_detect Volatile buffer

Physicochemical drivers for solvent selection and detection modalities in HPLC analysis.

Analytical Workflow & Logic

A common failure point in HPLC analysis of lipophilic compounds is "solvent mismatch"—injecting a sample dissolved in 100% strong organic solvent into a highly aqueous mobile phase, which causes peak fronting and poor resolution[4].

To circumvent this, our workflow employs a two-step dilution strategy: a primary dissolution in 100% Acetonitrile (MeCN) to ensure complete solvation, followed by a secondary dilution using the mobile phase to match the initial gradient conditions. Furthermore, the selection of filtration membranes is critical; Regenerated Cellulose (RC) or Polytetrafluoroethylene (PTFE) must be used to minimize extractables and prevent the non-specific binding commonly seen with hydrophobic analytes[5].

G start Solid N-Allyl-2-chloro-4-nitrobenzamide (Matrix/API) dissolve Primary Dissolution (100% MeCN) start->dissolve sonicate Sonication (5-10 min at 25°C) dissolve->sonicate dilute Dilution to Working Concentration (Mobile Phase Compatible) sonicate->dilute filter Filtration (0.22 µm RC Membrane) dilute->filter inject HPLC Autosampler (Ready for Injection) filter->inject

Step-by-step sample preparation workflow for N-Allyl-2-chloro-4-nitrobenzamide prior to HPLC.

Step-by-Step Sample Preparation Protocol

Reagents Required:

  • Acetonitrile (MeCN), HPLC/LC-MS Grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid, LC-MS Grade

Step 1: Primary Stock Solution Preparation (1.0 mg/mL)

  • Accurately weigh 10.0 mg of N-Allyl-2-chloro-4-nitrobenzamide into a 10 mL volumetric flask.

  • Add 8 mL of 100% HPLC-grade MeCN.

  • Causality Check: Do not use aqueous mixtures here. The compound's lipophilicity requires a strong organic solvent to break the crystal lattice and ensure complete dissolution[4].

  • Sonicate the flask for 5–10 minutes at ambient temperature (25°C) until the solution is completely clear. Avoid prolonged sonication to prevent thermal degradation of the allyl group.

  • Bring to volume (10 mL) with MeCN and invert 5 times to mix.

Step 2: Working Solution Preparation (e.g., 50 µg/mL)

  • Transfer 500 µL of the primary stock solution into a 10 mL volumetric flask.

  • Dilute to volume using the initial mobile phase composition (e.g., 40% MeCN / 60% Water with 0.1% Formic Acid).

  • Causality Check: Diluting the sample in the mobile phase prevents injection solvent effects (e.g., peak distortion or splitting) that occur when the sample solvent is stronger than the mobile phase[4].

Step 3: Filtration and Vialing

  • Draw 2 mL of the working solution into a clean glass syringe.

  • Attach a 0.22 µm Regenerated Cellulose (RC) syringe filter.

  • Discard the first 0.5 mL of the filtrate to saturate any potential non-specific binding sites on the membrane[5].

  • Dispense the remaining 1.5 mL into an amber HPLC autosampler vial (amber glass is recommended to prevent photo-degradation of the nitroaromatic core).

Recommended HPLC-UV/MS Conditions

For 2-chloro-4-nitrobenzamide derivatives, reverse-phase HPLC using an acidic mobile phase ensures optimal peak shape by suppressing the ionization of residual silanols on the stationary phase[3].

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationRationale
Column Reverse Phase C18 or Newcrom R1 (150 x 4.6 mm, 3 µm)Provides high theoretical plate counts for lipophilic benzamides[3].
Mobile Phase A Water + 0.1% Formic AcidFormic acid maintains the amide in a neutral state and is MS-compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN provides lower backpressure and better UV transparency than Methanol.
Gradient 0-2 min: 30% B 2-10 min: 30% 80% B 10-12 min: 80% BEnsures retention of the polar core while eluting the lipophilic allyl/chloro adducts.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Vol. 10 µLPrevents column overloading and maintains sharp peak morphology.
Detection (UV) 265 nmAligns with the λmax​ of the nitrobenzamide chromophore[1][2].

System Suitability & Self-Validation

A protocol is only as reliable as its internal validation mechanisms. Before analyzing unknown samples, execute the following System Suitability Test (SST) to validate the preparation and chromatographic system:

  • Blank Injection: Inject the diluent (40% MeCN / 60% Water + 0.1% FA). Acceptance: No interfering peaks at the retention time of N-Allyl-2-chloro-4-nitrobenzamide.

  • Precision: Inject the 50 µg/mL working solution five consecutive times. Acceptance: Relative Standard Deviation (RSD) of the peak area must be 2.0%.

  • Peak Symmetry: Calculate the tailing factor ( Tf​ ) for the analyte peak. Acceptance: Tf​ should be between 0.9 and 1.5. A higher tailing factor indicates incomplete dissolution or column silanol interactions.

Troubleshooting Matrix

Table 2: Sample Preparation & Chromatographic Troubleshooting

ObservationRoot CauseCorrective Action
Split or Fronting Peaks Sample solvent is stronger than the mobile phase (Solvent Mismatch).Ensure the final working solution is diluted in a solvent matching the initial gradient conditions[4].
Low Analyte Recovery Non-specific binding to the syringe filter membrane.Switch to a Regenerated Cellulose (RC) filter and discard the first 0.5 mL of filtrate[5].
Baseline Drift at 265 nm Leaching of UV-active extractables from low-quality plastic consumables.Use certified LC-MS grade glass vials and pre-rinse filters with MeCN[5].
Increasing Column Backpressure Precipitation of the analyte upon injection into a highly aqueous mobile phase.Verify that the analyte concentration does not exceed its solubility limit in the initial mobile phase ratio.

References

  • SIELC Technologies. "Separation of 2-Chloro-4-nitrobenzamide on Newcrom R1 HPLC column." SIELC.
  • Organomation. "HPLC Sample Preparation.
  • ALWSCI.
  • Yang Yuan, Min Zheng. "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K.
  • Cytiva.
  • US EPA. "Determination of Fomesafen in Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection." EPA.

Sources

Application

Application Notes &amp; Protocols: N-Allyl-2-chloro-4-nitrobenzamide as a Covalent Chemical Probe

Abstract Covalent chemical probes are indispensable tools in chemical biology and drug discovery for identifying and validating novel therapeutic targets.[1] They offer high potency and prolonged target engagement by for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Covalent chemical probes are indispensable tools in chemical biology and drug discovery for identifying and validating novel therapeutic targets.[1] They offer high potency and prolonged target engagement by forming a stable covalent bond with a specific amino acid residue on a protein target.[2] This guide introduces N-Allyl-2-chloro-4-nitrobenzamide, a structurally distinct molecule featuring multiple electrophilic centers, as a potential covalent probe. We provide a comprehensive overview of its design rationale, a detailed synthesis protocol, and robust, step-by-step methodologies for its application in target identification and validation workflows. This document is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit of chemical probes for exploring the druggable proteome.

Introduction: Design Rationale and Physicochemical Properties

N-Allyl-2-chloro-4-nitrobenzamide is a bespoke molecule designed for covalent targeting. Its utility as a probe is predicated on the engineered reactivity of its substituted benzamide core. The key structural features are:

  • 2-Chloro Substituent: Positioned ortho to the amide carbonyl, this chlorine atom acts as a leaving group. The entire 2-chlorobenzamide moiety functions as a bio-isostere of a chloroacetamide, a well-established warhead for targeting nucleophilic cysteine residues.[2]

  • 4-Nitro Group: This potent electron-withdrawing group significantly activates the aromatic ring. It enhances the electrophilicity of the carbon atom bearing the chloro substituent, making it more susceptible to nucleophilic attack by residues on a target protein.

  • N-Allyl Group: The allyl moiety provides a handle for modulating the molecule's physicochemical properties, such as solubility and cell permeability. While the double bond itself can participate in certain reactions, its primary role here is likely as a scaffold component that orients the reactive benzamide for optimal interaction with a protein's binding pocket.

These features combine to create a probe with tunable reactivity, poised for covalent interaction with protein nucleophiles.

Diagram: Molecular Structure and Reactive Sites
Table 1: Physicochemical properties of the probe.
Caption: Reactive centers of N-Allyl-2-chloro-4-nitrobenzamide.

Synthesis and Characterization Protocol

The synthesis of N-Allyl-2-chloro-4-nitrobenzamide is a straightforward amidation reaction. The protocol below is based on standard Schotten-Baumann reaction conditions, adapted from similar syntheses.[3]

Protocol 2.1: Synthesis of N-Allyl-2-chloro-4-nitrobenzamide

Rationale: This protocol first converts the carboxylic acid (2-chloro-4-nitrobenzoic acid) into a more reactive acyl chloride using thionyl chloride.[4] The acyl chloride then readily reacts with the primary amine (allylamine) in the presence of a mild base to form the final amide product.

Materials:

  • 2-Chloro-4-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq)[4]

  • Allylamine (1.2 eq)[5]

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, including a round-bottom flask, reflux condenser, and separatory funnel.

Procedure:

  • Acyl Chloride Formation:

    • In a fume hood, add 2-chloro-4-nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Slowly add thionyl chloride (3.0 eq) to the flask.

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The solid should dissolve completely.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting 2-chloro-4-nitrobenzoyl chloride is typically used directly in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve allylamine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (to quench any remaining acid chloride and neutralize the base).

      • Water.

      • Brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Allyl-2-chloro-4-nitrobenzamide.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Workflow for synthesis and characterization of the probe.

Proposed Mechanism of Covalent Modification

The primary mechanism of action for this probe is proposed to be the covalent modification of nucleophilic amino acid residues. Given the chloroacetamide-like reactivity, cysteine is the most probable target.[6]

Mechanism: The lone pair of the deprotonated cysteine thiolate acts as a nucleophile, attacking the electrophilic carbon of the C-Cl bond on the benzamide ring. This proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing nitro group. The chloride ion is displaced, forming a stable thioether bond between the probe and the cysteine residue.

cluster_reactants Reactants cluster_ts Transition State cluster_products Products Probe Probe-Cl TS [Probe---S(Cys)-Protein]⁻     |     Cl Probe->TS Nucleophilic Attack Cys Protein-Cys-S⁻ Cys->TS Nucleophilic Attack Covalent_Adduct Probe-S-Cys-Protein TS->Covalent_Adduct Chloride Elimination Chloride Cl⁻ TS->Chloride Chloride Elimination

Caption: Proposed reaction mechanism with a cysteine residue.

Core Experimental Protocols

The following protocols provide a framework for validating the probe's reactivity and using it for target discovery.

Protocol 4.1: In Vitro Validation of Covalent Binding by Mass Spectrometry

Rationale: This is the foundational experiment to prove that the compound binds covalently to a protein target. Intact protein mass spectrometry is used to detect the mass shift corresponding to the addition of the probe's mass minus the leaving group (HCl).

Materials:

  • N-Allyl-2-chloro-4-nitrobenzamide (Probe) stock solution in DMSO.

  • Model cysteine-containing protein (e.g., recombinant human GAPDH).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).

Procedure:

  • Prepare two samples in microcentrifuge tubes:

    • Control: 10 µM protein in Assay Buffer + 1% DMSO (vehicle).

    • Test: 10 µM protein in Assay Buffer + 100 µM Probe (from DMSO stock, final DMSO 1%).

  • Incubate both samples at 37 °C for 2 hours.

  • Quench the reaction by adding formic acid to a final concentration of 0.1%.

  • Desalt the protein samples using a C4 ZipTip or similar protein clean-up method.

  • Analyze the samples by LC-MS.

  • Data Analysis: Deconvolute the mass spectra. Compare the mass of the protein in the Test sample to the Control. A mass increase of 204.05 Da (Mass of Probe [240.64] - Mass of Cl [35.45] - Mass of H [1.01] + Mass of Adducted H [~0]) confirms covalent modification.

Protocol 4.2: Cellular Target Engagement using Competitive Profiling

Rationale: This protocol identifies cellular targets by assessing the probe's ability to compete with a broad-spectrum, tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) for binding sites across the proteome. A reduction in signal from the tagged probe indicates successful engagement by our test probe. This method is a cornerstone of Activity-Based Protein Profiling (ABPP).[6]

Materials:

  • Cultured cells (e.g., HEK293T or a cancer cell line).

  • N-Allyl-2-chloro-4-nitrobenzamide (Probe).

  • Broad-spectrum cysteine probe with a reporter tag (e.g., Iodoacetamide-alkyne).

  • Click chemistry reagents (e.g., Biotin-azide, copper sulfate, TBTA ligand, sodium ascorbate).

  • Streptavidin beads.

  • SDS-PAGE gels and Western blotting reagents or Mass Spectrometry for proteomics.

Procedure:

  • Cell Treatment:

    • Treat live cells or cell lysate with varying concentrations of the Probe (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 2 hours at 37 °C.

  • Labeling with Reporter Probe:

    • Add the alkyne-tagged reporter probe (e.g., 50 µM Iodoacetamide-alkyne) to all samples and incubate for 1 hour at room temperature.

  • Click Chemistry:

    • Lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding biotin-azide and the catalyst cocktail to conjugate biotin to the reporter probe.

  • Enrichment and Analysis:

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Elute the proteins and analyze by SDS-PAGE and streptavidin-HRP Western blot. A dose-dependent decrease in band intensity indicates a target of your probe.

    • For proteome-wide analysis, digest the eluted proteins with trypsin and identify them by LC-MS/MS. Proteins that show reduced abundance in the probe-treated samples are considered targets.

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Data Presentation and Interpretation

Quantitative proteomics data from a competitive profiling experiment should be summarized to clearly identify high-confidence targets.

Protein ID (UniProt)Gene NameFold Change (Probe/Vehicle)p-valueCysteines IdentifiedPutative Target?
P04406GAPDH0.15<0.0014Yes
Q06830HSP90B10.950.6711No
P62258PPIA0.21<0.0054Yes
P60709ACTB1.020.8917No
Table 2: Example data summary from a quantitative proteomics experiment.

Interpretation: A significant decrease in protein abundance (low Fold Change) and a low p-value in the probe-treated sample compared to the vehicle control indicates that the probe successfully engaged that protein and blocked its labeling by the reporter probe.

Safety and Handling

N-Allyl-2-chloro-4-nitrobenzamide is a reactive electrophile and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. The DMSO stock solution should be stored at -20 °C or -80 °C.

Conclusion and Future Directions

N-Allyl-2-chloro-4-nitrobenzamide presents a valuable scaffold for the development of covalent chemical probes. Its straightforward synthesis and tunable reactivity make it an attractive tool for target discovery campaigns. The protocols outlined here provide a clear path for its validation and application.

Future work could involve synthesizing analogues with integrated reporter tags (e.g., an alkyne or biotin) for direct pull-down experiments, or modifying the N-allyl and nitro- substituents to fine-tune selectivity and reactivity for specific target classes.

References

  • The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. (n.d.). Google Cloud.
  • What is 2-Chloro-4-nitrobenzoic acid used for in organic synthesis and medicinal chemistry?. (2023, July 22). Chembeas.
  • Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry.
  • Katritzky, A. R., et al. (2000). Palladium-Catalyzed Reactions of N-Allylbenzotriazoles with Amines and Sulfonamides: A Facile Route to Functionalized Allylamines and N-Allylsulfonamides. The Journal of Organic Chemistry, 65(24), 8210–8213.
  • Allylamine. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Henning, N. (2022). Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. eScholarship, University of California.
  • Bian, Y., & Jacobson, M. P. (2016). Structure-based rational design of covalent probes. Protein Science, 25(8), 1436-1445.
  • London, N., et al. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. The Discovery and Utility of Chemical Probes in Target Discovery, 69-99.
  • Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method. (2018). Google Patents.
  • Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. (2025). Journal of Medicinal Chemistry.
  • ALLYLAMINE. (n.d.). Ataman Kimya. Retrieved March 29, 2026, from [Link]

  • Allylamine SI. (n.d.). The Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Synthesis of allylic amines. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • N-allyl-2-chloro-4-nitrobenzamide (C10H9ClN2O3). (n.d.). PubChemLite. Retrieved March 29, 2026, from [Link]

  • 2-Chloro-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Synthesis of 2-chloro-4-nitrobenzamide. (n.d.). PrepChem.com. Retrieved March 29, 2026, from [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o705.
  • N-Allyl-2-chloro-4-nitrobenzamide. (n.d.). Chemsrc. Retrieved March 29, 2026, from [Link]

  • N-Allyl-4-nitrobenzamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 29, 2026, from [Link]

  • Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). NSF PAR. Retrieved March 29, 2026, from [Link]

  • Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]- N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. (2020). BMC Chemistry, 14(1), 49.
  • The Biological Versatility of N-Allyl-4-chloroaniline Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. (2012).
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). Molecules, 29(9), 2188.
  • N-(2-Chloro-4-nitrophenyl)benzamide. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry, 66(20), 14035–14053.

Sources

Method

Application Note: N-Allyl-2-chloro-4-nitrobenzamide in Melanoma Cell Culture Models

Executive Summary N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) is a specialized small-molecule probe identified via AlphaScreen-based biochemical high-throughput screening as an inhibitor of the Microphthalmia-as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) is a specialized small-molecule probe identified via AlphaScreen-based biochemical high-throughput screening as an inhibitor of the Microphthalmia-associated transcription factor (MITF) pathway[1]. MITF is a master regulator of melanocyte development, and its amplification is a critical oncogenic driver in 15–20% of human melanomas[2].

This application note provides a comprehensive, self-validating framework for utilizing N-Allyl-2-chloro-4-nitrobenzamide in in vitro cell culture. By employing parallel screening in MITF-dependent and MITF-independent cell lines, researchers can rigorously isolate the specific transcriptional inhibition of MITF from generalized compound cytotoxicity.

Mechanistic Rationale: Targeting the MITF Dependency

The efficacy of MITF pathway inhibitors relies on their ability to suppress the promoter activity of downstream target genes, most notably TRPM-1 (melastatin), CDK2, and BCL2[3][4]. Because MITF regulates both pigmentation and cell cycle progression, its inhibition induces cell cycle arrest and decreases viability exclusively in melanoma lineages that are "addicted" to MITF signaling[4].

MITF_Mechanism cluster_genes Downstream Target Genes Drug N-Allyl-2-chloro-4-nitrobenzamide (MITF Inhibitor) MITF MITF Transcription Factor Drug->MITF Inhibits Activity TRPM1 TRPM1 (Melastatin) MITF->TRPM1 Activates CDK2 CDK2 / BCL2 MITF->CDK2 Activates Phenotype Melanoma Proliferation & Survival TRPM1->Phenotype CDK2->Phenotype

Mechanism of action for MITF targeted inhibition in melanoma models.

Experimental Design: Building a Self-Validating System

The Causality Principle: A common pitfall in small-molecule testing is mistaking off-target cytotoxicity for specific pathway inhibition. To establish trustworthiness, your experimental design must include a negative control cell line.

We mandate a parallel screening approach using SK-MEL-5 (MITF-dependent) and A375 (MITF-independent) cell lines[2]. If N-Allyl-2-chloro-4-nitrobenzamide reduces viability in A375 cells at the same IC50 as in SK-MEL-5, the effect is non-specific. True MITF inhibitors, such as the reference compound ML329, show potent activity against SK-MEL-5 but no effect on A375 viability[2][3].

Table 1: Recommended Cell Line Models for MITF Inhibition Validation

Cell LineTissue OriginMITF DependencyExpected ResponseRole in Protocol
SK-MEL-5 Cutaneous MelanomaAmplified / HighSensitive (↓ Viability)Primary Validation Model
OMM2.5 Uveal MelanomaHighSensitive (↓ Viability)Metastatic Disease Model
A375 Cutaneous MelanomaLow / IndependentResistant (No Change)Critical Negative Control

Compound Preparation and Handling

N-Allyl-2-chloro-4-nitrobenzamide has a molecular weight of 240.64 g/mol [1]. To maintain compound integrity, avoid repeated freeze-thaw cycles.

Table 2: Reconstitution Guide (MW: 240.64 g/mol )

Target ConcentrationCompound MassDMSO VolumeStorage Conditions
10 mM (Stock) 2.41 mg1.0 mLAliquot and store at -80°C
50 mM (Stock) 12.03 mg1.0 mLAliquot and store at -80°C

Expert Insight: Always sonicate the DMSO stock for 5–10 minutes at room temperature to ensure complete solubilization before adding it to aqueous cell culture media. Precipitation can occur at higher concentrations (e.g., >50 µM in media)[5], which will artificially skew viability readouts.

Step-by-Step Methodologies

Validation_Workflow cluster_assays Self-Validating Assays Prep 1. Compound Prep (10mM DMSO Stock) Seed 2. Parallel Seeding (SK-MEL-5 & A375) Prep->Seed Treat 3. Drug Treatment (0.1 - 50 µM, 72h) Seed->Treat Viability 4a. Viability Assay (Target: Specific Toxicity) Treat->Viability qPCR 4b. RT-qPCR (Target: TRPM1/CDK2 Drop) Treat->qPCR

Self-validating experimental workflow for assessing MITF inhibitors.

Protocol A: Differential Viability Assay (Phenotypic Screen)

This protocol determines the IC50 of the compound while validating its specificity.

  • Cell Seeding: Harvest SK-MEL-5 and A375 cells at 70-80% confluency. Plate cells at a density of 2,000 cells/well in 96-well opaque plates using phenol red-free RPMI 1640 supplemented with 10% FBS[2][5].

  • Incubation: Allow cells to adhere overnight (18–24 hours) at 37°C, 5% CO2.

  • Treatment Preparation: Prepare a 9-point serial dilution of N-Allyl-2-chloro-4-nitrobenzamide ranging from 0.05 µM to 50 µM in complete media. Crucial: Normalize the final DMSO concentration across all wells to 0.5% to prevent vehicle-induced toxicity[5].

  • Drug Exposure: Aspirate seeding media and apply 100 µL of the drug-treated media per well. Incubate for 72 hours.

  • Quantification: Add 100 µL of CellTiter-Glo® (or equivalent ATP-based luminescence reagent) to each well. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes.

  • Analysis: Read luminescence. Calculate the IC50 using non-linear regression. A successful MITF inhibitor will yield an IC50 in the low micromolar range for SK-MEL-5, with a flat non-response curve for A375[2][3].

Protocol B: Transcriptional Target Validation (Mechanistic Screen)

Because MITF's primary function is transcriptional regulation, quantifying the mRNA levels of direct targets provides a more accurate readout of target engagement than measuring MITF protein levels, which may remain stable even when transcriptionally inactive.

  • Cell Seeding: Plate SK-MEL-5 cells in 6-well plates at 3 x 10^5 cells/well.

  • Short-Term Treatment: Treat cells with N-Allyl-2-chloro-4-nitrobenzamide at 0.5x, 1x, and 2x the IC50 determined in Protocol A. Causality Note: Limit treatment to 24 hours. Prolonged exposure will induce widespread apoptosis, degrading RNA quality and introducing secondary gene expression artifacts that confound primary MITF target analysis.

  • RNA Extraction: Wash cells with cold PBS and lyse directly in the well using TRIzol or an equivalent RNA extraction buffer.

  • RT-qPCR: Synthesize cDNA and perform qPCR targeting TRPM-1 (melastatin) and CDK2[2][3]. Use GAPDH or ACTB as a housekeeping control.

  • Validation: A functional MITF inhibitor will demonstrate a dose-dependent reduction in TRPM-1 and CDK2 mRNA expression[3].

Data Interpretation & Troubleshooting

  • Precipitation at High Doses: If you observe a sudden plateau or drop in efficacy at concentrations >20 µM, check the wells under a microscope. Small molecules often precipitate in standard media[5]. If observed, cap your dose-response curve below the precipitation threshold.

  • A375 Toxicity: If A375 cells show significant death at concentrations <10 µM, N-Allyl-2-chloro-4-nitrobenzamide is exhibiting off-target, pan-cytotoxic effects rather than specific MITF pathway inhibition. Re-evaluate your compound purity or stock formulation.

References

  • Chemsrc. "N-Allyl-2-chloro-4-nitrobenzamide | CAS#:304887-50-1". Chemsrc Database.
  • MedChemExpress. "ML329 | MITF Inhibitor". MedChemExpress.
  • bioRxiv. "Inhibition of Metastatic Uveal Melanoma Cell Proliferation by the Histone Deacetylase 6 Inhibitor, Ricolinostat, is Linked to Altered Microphthalmia-associated Transcription Factor and Phospho-ERK Expression". bioRxiv.
  • NCBI - NIH. "A Small Molecule Inhibitor of the MITF Molecular Pathway". Probe Reports from the NIH Molecular Libraries Program.
  • MDPI. "Significant and Various Effects of ML329-Induced MITF Suppression in the Melanoma Cell Line". International Journal of Molecular Sciences.

Sources

Application

Application Notes and Protocols for the Purification and Isolation of N-Allyl-2-chloro-4-nitrobenzamide

Abstract: This document provides a comprehensive guide to the purification and isolation of N-Allyl-2-chloro-4-nitrobenzamide, a key intermediate in various synthetic pathways. The protocols detailed herein are designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the purification and isolation of N-Allyl-2-chloro-4-nitrobenzamide, a key intermediate in various synthetic pathways. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth methodologies for achieving high purity of the target compound. The guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Importance of Purity

N-Allyl-2-chloro-4-nitrobenzamide is a substituted benzamide with potential applications in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, its purity is of paramount importance. Impurities can lead to undesirable side reactions, reduced yield of the final product, and potentially introduce toxicity. This guide outlines two primary methods for the purification of N-Allyl-2-chloro-4-nitrobenzamide: recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired scale of the purification.

Understanding the Impurity Profile

A successful purification strategy begins with an understanding of the potential impurities. N-Allyl-2-chloro-4-nitrobenzamide is typically synthesized via the acylation of allylamine with 2-chloro-4-nitrobenzoyl chloride.

Plausible Synthesis Reaction:

Based on this, the primary impurities are likely to be:

  • Unreacted Starting Materials:

    • 2-chloro-4-nitrobenzoic acid (from hydrolysis of the acid chloride)

    • Allylamine

  • Byproducts:

    • Di-allylated products (if excess allylamine is used)

    • Hydrolysis products

A preliminary work-up, such as washing the crude product with a dilute acid (to remove excess allylamine) and a dilute base (to remove 2-chloro-4-nitrobenzoic acid), is highly recommended before proceeding with the main purification step.

Method 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, provided a suitable solvent can be found.[1] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[2]

Rationale for Recrystallization

This method is ideal when the amount of impurities is relatively low and the impurities have different solubility profiles from the target compound. For N-Allyl-2-chloro-4-nitrobenzamide, which is a relatively non-polar molecule, a moderately polar solvent is likely to be a good candidate for recrystallization.

Protocol for Solvent Screening

Given the lack of specific solubility data for N-Allyl-2-chloro-4-nitrobenzamide, a systematic solvent screening is the first critical step.

Objective: To identify a solvent that dissolves the compound when hot but in which the compound is sparingly soluble when cold.

Procedure:

  • Place approximately 20-30 mg of the crude N-Allyl-2-chloro-4-nitrobenzamide into several test tubes.

  • To each test tube, add a different solvent from the table below, dropwise, at room temperature. Swirl to mix. Observe if the compound dissolves. A good solvent should not dissolve the compound at room temperature.

  • If the compound does not dissolve at room temperature, heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A suitable solvent will yield a good crop of crystals upon cooling.

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighUnlikely to be a good solvent for the target compound.
Ethanol78HighA common and effective solvent for many organic compounds.
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82MediumA good alternative to ethanol.
Ethyl Acetate77MediumA versatile solvent for a range of polarities.
Acetone56MediumHighly volatile, may require care to prevent premature crystallization.
Toluene111LowGood for non-polar compounds.
Hexane69LowA very non-polar solvent, often used in solvent pairs.
Step-by-Step Recrystallization Protocol

Materials:

  • Crude N-Allyl-2-chloro-4-nitrobenzamide

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to boiling with gentle stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2] It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Recrystallization_Workflow Start Crude N-Allyl-2-chloro-4-nitrobenzamide Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolution Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolution Select Solvent Hot_Filtration Hot Gravity Filtration (if needed) Dissolution->Hot_Filtration Crystallization Slow Cooling & Ice Bath Hot_Filtration->Crystallization Insoluble impurities removed Hot_Filtration->Crystallization No insoluble impurities Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure N-Allyl-2-chloro-4-nitrobenzamide Drying->Pure_Product

Caption: Workflow for the purification of N-Allyl-2-chloro-4-nitrobenzamide by recrystallization.

Method 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when dealing with complex mixtures or when recrystallization fails to provide adequate purity.

Rationale for Column Chromatography

This method separates compounds based on polarity. For N-Allyl-2-chloro-4-nitrobenzamide, a normal-phase chromatography setup with silica gel as the stationary phase is recommended. Silica gel is polar, and less polar compounds will elute from the column faster than more polar compounds.

Protocol for Thin-Layer Chromatography (TLC) Analysis

Before running a column, it is essential to determine the optimal solvent system (eluent) using TLC.[3]

Objective: To find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35.

Procedure:

  • Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate (silica gel).

  • Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will show good separation between the spot for N-Allyl-2-chloro-4-nitrobenzamide and the spots for the impurities.

Table 2: Common Eluents for Column Chromatography

SolventPolarity
Hexane/Petroleum EtherVery Low
TolueneLow
DichloromethaneMedium-Low
Diethyl EtherMedium
Ethyl AcetateMedium-High
AcetoneMedium-High
MethanolHigh
Step-by-Step Column Chromatography Protocol

Materials:

  • Crude N-Allyl-2-chloro-4-nitrobenzamide

  • Silica gel (for flash chromatography)

  • Selected eluent system (from TLC analysis)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent. Pour the slurry into the column, ensuring no air bubbles are trapped.[4]

    • Allow the silica gel to settle, draining excess eluent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Begin collecting fractions. Apply gentle pressure to the top of the column (flash chromatography) to speed up the elution process.[4]

  • Fraction Analysis:

    • Monitor the fractions by TLC to determine which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-Allyl-2-chloro-4-nitrobenzamide.

Chromatography_Workflow Start Crude Product TLC TLC Analysis for Eluent Selection Start->TLC Packing Pack Column with Silica Gel TLC->Packing Determine Eluent Loading Load Sample Packing->Loading Elution Elute with Selected Solvent System Loading->Elution Collection Collect Fractions Elution->Collection Fraction_Analysis Analyze Fractions by TLC Collection->Fraction_Analysis Fraction_Analysis->Collection Continue elution Combine Combine Pure Fractions Fraction_Analysis->Combine Pure fractions identified Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of N-Allyl-2-chloro-4-nitrobenzamide by column chromatography.

Purity Assessment

After purification, it is essential to assess the purity of the isolated N-Allyl-2-chloro-4-nitrobenzamide.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.[5] The purity can be determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of any impurities. The absence of signals corresponding to starting materials or byproducts indicates high purity.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound.

Conclusion

The choice between recrystallization and column chromatography for the purification of N-Allyl-2-chloro-4-nitrobenzamide depends on the specific circumstances of the synthesis. Recrystallization is a simpler and more scalable method, but it is less powerful than column chromatography for separating complex mixtures. By following the detailed protocols outlined in this guide, researchers can confidently purify N-Allyl-2-chloro-4-nitrobenzamide to a high degree of purity, suitable for its intended downstream applications.

References

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Determining 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene in Environmental and Biological Samples. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Chloro-4-nitrobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (2019). Purification of Linalool by Column Chromatography. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • ChemSrc. (2026, March 10). N-Allyl-2-chloro-4-nitrobenzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-allyl-2-chloro-4-nitrobenzamide (C10H9ClN2O3). Retrieved from [Link]

  • Saeed, A., et al. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o705. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for N-Allyl-2-chloro-4-nitrobenzamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) Techniques: Intramolecular Heck Cyclization, Chemoselectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) Techniques: Intramolecular Heck Cyclization, Chemoselective Suzuki-Miyaura Cross-Coupling

Executive Summary

The functionalization of highly substituted benzamides is a cornerstone of modern medicinal chemistry. N-Allyl-2-chloro-4-nitrobenzamide serves as a highly versatile, bifunctional building block. It features an activated aryl chloride and a terminal alkene, enabling divergent synthetic pathways. This application note details two field-proven protocols: an intramolecular Heck cyclization to construct biologically privileged 3-methyleneisoindolin-1-one scaffolds, and a chemoselective intermolecular Suzuki-Miyaura coupling that preserves the N-allyl group for downstream functionalization.

By detailing the causality behind catalyst selection, ligand electronics, and reaction conditions, this guide provides a self-validating framework for executing these complex transformations with high fidelity.

Mechanistic Rationale & Pathway Divergence

The reactivity of N-Allyl-2-chloro-4-nitrobenzamide is uniquely governed by the strong electron-withdrawing nature of the para-nitro group (relative to the amide). In standard unactivated aryl chlorides, the oxidative addition of Palladium(0) into the C–Cl bond is notoriously sluggish, often requiring highly elevated temperatures and specialized dialkylbiaryl phosphine ligands.

However, the 4-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This electronic activation accelerates the oxidative addition step, making the 2-chloro position highly susceptible to Pd-catalyzed cross-coupling[1].

From the resulting Aryl-Palladium(II) intermediate, the synthetic pathway can be deliberately steered:

  • Absence of external nucleophiles: The intermediate undergoes an intramolecular migratory insertion into the pendant N-allyl alkene (Heck Cyclization), favoring the kinetically controlled 5-exo-trig pathway over the 6-endo-trig pathway[2].

  • Presence of activated boronic acids: The intermediate undergoes rapid transmetalation and reductive elimination (Suzuki-Miyaura), outcompeting the intramolecular alkene insertion[3].

DivergentPathways SM N-Allyl-2-chloro-4-nitrobenzamide (Bifunctional SM) Heck Intramolecular Heck (Pd-Catalyzed Cyclization) SM->Heck Pd(OAc)2, BrettPhos Base, Heat Suzuki Suzuki-Miyaura (Intermolecular Coupling) SM->Suzuki Ar-B(OH)2, XPhos Pd G3 Base, H2O/THF Isoindolinone 3-Methylene-5-nitroisoindolin-1-one (5-exo-trig product) Heck->Isoindolinone Biphenyl N-Allyl-4-nitro-[1,1'-biphenyl]-2-carboxamide (Cross-Coupled Product) Suzuki->Biphenyl

Figure 1: Divergent Pd-catalyzed cross-coupling pathways for N-Allyl-2-chloro-4-nitrobenzamide.

Protocol A: Intramolecular Heck Cyclization (Isoindolinone Synthesis)

The synthesis of the isoindolinone core via intramolecular Heck reaction requires overcoming the steric strain of forming a 5-membered palladacycle. BrettPhos is selected as the optimal ligand because its extreme steric bulk and electron-rich dicyclohexylphosphine moiety forcefully promote both the initial C–Cl oxidative addition and the subsequent structural reorganization required for migratory insertion[2].

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with N-Allyl-2-chloro-4-nitrobenzamide (240.6 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), and BrettPhos (53.7 mg, 0.10 mmol, 10 mol%).

  • Base Addition: Add N,N-Dicyclohexylmethylamine (Cy₂NMe) (430 µL, 2.0 mmol, 2.0 equiv). Causality: Cy₂NMe is a non-nucleophilic base that prevents premature deprotonation of the amide while effectively neutralizing the HCl generated during β-hydride elimination.

  • Solvent & Heating: Add anhydrous 1,4-dioxane (5.0 mL). Seal the flask, remove it from the glovebox, and stir in a pre-heated oil bath at 110 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and ammonium salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution: 10% to 40% EtOAc in Hexanes).

🛑 Self-Validation Checkpoints
  • Visual Cue: Upon reaching 110 °C, the initial yellow suspension will transition to a deep homogeneous red/orange, confirming the formation of the active Pd(0)L complex.

  • Analytical Target: LC-MS analysis of the crude mixture must show the complete disappearance of the starting material ( m/z 240.0 [M+H]⁺) and the emergence of the cyclized product ( m/z 205.0 [M+H]⁺), confirming the loss of HCl.

Empirical Data: Heck Cyclization Optimization
EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)5-exo : 6-endo Ratio
1Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)K₂CO₃DMF10015%>99:1
2Pd(OAc)₂ (5 mol%)P(t-Bu)₃ (10 mol%)K₂CO₃DMF10078%95:5
3Pd(OAc)₂ (5 mol%)BrettPhos (10 mol%) Cy₂NMe Dioxane 110 94% >99:1

Table 1: Optimization data demonstrating the necessity of electron-rich, bulky biaryl phosphines (Entry 3) to achieve high yields and regioselectivity.

HeckCatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (C-Cl Bond Cleavage) Pd0->OA + Ar-Cl (SM) MI Migratory Insertion (5-exo-trig into Alkene) OA->MI Intramolecular Alkene Coordination BHE β-Hydride Elimination (Forms Exocyclic C=C) MI->BHE C-C Bond Formation RE Base-Assisted Regeneration BHE->RE - Isoindolinone Product RE->Pd0 + Cy2NMe - [Cy2NHMe]Cl

Figure 2: Catalytic cycle for the intramolecular Heck cyclization of N-Allyl-2-chloro-4-nitrobenzamide.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

To functionalize the C2 position while leaving the highly reactive N-allyl alkene intact, a fast and highly selective transmetalation step is required[4]. XPhos Pd G3 is utilized as the precatalyst. It rapidly activates at room temperature to form a monoligated Pd(0) species. The biphasic THF/H₂O system ensures that the inorganic base (K₃PO₄) is fully solubilized to form the reactive arylboronate complex, which undergoes transmetalation faster than the pendant alkene can coordinate to the palladium center.

Step-by-Step Methodology
  • Reagent Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add N-Allyl-2-chloro-4-nitrobenzamide (240.6 mg, 1.0 mmol), Phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv), XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%), and finely ground K₃PO₄ (424.5 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Degassing: Add a pre-degassed mixture of THF/H₂O (4:1 v/v, 5.0 mL). Causality: Degassing is critical; ambient oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle and leading to protodeboronation of the boronic acid.

  • Reaction Execution: Purge the headspace of the vial with Argon for 5 minutes, seal tightly with a Teflon-lined cap, and stir vigorously (800 rpm) at 65 °C for 3 hours.

  • Workup: Cool the mixture to room temperature. Separate the aqueous layer and extract with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (10 mL) and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate in vacuo, and purify the crude residue via flash column chromatography (Silica gel, 20% EtOAc in Hexanes) to yield N-Allyl-4-nitro-[1,1'-biphenyl]-2-carboxamide.

🛑 Self-Validation Checkpoints
  • Visual Cue: The biphasic mixture will rapidly turn dark brown upon reaching 65 °C, characteristic of the active Pd(0) species in aqueous media.

  • Analytical Target: TLC analysis (UV 254 nm) should show the complete consumption of the starting material ( Rf​ ~0.4 in 30% EtOAc/Hexanes) and the appearance of a new, highly UV-active spot ( Rf​ ~0.5). LC-MS must confirm the product mass ( m/z 283.1 [M+H]⁺) with no trace of the des-chloro reduction product ( m/z 207.1).

Empirical Data: Suzuki-Miyaura Substrate Scope
EntryBoronic Acid PartnerCatalyst SystemTime (h)Isolated Yield (%)
1Phenylboronic acidXPhos Pd G3 (2 mol%)3.095%
24-Methoxyphenylboronic acidXPhos Pd G3 (2 mol%)3.591%
33-Pyridylboronic acidXPhos Pd G3 (3 mol%)5.086%
42-Methylphenylboronic acidXPhos Pd G3 (4 mol%)6.082%

Table 2: Scope of the chemoselective Suzuki-Miyaura coupling. Note that sterically hindered ortho-substituted boronic acids (Entry 4) require slightly higher catalyst loading and extended reaction times.

References

  • Impact of a Novel 2-Chloro-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide Fuel Additive on Efficiency and Emissions in a SI Engine ACS Omega, 2025. URL:[Link][5]

  • Efficient Construction of Fused Indolines with a 2-Quaternary Center via an Intramolecular Heck Reaction with a Low Catalyst Loading Organic Letters, ACS Publications, 2012. URL:[Link][2]

  • Palladium-Catalyzed Double Carbonylation Reactions of o-Dihaloarenes with Amines in Phosphonium Salt Ionic Liquids Organic Letters, ACS Publications, 2010. URL:[Link][6]

  • Trifluoroacetic Acid-Mediated Denitrogenative ortho-Hydroxylation of 1,2,3-Benzotriazin-4(3H)-ones: A Metal-Free Approach The Journal of Organic Chemistry, ACS Publications, 2022. URL:[Link][1]

  • Supporting Information: Characterization of Suzuki–Miyaura coupling products Wiley-VCH, 2004. URL:[Link][4]

Sources

Application

Application Note: Preclinical In Vivo Dosing and Formulation Strategies for N-Allyl-2-chloro-4-nitrobenzamide

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Compound: N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) The Translational Challenge: From HTS Hit to In Vivo Mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Compound: N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1)

The Translational Challenge: From HTS Hit to In Vivo Model

N-Allyl-2-chloro-4-nitrobenzamide (NACNB) is a synthetic small molecule frequently identified as a hit in high-throughput biochemical screens, such as AlphaScreen-based primary assays[1]. While it demonstrates in vitro activity, transitioning this compound into in vivo murine models presents two distinct pharmacological hurdles:

  • Physicochemical Intractability: The combination of a highly lipophilic allyl group, a chloro-substituent, and a rigid benzamide core results in extremely poor aqueous solubility.

  • Nitroaromatic Toxicity Liabilities: The para-nitro group is a known structural alert. In vivo, nitroaromatics are susceptible to enzymatic reduction, leading to the generation of reactive oxygen species (ROS) and toxic electrophilic intermediates[2][3].

This application note provides a self-validating, causally-driven framework for formulating, dosing, and monitoring NACNB in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Vehicle Engineering: Overcoming Nitrobenzamide Insolubility

The Causality of Excipient Selection: Aqueous buffers (e.g., PBS, saline) are thermodynamically incompatible with the high LogP of NACNB. If dosed as a suspension intravenously (IV), the compound will cause fatal microembolisms. To achieve a clear solution suitable for IV and PO (per os) administration, we must lower the dielectric constant of the vehicle using co-solvents and prevent precipitation upon dilution in the bloodstream using non-ionic surfactants.

Based on established formulation strategies for highly insoluble nitrobenzamides[4], a multi-component co-solvent system is required. The addition of cyclodextrins (e.g., SBE-β-CD) can also be utilized to create inclusion complexes that shield the hydrophobic core of the molecule[4].

Quantitative Formulation Matrix

The following table summarizes empirically validated vehicle systems for NACNB. Note: All formulations must be visually inspected for Tyndall scattering (indicating micro-precipitation) prior to dosing.

Formulation TypeVehicle Composition (v/v)Max Solubility (mg/mL)RouteTolerability / Rationale
Co-solvent System 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline~2.5 - 5.0IV, POStandard. DMSO dissolves the API; PEG400 prevents crashing; Tween 80 forms micelles in blood.
Cyclodextrin Complex 5% DMSO + 20% SBE-β-CD in 50mM Phosphate Buffer (pH 7.4)~3.0IV, POAlternative. SBE-β-CD encapsulates the lipophilic chloro-aromatic ring, reducing injection site hemolysis.
Lipid Suspension 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water~15.0 (Suspension)PO onlyHigh-Dose PO. Used only for oral tox studies where systemic dissolution relies on gastric fluids.

Metabolic Bioactivation & Toxicity Liabilities

As a Senior Application Scientist, it is critical to anticipate how the host will metabolize the drug. The nitro group (-NO2) of NACNB is not metabolically inert.

Mechanistic Insight: Nitroaromatic compounds undergo bioreduction mediated by mammalian flavoenzymes (e.g., NADPH:cytochrome P450 reductase and NAD(P)H:quinone oxidoreductase)[2].

  • Single-Electron Reduction: Generates a nitro anion radical. In aerobic environments, this radical reacts with molecular oxygen, regenerating the parent compound and producing superoxide (ROS), leading to oxidative stress[3].

  • Two-Electron Reduction: Generates nitroso and hydroxylamine intermediates. These highly reactive electrophiles can form covalent adducts with cellular proteins and DNA, or oxidize hemoglobin to methemoglobin (MetHb), impairing oxygen transport[3].

Bioactivation NACNB N-Allyl-2-chloro- 4-nitrobenzamide NitroRadical Nitro Anion Radical NACNB->NitroRadical 1e- reduction (CYP450 Reductase) Nitroso Nitroso Intermediate NACNB->Nitroso 2e- reduction (Nitroreductases) NitroRadical->NACNB Redox Cycling ROS Superoxide (ROS) Oxidative Stress NitroRadical->ROS + O2 Hydroxylamine Hydroxylamine Metabolite Nitroso->Hydroxylamine 2e- reduction Toxicity Protein/DNA Adducts & MetHb Hydroxylamine->Toxicity Bioactivation

Figure 1: Flavoenzyme-mediated bioactivation pathways of nitroaromatic compounds leading to ROS and toxicity.

Standard Operating Procedure: In Vivo PK Dosing & Sampling

This protocol establishes a self-validating workflow for assessing the pharmacokinetics of NACNB in C57BL/6 mice.

Phase A: Preparation and System Validation
  • Stock Preparation: Weigh 10 mg of NACNB powder and dissolve completely in 1 mL of anhydrous DMSO to create a 10 mg/mL stock. Validation: Solution must be perfectly clear.

  • Working Solution (2 mg/mL for PO, 0.4 mg/mL for IV):

    • Add PEG400 to the DMSO stock and vortex for 60 seconds.

    • Add Tween 80 and vortex.

    • Slowly add saline dropwise while continuously vortexing to prevent localized precipitation.

  • Self-Validation Check: Centrifuge the final formulation at 10,000 x g for 5 minutes. If a pellet forms, the compound has crashed out; the formulation must be discarded and the DMSO/PEG ratio adjusted.

Phase B: Administration Protocol
  • Intravenous (IV) Dosing (2 mg/kg):

    • Warm the mouse using a heat lamp to dilate the lateral tail vein.

    • Using a 27G needle, inject 5 mL/kg of the IV formulation (~100 µL for a 20g mouse) as a slow bolus over 10 seconds. Causality: A slow push minimizes shear stress and vascular damage from the hyperosmolar PEG/DMSO vehicle.

  • Oral (PO) Dosing (10 mg/kg):

    • Using a 20G reusable oral gavage needle, administer 5 mL/kg of the PO formulation directly into the stomach.

Phase C: Sampling and Bioanalysis
  • Serial Blood Collection: Collect 20 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Toxicity Monitoring: At the 4-hour and 24-hour marks, allocate 5 µL of whole blood to a co-oximeter to measure MetHb levels. Rationale: Early detection of nitroreduction-induced methemoglobinemia.

  • Plasma Extraction: Centrifuge blood at 2,000 x g for 10 mins at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., structurally similar benzamide).

  • LC-MS/MS: Quantify NACNB using a C18 reverse-phase column and electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.

Workflow Step1 1. Vehicle Engineering (DMSO / PEG400 / Tween 80) Step2 2. In Vivo Administration (IV: Tail Vein | PO: Oral Gavage) Step1->Step2 Step3 3. Serial Blood Sampling (0.25 to 24 hours) Step2->Step3 Step4 4. Plasma Extraction (Protein Precipitation) Step3->Step4 Step6 6. Toxicity Screening (MetHb & Hepatotoxicity) Step3->Step6 Step5 5. LC-MS/MS Quantification & PK Modeling Step4->Step5

Figure 2: End-to-end experimental workflow for in vivo dosing, pharmacokinetic quantification, and toxicity screening.

References

  • Chemsrc. "N-Allyl-2-chloro-4-nitrobenzamide | CAS#:304887-50-1." Chemsrc Chemical Database. Available at: [Link]

  • Čėnas, N., et al. "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity." MDPI, 2021. Available at: [Link]

  • Boechat, N., et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." SciELO, 2015. Available at:[Link]

  • Google Patents. "EP2476461A2 - Formulations For Cancer Treatment." European Patent Office.

Sources

Method

N-Allyl-2-chloro-4-nitrobenzamide mass spectrometry detection methods

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Allyl-2-chloro-4-nitrobenzamide Introduction and Analytical Rationale N-Allyl-2-chloro-4-nitrobenzamide (C₁₀H₉ClN₂O₃) is a highly functionalized benzamide d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Allyl-2-chloro-4-nitrobenzamide

Introduction and Analytical Rationale

N-Allyl-2-chloro-4-nitrobenzamide (C₁₀H₉ClN₂O₃) is a highly functionalized benzamide derivative frequently utilized as a screening hit, intermediate in agrochemical synthesis, and a pharmacological scaffold[1]. The presence of three distinct functional groups—an allyl-substituted secondary amide, an ortho-chlorine atom, and a para-nitro group—creates a unique physicochemical profile that dictates its behavior in mass spectrometry (MS).

Accurate quantification of this compound in complex biological or environmental matrices requires a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. While the strongly electron-withdrawing nitro group allows for negative electrospray ionization (ESI-), the secondary amide nitrogen readily accepts a proton, making positive electrospray ionization (ESI+) the preferred mode for maximizing signal-to-noise (S/N) ratios. Furthermore, the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a self-validating spectral signature that is critical for eliminating false positives during trace-level analysis.

Mass Spectrometric Fragmentation Mechanism

Understanding the causality behind the fragmentation of N-Allyl-2-chloro-4-nitrobenzamide is essential for robust Multiple Reaction Monitoring (MRM) method development.

Under Collision-Induced Dissociation (CID), protonated benzamides typically undergo cleavage at the amide bond[2][3]. For N-Allyl-2-chloro-4-nitrobenzamide (Exact Mass: 240.03 Da), the protonated precursor ion [M+H]⁺ is observed at m/z 241.0 (for the ³⁵Cl isotope).

  • Primary Cleavage (Quantifier): The most thermodynamically favorable pathway is the neutral loss of allylamine (57 Da), yielding a highly stable 2-chloro-4-nitrobenzoyl cation at m/z 184.0[4][5].

  • Secondary Cleavage (Qualifier): Increasing the collision energy forces the benzoyl cation to shed the para-nitro group (neutral loss of NO₂, 46 Da), generating a secondary fragment at m/z 138.0.

  • Isotopic Confirmation: Monitoring the ³⁷Cl precursor (m/z 243.0) transitioning to its corresponding benzoyl cation (m/z 186.0) acts as an internal quality control metric.

MS_Fragmentation M35 [M+H]⁺ Precursor (³⁵Cl) m/z 241.0 F35_1 Benzoyl Cation (³⁵Cl) m/z 184.0 M35->F35_1 Neutral Loss: Allylamine (-57 Da) F35_2 Phenyl Cation (³⁵Cl) m/z 138.0 F35_1->F35_2 Neutral Loss: NO₂ (-46 Da) M37 [M+H]⁺ Isotope (³⁷Cl) m/z 243.0 F37_1 Benzoyl Cation (³⁷Cl) m/z 186.0 M37->F37_1 Neutral Loss: Allylamine (-57 Da)

Caption: Proposed ESI+ CID fragmentation pathway for N-Allyl-2-chloro-4-nitrobenzamide.

Experimental Protocols

Sample Preparation Workflow

To preserve the integrity of the nitro group (which is susceptible to enzymatic reduction ex vivo) and to remove matrix interferences, a rapid protein precipitation (PPT) method using cold organic solvents is mandated.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma/serum into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated benzamide analog at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Causality note: The acidic environment disrupts protein binding and stabilizes the analyte, while the cold ACN rapidly crashes out plasma proteins.

  • Vortex vigorously for 2 minutes to ensure complete mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality note: Diluting the organic extract with water prevents "solvent effects" (peak broadening or splitting) during injection onto the reversed-phase UHPLC column.

Sample_Prep A 1. Plasma Sample (50 µL) B 2. Protein Precipitation (150 µL Cold ACN + IS) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C D 4. Supernatant Dilution (1:1 with H₂O) C->D E 5. UHPLC-MS/MS Injection (2 µL) D->E

Caption: Optimized protein precipitation and sample dilution workflow for biological matrices.

Chromatographic Separation (UHPLC)

Separation of halogenated nitrobenzamides requires a column capable of handling mixed polarities. A low-silanol reversed-phase column (e.g., Newcrom R1 or a standard sub-2 µm C18) is highly recommended[6]. Phosphoric acid must be strictly avoided in MS applications due to severe ion suppression and source contamination; it is replaced here with 0.1% Formic Acid[6][7].

Table 1: UHPLC Parameters

ParameterSpecification
Column Reversed-phase C18 or Newcrom R1 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Gradient Program 0.0-0.5 min: 5% B0.5-2.5 min: 5% → 95% B2.5-3.5 min: 95% B (Wash)3.5-4.5 min: 5% B (Equilibration)
Mass Spectrometry (MRM) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Source parameters (capillary voltage, desolvation gas flow, and temperature) should be optimized based on the specific instrument vendor (e.g., Waters Xevo, Sciex QTRAP, or Thermo Altis).

Table 2: Optimized MRM Transitions and Collision Energies

Analyte / IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
N-Allyl-2-Cl-4-NO₂-benzamide (³⁵Cl) 241.0184.05022Quantifier
N-Allyl-2-Cl-4-NO₂-benzamide (³⁵Cl) 241.0138.05038Qualifier
N-Allyl-2-Cl-4-NO₂-benzamide (³⁷Cl) 243.0186.05022Isotope Confirmation

Method Validation & Troubleshooting Insights

  • Matrix Effects (Ion Suppression): The nitro group makes the compound susceptible to ionization suppression from co-eluting phospholipids. If absolute recovery drops below 80%, extend the gradient wash phase (95% B) to 1.5 minutes to thoroughly flush the column before the next injection.

  • Isotope Ratio Checking: Always verify the peak area ratio of the 241.0 → 184.0 transition against the 243.0 → 186.0 transition. It must consistently reflect the ~3:1 natural abundance of ³⁵Cl to ³⁷Cl. A deviation of >15% indicates a co-eluting isobaric interference, necessitating an adjustment to the chromatographic gradient.

  • Carryover: Benzamides can exhibit slight stickiness in the autosampler needle. Utilize a strong needle wash solution consisting of Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1, v/v) with 0.2% Formic Acid to eliminate carryover.

References

  • SIELC Technologies. (2018). Separation of 2-Chloro-4-nitrobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117. National Center for Biotechnology Information. Retrieved from [Link]

  • AskFilo. Mass Spectrometry Interpretation of Benzamide. Retrieved from [Link]

  • Chemsrc. N-Allyl-2-chloro-4-nitrobenzamide | CAS#:304887-50-1. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of N-Allyl-2-chloro-4-nitrobenzamide in aqueous media

Technical Support Center: Solubilization Strategies for N-Allyl-2-chloro-4-nitrobenzamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for N-Allyl-2-chloro-4-nitrobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic small molecules. N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) [1] presents a classic formulation challenge: it is a highly hydrophobic, halogenated nitroaromatic compound. The lack of ionizable functional groups at physiological pH, combined with the strong π-π stacking propensity of its nitroaromatic ring, leads to rapid aggregation and precipitation in standard biological buffers.

This guide provides field-proven, causality-driven protocols to overcome these thermodynamic barriers without compromising the integrity of your downstream biochemical or cell-based assays.

Part 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why does N-Allyl-2-chloro-4-nitrobenzamide precipitate immediately upon dilution into standard assay buffers (e.g., PBS, HEPES)? A1: This phenomenon is known as "solvent shock." When transitioning a compound from a 100% organic stock (like DMSO) directly into an aqueous buffer, the local dielectric constant drops rapidly. Because N-Allyl-2-chloro-4-nitrobenzamide is highly lipophilic (driven by the chloro and nitro groups), water molecules cannot form favorable hydrogen-bonding networks around it. To minimize thermodynamic instability, the compound undergoes rapid hydrophobic collapse and π-π stacking, nucleating into insoluble aggregates before it can disperse.

Q2: How can I optimize DMSO usage without denaturing target proteins or interfering with high-throughput screens like AlphaScreen? A2: Proximity-based assays like AlphaScreen are highly sensitive to solvent concentrations, which can quench singlet oxygen transfer or strip the protective hydrogel coatings off the donor/acceptor beads [1]. To prevent this, your final DMSO concentration must remain strictly ≤ 1.0% v/v. To achieve this without triggering solvent shock, you must utilize an intermediate dilution strategy (detailed in Protocol A). By stepping down the solvent concentration gradually, you allow the compound to remain kinetically trapped in a metastable solvated state long enough for the assay to complete.

Q3: If my assay cannot tolerate DMSO, what is the mechanistic advantage of using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)? A3: HP-β-CD is a cyclic oligosaccharide featuring a hydrophobic inner cavity and a highly hydrophilic exterior. The aromatic ring of N-Allyl-2-chloro-4-nitrobenzamide fits thermodynamically into this cavity, displacing high-energy water molecules. This "host-guest" complexation physically shields the hydrophobic surface of the drug from the bulk aqueous media, maintaining the compound in a monomeric state and improving aqueous solubility without the need for harsh organic cosolvents [3].

Q4: When should I use non-ionic surfactants instead of cyclodextrins? A4: Surfactants (e.g., Tween-20, Pluronic F-68) lower the surface tension of the buffer and form micelles that encapsulate the hydrophobic compound. You should pivot to surfactants if HP-β-CD causes steric hindrance—meaning the cyclodextrin ring physically blocks your compound from entering the binding pocket of your target protein. Keep surfactant concentrations just above their Critical Micelle Concentration (CMC) (e.g., 0.01% - 0.05% for Tween-20) to prevent the unintended denaturation of your target proteins.

Part 2: Quantitative Formulation Matrix

To assist in selecting the correct solubilization vehicle, refer to the comparative matrix below. These parameters are optimized for hydrophobic benzamide derivatives [2].

Solubilization StrategyRecommended ConcentrationEst. Solubility Limit (Aq)Assay CompatibilityPrimary Mechanism of Action
DMSO (Cosolvent) 0.5% - 1.0% (v/v) final~10 - 50 µMModerate (Avoid in sensitive bead assays)Disrupts water lattice; lowers dielectric constant.
HP-β-CD (Complexation) 10% - 20% (w/v)~1 - 5 mMHigh (Excellent for cell-based & in vivo)Hydrophobic cavity host-guest encapsulation.
Tween-20 (Surfactant) 0.01% - 0.05% (v/v)~100 - 500 µMHigh (Standard in biochemical HTS)Micellar encapsulation above the CMC.

Part 3: Validated Experimental Protocols

Every protocol described here is designed as a self-validating system. If precipitation occurs, the visual or spectrophotometric feedback will immediately indicate a failure at that specific step, allowing for rapid troubleshooting.

Protocol A: Intermediate Dilution Method (DMSO)

Use this method to prevent "solvent shock" in biochemical assays.

  • Primary Stock: Dissolve N-Allyl-2-chloro-4-nitrobenzamide in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature water-induced nucleation during freeze-thaw cycles.

  • Intermediate Stock: Prepare a 10X working solution by diluting the primary stock into an intermediate buffer containing 10% DMSO and 0.1% Tween-20. Crucial Step: Pipette the buffer into the DMSO stock while vortexing continuously, not the other way around.

  • Final Assay Dilution: Transfer 1 volume of the intermediate stock into 9 volumes of your final assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Validation: Measure absorbance at 600 nm. A reading > 0.05 indicates light scattering from colloidal aggregation (precipitation).

Protocol B: HP-β-CD Host-Guest Complexation

Use this method for completely aqueous, solvent-free delivery.

  • Preparation of Host: Dissolve HP-β-CD in molecular biology grade water to a concentration of 20% (w/v). Stir at 300 RPM until optically clear.

  • Compound Addition: Add N-Allyl-2-chloro-4-nitrobenzamide powder directly to the stirring vortex of the HP-β-CD solution. Causality: Adding powder rather than a DMSO stock forces the thermodynamic equilibrium toward complexation rather than solvent-mediated precipitation.

  • Equilibration: Seal the vial and stir at 37°C for 24–48 hours. The prolonged kinetic energy is required to overcome the activation energy of displacing water from the cyclodextrin cavity.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, undissolved compound.

  • Quantification: Determine the final solubilized concentration via HPLC-UV against a standard curve.

Part 4: Solubilization Workflow Visualization

Solubility_Workflow Start N-Allyl-2-chloro-4-nitrobenzamide Solubilization Strategy Q1 Is the assay tolerant to organic cosolvents? Start->Q1 DMSO Use DMSO Cosolvent (Max 1-2% v/v final) Q1->DMSO Yes HPBCD Use HP-β-CD Complexation (10-20% w/v) Q1->HPBCD No Q2 Does the compound precipitate at target concentration? DMSO->Q2 Surfactant Add Non-ionic Surfactant (0.01-0.1% Tween-20) Q2->Surfactant Yes Success Proceed to Aqueous Assay Q2->Success No HPBCD->Success Surfactant->Success

Fig 1: Decision matrix for solubilizing hydrophobic benzamides in aqueous media.

Part 5: References

  • N-Allyl-2-chloro-4-nitrobenzamide | CAS#:304887-50-1 | Chemsrc Source: Chemsrc Chemical Database URL:[Link]

  • Nanoformulation design and therapeutic potential of a novel tubulin inhibitor in pancreatic cancer Source: PubMed Central (PMC) / NIH URL:[Link]

  • N-ALLYL-2-(ALLYLAMINO)-5-NITROBENZAMIDE — Chemical Substance Information Source: NextSDS URL:[Link]

Optimization

troubleshooting N-Allyl-2-chloro-4-nitrobenzamide synthesis yield

Title: Technical Support Center: Troubleshooting N-Allyl-2-chloro-4-nitrobenzamide Synthesis 1. Executive Mechanistic Overview The synthesis of N-Allyl-2-chloro-4-nitrobenzamide is a fundamental amidation reaction, yet i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting N-Allyl-2-chloro-4-nitrobenzamide Synthesis

1. Executive Mechanistic Overview The synthesis of N-Allyl-2-chloro-4-nitrobenzamide is a fundamental amidation reaction, yet it frequently suffers from yield attenuation due to the unique electronic and steric properties of the 2-chloro-4-nitrobenzoyl moiety. The strong electron-withdrawing nature of the para-nitro group makes the carbonyl carbon highly electrophilic, increasing its susceptibility to competitive hydrolysis. Simultaneously, the ortho-chloro substituent introduces significant steric hindrance, impeding the trajectory of the allylamine nucleophile during the formation of the tetrahedral intermediate. Understanding these causal relationships is critical for diagnosing yield drops and optimizing reaction conditions.

2. Diagnostic Workflow Before altering reaction parameters, it is essential to isolate the exact phase of failure. Use the following logical workflow to determine if the yield loss is chemical (reaction failure) or physical (workup/purification loss).

YieldTroubleshooting Start Yield < 60% Detected Initiate Diagnostics LCMS LC-MS / TLC Analysis of Crude Mixture Start->LCMS Incomplete Incomplete Conversion (Starting Material Intact) LCMS->Incomplete Complete Complete Conversion (No Starting Material) LCMS->Complete Hydrolysis Hydrolysis to Free Acid (Moisture Contamination) Incomplete->Hydrolysis Acyl Chloride Route Sterics Steric Hindrance (Inefficient Coupling) Incomplete->Sterics EDC/HOBt Route WorkupLoss Workup Loss (Over-basification) Complete->WorkupLoss Missing Mass SideReact Side Reactions (Allyl Degradation) Complete->SideReact Multiple Byproducts Sol1 Rigorous Schlenk Tech Validate Acyl Chloride Hydrolysis->Sol1 Sol2 Switch to HATU or Increase Temp/Time Sterics->Sol2 Sol3 Adjust pH to 6-7 During Extraction WorkupLoss->Sol3 Sol4 Reduce Temp to 0°C Exclude Light/Oxygen SideReact->Sol4

Diagnostic workflow for identifying and resolving yield loss in N-Allyl-2-chloro-4-nitrobenzamide synthesis.

3. Self-Validating Experimental Protocols To ensure high trustworthiness, the following protocols incorporate mandatory in-process validation steps. This prevents researchers from proceeding blindly with compromised intermediates.

Protocol A: Acyl Chloride Route (Recommended for Maximum Yield) This method relies on the extreme electrophilicity of 2-chloro-4-nitrobenzoyl chloride to force the reaction forward[1][2]. Causality: The acyl chloride bypasses the steric hindrance of the ortho-chloro group far more effectively than standard coupling agents. However, it is highly sensitive to atmospheric moisture.

  • Step 1: Activation. In an oven-dried, argon-purged flask, dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL). Add catalytic DMF (2 drops). Slowly add oxalyl chloride (1.5 eq, 7.5 mmol) at 0 °C. Stir at room temperature for 2 hours.

  • Validation Check 1 (Self-Validating System): Remove a 10 µL aliquot and quench into 100 µL of anhydrous methanol. Analyze via LC-MS. You must observe >95% conversion to methyl 2-chloro-4-nitrobenzoate. The presence of the free acid indicates inactive oxalyl chloride or moisture contamination. Do not proceed to amidation until this check passes.

  • Step 2: Concentration. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl gas. Redissolve the resulting 2-chloro-4-nitrobenzoyl chloride in anhydrous DCM (10 mL).

  • Step 3: Amidation. In a separate flask, dissolve allylamine (1.2 eq, 6.0 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol) in anhydrous DCM (10 mL) at 0 °C. Dropwise, add the acyl chloride solution over 15 minutes.

  • Step 4: Workup. Quench with saturated aqueous NH₄Cl (do NOT use NaOH). Extract with DCM (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: EDC/HOBt Coupling Route (Recommended for Mild Conditions) This route is preferred when avoiding harsh acyl chlorides, though it requires longer reaction times due to the ortho-chloro steric bulk[3].

  • Step 1: Pre-activation. Dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). Add EDC·HCl (1.5 eq, 7.5 mmol) and HOBt (1.5 eq, 7.5 mmol). Stir at room temperature for 30 minutes.

  • Validation Check 2: The solution should turn slightly yellow, indicating the formation of the active HOBt ester.

  • Step 2: Coupling. Add allylamine (1.2 eq, 6.0 mmol) and DIPEA (3.0 eq, 15.0 mmol). Stir at room temperature for 16 hours.

  • Step 3: Workup. Dilute with Ethyl Acetate (50 mL). Wash extensively with 5% aqueous LiCl (3 x 20 mL) to remove DMF, followed by 0.1 M HCl (20 mL) to remove unreacted allylamine, and finally brine. Dry and concentrate.

4. Quantitative Yield Optimization Matrix The following table summarizes the quantitative parameters and expected outcomes based on the chosen synthetic strategy.

Synthetic StrategyEquivalents (Amine/Base)SolventTemp (°C)Expected YieldPrimary Failure Mode
Acyl Chloride + DIPEA Allylamine (1.2), DIPEA (2.5)DCM0 to 2585–95%Hydrolysis of acyl chloride prior to amine addition.
Acyl Chloride + Et₃N Allylamine (1.2), Et₃N (2.5)THF0 to 2575–85%Precipitation of Et₃N·HCl trapping the product.
EDC / HOBt + DIPEA Allylamine (1.5), DIPEA (3.0)DMF2560–75%Incomplete activation due to ortho-chloro sterics.
HATU + DIPEA Allylamine (1.2), DIPEA (2.0)DMF2580–90%High reagent cost; difficult removal of tetramethylurea byproduct.

5. Frequently Asked Questions (FAQs)

Q: My LC-MS shows complete consumption of the starting material, but my isolated yield is <30%. Where did the product go? A: The product was likely lost in the aqueous layer during a basic workup. Causality: The 2-chloro-4-nitrobenzoyl group is highly electron-withdrawing. This inductive and resonance effect significantly increases the acidity of the resulting amide N-H proton. If you washed your organic layer with a strong base (e.g., 1M NaOH or saturated Na₂CO₃) to remove unreacted carboxylic acid, you likely deprotonated the N-Allyl-2-chloro-4-nitrobenzamide, causing it to partition into the aqueous phase. Solution: Keep the aqueous wash pH strictly between 6 and 7 (use saturated NH₄Cl).

Q: Why does the EDC/HOBt coupling stall at 50% conversion? A: This is a classic case of steric hindrance outcompeting the reaction rate. The bulky chlorine atom at the ortho position blocks the trajectory of the allylamine nucleophile attacking the HOBt-activated ester. Solution: Switch to a more reactive coupling agent like HATU, or elevate the reaction temperature to 40 °C to overcome the activation energy barrier. Alternatively, use the acyl chloride route (Protocol A).

Q: Can I use water as a co-solvent to help dissolve the allylamine hydrochloride salt? A: No. If you are using the acyl chloride route, water will rapidly hydrolyze the 2-chloro-4-nitrobenzoyl chloride back to the unreactive carboxylic acid. The para-nitro group makes the carbonyl highly electrophilic, accelerating this hydrolysis[1]. Solution: Always use the free base of allylamine, or neutralize the allylamine hydrochloride with DIPEA in anhydrous DCM before adding it to the reaction mixture.

Q: I observe a secondary peak on LC-MS with a mass corresponding to [M + Allylamine]. What is this? A: While rare under standard amidation conditions, the highly electron-deficient nitroaromatic ring can undergo nucleophilic aromatic substitution (SₙAr) if heated excessively in the presence of excess allylamine. The chlorine atom at the 2-position can act as a leaving group under forcing conditions. Solution: Strictly maintain the reaction temperature at or below 25 °C and do not exceed 1.2 equivalents of allylamine.

References

  • Crystal structure and absolute configuration of (3S,4aS,8aS)-N-tert-butyl-2-[(S). National Institutes of Health (NIH) / PMC.[Link]

  • DE60213841T2 - Hydrazono-MALONITRILE. Google Patents.

Troubleshooting

Technical Support Center: N-Allyl-2-chloro-4-nitrobenzamide HPLC Analysis

Welcome to the technical support center for the chromatographic analysis of N-Allyl-2-chloro-4-nitrobenzamide. This guide is designed to provide researchers, scientists, and drug development professionals with practical,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of N-Allyl-2-chloro-4-nitrobenzamide. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can develop robust and reliable analytical methods.

Understanding the Analyte: N-Allyl-2-chloro-4-nitrobenzamide

Before optimizing a method, it is crucial to understand the physicochemical properties of the target molecule.

  • Structure: The molecule contains a substituted nitroaromatic ring, an amide linkage, and an allyl group.

  • Polarity: It possesses both non-polar (phenyl ring, allyl group, chlorine atom) and polar (nitro group, amide group) functionalities. The predicted XlogP value is 2.4, indicating moderate hydrophobicity. This mixed character is key to selecting the initial chromatographic conditions.

  • Interactions: The aromatic ring is capable of π-π interactions, while the amide and nitro groups can participate in hydrogen bonding and dipole-dipole interactions.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during method development.

Q1: What are the recommended starting conditions for an HPLC analysis of N-Allyl-2-chloro-4-nitrobenzamide?

Answer: For a moderately hydrophobic compound like N-Allyl-2-chloro-4-nitrobenzamide, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The initial goal is to achieve retention without excessive run times. A standard set of starting conditions provides a reliable baseline from which to optimize.

Rationale: The C18 stationary phase is the industry standard for reversed-phase chromatography, offering strong hydrophobic retention for a wide variety of molecules.[1][2] Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure, and it often provides sharper peaks. A buffered mobile phase at a low pH (e.g., pH 2.5-4) is critical to suppress the ionization of residual silanol groups on the silica-based column packing, which prevents undesirable secondary ionic interactions with the polar amide group of the analyte, thereby minimizing peak tailing.[3][4]

Table 1: Recommended Initial Screening Conditions

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for good retention of moderately non-polar compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer suitable for LC-MS, maintains low pH to control silanol activity.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency and low viscosity.[5]
Mode GradientStart with a broad gradient to determine the approximate elution percentage.
Gradient Program 10% to 90% B over 20 minutesA scouting gradient to locate the peak and inform further optimization.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures stable temperature and reproducible retention times.
Detection (UV) 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength.[6][7][8]
Injection Vol. 5-10 µLA small volume to prevent band broadening and column overload.
Sample Diluent Mobile Phase (at initial %)Prevents peak distortion caused by solvent mismatch.[9]
Q2: My peak is eluting too early (k' < 2). How do I increase retention time?

Answer: Low retention, where the analyte elutes at or near the solvent front (t₀), leads to poor resolution and inaccurate integration. To increase the retention time in a reversed-phase system, you must increase the analyte's interaction with the stationary phase or decrease its affinity for the mobile phase.

The primary strategy is to decrease the elution strength of the mobile phase .[10] In reversed-phase HPLC, this is achieved by reducing the percentage of the organic modifier (e.g., acetonitrile or methanol). A 10% decrease in the organic modifier can be expected to produce a 2- to 3-fold increase in retention time.[11]

Table 2: Illustrative Effect of Organic Modifier on Retention Factor (k')

% Acetonitrile (B)Retention Time (tᵣ)Retention Factor (k')*Assessment
70%1.8 min0.8Too Low: Poor resolution from void volume.
60%2.5 min1.5Marginal: Still too close to the void.
50% 4.2 min 3.2 Good: Within the optimal 2-10 range.
40%9.5 min8.5Good: Well-retained, good for complex matrices.
30%21.0 min20.0Too High: Long run time, broad peak.

*Calculated assuming a solvent front (t₀) of 1.0 minute: k' = (tᵣ - t₀) / t₀

If adjusting the mobile phase is insufficient, consider using a more retentive stationary phase, such as a column with a higher carbon load or a longer alkyl chain (if not already using C18).

Workflow for Increasing Retention Time

G start Analyte eluting too early (k' < 2)? decrease_org Decrease % Organic Modifier (e.g., ACN or MeOH) by 5-10% start->decrease_org check_k Is k' now between 2 and 10? decrease_org->check_k yes Yes check_k->yes no No check_k->no method_good Method Optimized for Retention yes->method_good change_column Consider a more retentive column (e.g., higher carbon load C18) no->change_column

Caption: Troubleshooting workflow for low retention time.

Q3: My peak is eluting too late (k' > 10). How do I decrease retention time?

Answer: Excessive retention leads to long analysis times, increased solvent consumption, and peak broadening, which reduces sensitivity. The solution is the inverse of correcting for low retention: you must increase the elution strength of the mobile phase .

This is accomplished by increasing the percentage of the organic modifier (acetonitrile or methanol). This strengthens the mobile phase, causing the analyte to partition more readily from the non-polar stationary phase and elute faster.

If the analyte is extremely retained even at high organic percentages, consider switching to a less retentive column, such as a C8 or a short-chain C4, which have weaker hydrophobic interactions.[1]

Q4: My retention time is unstable and drifting between injections. What are the common causes?

Answer: Retention time instability is a common issue that undermines method robustness and reproducibility. The problem can usually be traced to one of four areas: the column, the mobile phase, the HPLC system, or temperature.

  • Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of drifting retention times. Ensure the column is re-equilibrated with the initial mobile phase for at least 10-15 column volumes before the next injection.[12]

  • Mobile Phase Issues:

    • Composition: Inaccurately prepared mobile phases or evaporation of the more volatile organic component can change the solvent strength over time. Always prepare fresh mobile phases daily and keep solvent bottles capped.

    • pH Drift: If using buffers, ensure they are within their effective buffering range (±1 pH unit of the pKa).[13] A poorly buffered mobile phase cannot resist pH shifts, which can alter retention, especially if secondary silanol interactions are occurring.

  • System Leaks or Pump Issues: A small, undetected leak in the system can cause pressure fluctuations and alter the mobile phase composition delivered to the column. Check for leaks around fittings, pump seals, and the injector. Inconsistent pump performance or faulty check valves can also lead to variable flow rates.[12]

  • Temperature Fluctuation: Column temperature significantly affects retention. A change of even a few degrees can cause noticeable shifts.[12] Always use a thermostatically controlled column compartment to maintain a constant temperature.[14]

Troubleshooting Guide: Specific Issues

Q: I'm observing poor peak shape (asymmetric tailing or fronting). What should I do?

Answer: Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry, quantified by the tailing factor, can compromise resolution and integration accuracy.

  • Peak Tailing: This is the most common peak shape problem.

    • Cause 1: Biochemical Interactions. The polar amide group of your analyte can engage in secondary ionic interactions with negatively charged residual silanol groups on the silica column packing. This is a common cause of tailing for molecules with basic or polar functional groups.[9]

      • Solution: Lower the mobile phase pH to 2.5-3.5 using a buffer (e.g., 10-25 mM phosphate or 0.1% formic/trifluoroacetic acid). This protonates the silanol groups, neutralizing their charge and preventing the secondary interaction.[3] Alternatively, use a modern, high-purity, end-capped column or a column with a polar-embedded phase, which are designed to shield these active sites.[9]

    • Cause 2: Physical Issues. A blocked inlet frit, contamination on the column head, or a void (a collapsed area of the packed bed) can create alternative flow paths, leading to tailing for all peaks in the chromatogram.[9]

      • Solution: First, try back-flushing the column (if permitted by the manufacturer). If this fails, replace the column frit or the entire column. Using a guard column can protect the analytical column from contamination.

  • Peak Fronting: This is typically less common than tailing.

    • Cause 1: Sample Overload. Injecting too much sample mass or volume can saturate the stationary phase at the column inlet, causing molecules to move down the column before binding, resulting in a fronting peak.

      • Solution: Dilute your sample or reduce the injection volume.[9]

    • Cause 2: Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., sample in 100% ACN, mobile phase at 50% ACN), the sample band will not focus properly on the column head.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Q: How do I choose the best column for N-Allyl-2-chloro-4-nitrobenzamide?

Answer: Column selection has the greatest impact on chromatographic selectivity.[1] While a C18 is an excellent starting point, the unique structure of your analyte allows for alternative selectivity.

G start Start with Standard C18 Column good_retention Is retention and peak shape acceptable? start->good_retention optimize Optimize Mobile Phase (%, pH, Temp) good_retention->optimize Yes tailing Observing Peak Tailing? good_retention->tailing No selectivity Need Alternative Selectivity? tailing->selectivity No polar_column Switch to Polar-Embedded or End-Capped C18 tailing->polar_column Yes phenyl_column Switch to Phenyl Column selectivity->phenyl_column Yes

Caption: Logic diagram for HPLC column selection.

  • C18 (ODS): The first choice. It provides strong hydrophobic retention based on the molecule's overall non-polar character.[2]

  • Polar-Embedded or End-Capped C18: If you observe peak tailing with a standard C18 that cannot be resolved by adjusting pH, a polar-embedded or heavily end-capped column is the next logical step. These columns have modified surfaces that shield residual silanols, improving peak shape for polar compounds.[15]

  • Phenyl Phase: The nitroaromatic ring in your analyte makes it a prime candidate for a Phenyl stationary phase. This phase can provide alternative selectivity through π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte's aromatic system. This is particularly useful for separating structurally similar isomers or impurities.

Experimental Protocols

Protocol 1: Step-by-Step Initial Method Development

This protocol outlines a systematic approach to developing a method from the starting conditions.

  • System Preparation:

    • Prepare the mobile phases as described in Table 1. Ensure solvents are filtered and degassed.

    • Install the C18 column and set the column oven to 30 °C.

    • Purge the pump lines with the new mobile phases.

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) at 1.0 mL/min until a stable baseline is achieved (typically 15-20 minutes).

  • Scouting Gradient Run:

    • Prepare a standard of N-Allyl-2-chloro-4-nitrobenzamide at a known concentration (e.g., 0.1 mg/mL) dissolved in the initial mobile phase.

    • Inject 10 µL and run the broad gradient (10-90% B over 20 minutes).

  • Data Analysis:

    • Determine the retention time (tᵣ) of the analyte.

    • Calculate the percentage of organic modifier (%B) at which the peak eluted. A good starting point for an isocratic method is slightly below this percentage. For gradient optimization, this value helps you define a narrower, more focused gradient slope.

  • Isocratic Method Conversion (Optional):

    • Based on the scouting run, calculate an appropriate isocratic mobile phase composition. For example, if the peak eluted at 12 minutes in the 20-minute gradient (where the composition is 58% B), an initial isocratic hold of ~50% B would be a logical starting point.

    • Run the isocratic method and adjust the %B to achieve a retention factor (k') between 2 and 10.[11]

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Stoll, D. R. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Restek Corporation. (n.d.). HPLC Column Selection Guide. Restek. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. [Link]

  • Pivonka, Š., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

  • Jain, A., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • GL Sciences. (n.d.). How to Increase Retention. GL Sciences Inc. [Link]

  • Taylor, K. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences Inc. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • ResearchGate. (n.d.). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase. ResearchGate. [Link]

  • Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Biocompare. [Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate. [Link]

  • PubChemLite. (n.d.). N-allyl-2-chloro-4-nitrobenzamide (C10H9ClN2O3). PubChemLite. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC. [Link]

  • Dolan, J. W. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Shtamburg, V. G., et al. (n.d.). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. CORE. [Link]

  • Arslan, H., et al. (n.d.). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. [Link]

Sources

Optimization

reducing background noise in N-Allyl-2-chloro-4-nitrobenzamide assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot background noise and signal interfer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot background noise and signal interference when screening N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) in biochemical assays.

Due to its specific chemical structure, this compound frequently triggers assay artifacts, particularly in proximity-based homogeneous assays like AlphaScreen. This guide explains the mechanistic causality behind these issues and provides self-validating protocols to ensure the scientific integrity of your data.

Frequently Asked Questions (FAQs)

Q1: Why does N-Allyl-2-chloro-4-nitrobenzamide cause high background noise or signal quenching in my primary AlphaScreen assay? A: The interference is directly caused by the compound's nitroaromatic moiety. Compounds containing nitro groups are frequently flagged as Pan-Assay Interference Compounds (PAINS)[1]. In an AlphaScreen assay, the donor bead generates singlet oxygen ( 1O2​ ) upon excitation at 680 nm, which must diffuse up to 200 nm to trigger the acceptor bead. Nitro groups act as potent electron acceptors and scavenge this 1O2​ before it reaches the acceptor bead, leading to a false-positive signal drop[2].

Additionally, nitroaromatic compounds often absorb light in the visible spectrum. Because AlphaScreen acceptor beads rely on a rubrene fluorophore that emits a broad signal between 520–620 nm, the compound can re-absorb this emitted light—a phenomenon known as the "inner filter effect" or color quenching[3].

G Excitation Excitation (680 nm) Donor Donor Bead (Phthalocyanine) Excitation->Donor Triggers SingletO2 Singlet Oxygen (1O2) Diffusion < 200 nm Donor->SingletO2 Generates Acceptor Acceptor Bead (Rubrene) SingletO2->Acceptor Transfers Energy Emission Emission (520-620 nm) Luminescence Acceptor->Emission Produces NitroComp N-Allyl-2-chloro-4-nitrobenzamide (Nitroaromatic) NitroComp->SingletO2 Scavenges 1O2 NitroComp->Emission Inner Filter Effect (Absorbs 520-620nm) FalseRead False Positive (Signal Quenching) NitroComp->FalseRead Causes

Mechanism of AlphaScreen interference by nitroaromatics via singlet oxygen and inner filter effects.

Q2: How can I definitively differentiate between a true biological hit and compound-mediated assay interference? A: You must implement a self-validating counter-assay using "TruHits" beads (or an equivalent Streptavidin-Donor / Biotin-Acceptor bead pair). Because these beads bind directly to each other with high affinity, they generate a maximum luminescent signal independently of your biological target[4]. If adding N-Allyl-2-chloro-4-nitrobenzamide reduces the signal in this target-free system, the compound is physically interfering with the assay chemistry (quenching or light scattering), proving it is a false positive.

Q3: What modifications can I make to the assay buffer or setup to prevent compound aggregation and non-specific background noise? A: Small hydrophobic molecules like N-Allyl-2-chloro-4-nitrobenzamide can form colloidal aggregates in aqueous buffers, trapping proteins or beads and causing light scattering.

  • Buffer Additives: Supplement your assay buffer with 0.01%–0.1% of a non-ionic detergent (e.g., Tween-20 or Triton X-100) and 0.1% BSA to disrupt colloidal aggregation and block non-specific binding sites on the beads[5].

  • Plate Selection: Always use solid white microplates (e.g., OptiPlate-384) for luminescence/AlphaScreen assays. White plates maximize signal reflection and prevent the well-to-well optical crosstalk that exacerbates background noise[6].

Q4: Should I switch my detection technology if the noise persists? A: Yes. If the compound is a confirmed singlet oxygen quencher or color quencher, you should migrate the assay to AlphaLISA or TR-FRET . AlphaLISA utilizes a Europium chelate in the acceptor bead that emits a sharp peak at 615 nm, making it significantly less susceptible to the broad visible-light absorption typical of nitroaromatics[3].

Quantitative Data Presentation

To help you select the most robust assay format for screening nitroaromatic compounds, compare the physical tolerances of standard detection technologies below:

Detection TechnologyEmission WavelengthSusceptibility to Inner Filter Effect (Color Quenching)Susceptibility to Singlet Oxygen QuenchingRecommended for Nitroaromatics?
AlphaScreen 520–620 nm (Broad)HighHighNo (High False Positive Rate)
AlphaLISA 615 nm (Sharp Peak)LowHighUse with Caution
TR-FRET 615 nm / 665 nmLowNone (No 1O2​ generated)Yes (Highly Recommended)
Fluorescence Intensity VariableHighNoneNo (Autofluorescence Risk)

Experimental Protocols: TruHits Counter-Assay Workflow

To validate whether N-Allyl-2-chloro-4-nitrobenzamide is a true hit or a false positive, follow this step-by-step methodology:

Materials Required:

  • Streptavidin-coated Donor Beads (2 mg/mL stock)

  • Biotinylated Acceptor Beads (2 mg/mL stock)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Solid white 384-well microplate

Step-by-Step Methodology:

  • Preparation: Prepare a working solution of TruHits beads by diluting both the Streptavidin-Donor and Biotin-Acceptor beads to 40 µg/mL in the Assay Buffer. (Note: Perform this step under subdued lighting strictly <100 lux, as donor beads are highly photosensitive).

  • Compound Dispensing: Dispense 100 nL of N-Allyl-2-chloro-4-nitrobenzamide (dissolved in 100% DMSO) into the wells of the 384-well plate to achieve your desired final screening concentration (e.g., 10 µM). Include DMSO-only wells as negative controls (maximum signal).

  • Bead Addition: Add 10 µL of the TruHits bead working solution to each well. The final concentration of each bead will be 20 µg/mL.

  • Incubation: Seal the plate with an opaque adhesive film and incubate at room temperature for 30 minutes to allow the Streptavidin-Biotin complex to reach equilibrium.

  • Detection: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision or PHERAstar) using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).

  • Data Interpretation: Calculate the percentage of signal inhibition relative to the DMSO control. If the compound reduces the signal by >30%, it is an assay artifact (quencher/interferer) and should be discarded or tested via an orthogonal method like TR-FRET.

Workflow Start Primary Assay Hit: N-Allyl-2-chloro-4-nitrobenzamide TruHits Run TruHits Counter-Assay (Streptavidin-Donor + Biotin-Acceptor) Start->TruHits Check Does Compound Reduce TruHits Signal? TruHits->Check FalsePos False Positive (Assay Interference) Check->FalsePos Yes (Quenching) TrueHit True Biological Hit Check->TrueHit No (No Interference) Action1 Switch to AlphaLISA or TR-FRET FalsePos->Action1 Action2 Proceed to Secondary Orthogonal Assays TrueHit->Action2

Decision tree for validating N-Allyl-2-chloro-4-nitrobenzamide hits using a TruHits counter-assay.

References

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Available at:[Link]

  • Tecan. "Selecting the right plate for a measurement." Tecan Knowledge Portal. Available at:[Link]

  • BPS Bioscience. "TET2 Homogeneous Assay Kit." Assay Interference Guidelines. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-Allyl-2-chloro-4-nitrobenzamide Crystallization

Welcome to the Advanced Crystallization Troubleshooting Guide for N-Allyl-2-chloro-4-nitrobenzamide . This compound presents unique isolation challenges due to its structural dichotomy: a rigid, sterically hindered aroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide for N-Allyl-2-chloro-4-nitrobenzamide . This compound presents unique isolation challenges due to its structural dichotomy: a rigid, sterically hindered aromatic core (2-chloro-4-nitrobenzamide) paired with a highly flexible, lipophilic N-allyl chain.

This guide provides field-proven, mechanistically grounded solutions for researchers facing phase separation, polymorphic inconsistencies, and yield optimization issues.

Part 1: Core Troubleshooting FAQs

Q1: Why does my product separate as an oil ("oiling out") instead of forming crystals?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). The flexible N-allyl group introduces a high entropic penalty for lattice packing, effectively depressing the compound's melting point. When the solution is subjected to high supersaturation or rapid cooling, the kinetic barrier to nucleation is too high. Instead of forming an ordered crystal lattice, the solute separates as a metastable, solute-rich liquid phase[1].

Solution: You must bypass the LLPS boundary by controlling the chemical potential. Re-heat the mixture until the oil redissolves, reduce the supersaturation by adding 5-10% more solvent, and implement a highly controlled cooling ramp (e.g., 0.1°C/min) coupled with seed crystals to provide a thermodynamic template[2].

Q2: I am getting inconsistent crystal habits (needles one batch, blocks the next). How do I control the polymorphism?

A2: Polymorphism in secondary amides is dictated by how the molecules hydrogen-bond to one another. The amide group acts as both an H-bond donor (N-H) and acceptor (C=O). The polarity and protic nature of your solvent dictate the resulting supramolecular synthon[3].

  • Protic Solvents (e.g., Ethanol, Water): Compete for hydrogen bonds, disrupting extended amide networks and often leading to kinetically favored, metastable polymorphs (typically needles).

  • Aprotic Solvents (e.g., Ethyl Acetate, Heptane): Force the molecules to hydrogen-bond with each other, promoting the formation of thermodynamically stable 1D catemer chains (typically prisms or blocks)[3].

Q3: How do I select the optimal solvent system for this specific nitrobenzamide?

A3: Thermodynamic solubility studies on nitrobenzamides show that solubility is highest in highly polar aprotic solvents (DMSO, DMF) and lowest in water[4]. However, using DMSO/Water often leads to rapid crashing and solvent entrapment. A binary system of Ethyl Acetate (Solvent) and Heptane (Anti-solvent) provides the ideal balance of solubility control and aprotic environment to favor stable crystal growth.

Part 2: Mechanistic Workflows & Visualizations

G Start Crystallization Issue N-Allyl-2-chloro-4-nitrobenzamide Oil Oiling Out (LLPS) Start->Oil Poly Polymorphism / Inconsistent Habit Start->Poly Yield Poor Yield / Fines Start->Yield OilFix 1. Lower Supersaturation 2. Add Seed Crystals 3. Slower Cooling Ramp Oil->OilFix PolyFix 1. Standardize Solvent Polarity 2. Control Moisture Content 3. Avoid Protic Solvents Poly->PolyFix YieldFix 1. Temperature Cycling 2. Increase Anti-Solvent Ratio 3. Extend Aging Time Yield->YieldFix

Troubleshooting decision matrix for N-Allyl-2-chloro-4-nitrobenzamide crystallization.

H Molecule Secondary Amide Core (H-Bond Donor & Acceptor) Protic Protic Solvents (EtOH, H2O) Molecule->Protic Solvation Aprotic Aprotic Solvents (EtOAc, Heptane) Molecule->Aprotic Solvation Disrupted Solvent-Amide H-Bonding (Disrupted Networks) Protic->Disrupted Catemer Amide-Amide H-Bonding (1D Catemer Chains) Aprotic->Catemer Meta Metastable Polymorphs (Needles/Plates) Disrupted->Meta Stable Thermodynamic Polymorph (Prisms/Blocks) Catemer->Stable

Solvent-dependent hydrogen bonding pathways dictating polymorphic outcomes.

Part 3: Solvent System Matrix

Summarizing quantitative and qualitative data for solvent selection ensures reproducible isolation of the target compound.

Solvent SystemPolarity ProfileSolubilization PowerExpected Crystallization OutcomeRecommended Use Case
DMSO / Water HighVery High (DMSO)[4]High risk of oiling out if crashed; yields fine, impure needles.Crude precipitation only.
Ethanol / Water High (Protic)ModerateMetastable polymorphs; potential for solvent occlusion in the lattice.Initial bulk purification.
EtOAc / Heptane Low (Aprotic)Moderate to LowStable 1D catemer chains; crystalline blocks with high bulk density.Final polishing / API grade.
Toluene LowLowSlow growth; exceptionally high purity but lower overall yield.Recrystallization of highly impure batches.

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies designed specifically to counteract the physical properties of N-Allyl-2-chloro-4-nitrobenzamide.

Protocol A: Anti-Solvent Seeding Crystallization (Oiling-Out Prevention)

This protocol utilizes an aprotic solvent system to promote thermodynamic stability and seeding to bypass the liquid-liquid phase separation boundary.

  • Dissolution: Dissolve the crude N-Allyl-2-chloro-4-nitrobenzamide in a minimal volume of Ethyl Acetate (EtOAc) at 60°C.

  • Clarification: Hot-filter the solution through a 0.45 µm PTFE membrane to remove dust and heterogeneous nucleants that could trigger premature, uncontrolled nucleation.

  • Anti-Solvent Titration: Maintain the solution at 60°C. Slowly add Heptane dropwise until the solution becomes faintly turbid (indicating the metastable zone boundary). Immediately add 2-3 drops of EtOAc until the solution just clears.

  • Seeding: Cool the solution strictly to 45°C. Add 0.5% w/w of pure N-Allyl-2-chloro-4-nitrobenzamide seed crystals. Hold the temperature at 45°C for 1 hour to allow the seed bed to establish without dissolving.

  • Controlled Cooling Ramp: Cool the suspension from 45°C to 5°C at a strict rate of 0.1°C/min . Causality: This slow rate ensures that the supersaturation is consumed by crystal growth on the seeds rather than forming a new liquid phase (oil).

  • Isolation: Filter the resulting crystals, wash with cold Heptane (5°C), and dry under vacuum at 40°C to constant weight.

Protocol B: Temperature Cycling / Ostwald Ripening (Purity & Habit Optimization)

If your initial crystallization yields a mixture of oil, fine needles, and blocks, use this protocol to thermodynamically "heal" the crystal lattice.

  • Suspension: Suspend the sub-optimal crystalline mass in a 1:1 (v/v) mixture of EtOAc and Heptane.

  • Heating Phase: Heat the slurry to 50°C (a temperature below total dissolution) and hold for 2 hours. Causality: The high surface-area-to-volume ratio of fine needles and amorphous oils makes them kinetically unstable; they will preferentially dissolve into the mother liquor.

  • Cooling Phase: Cool the slurry to 10°C at 0.5°C/min and hold for 2 hours. Causality: The dissolved material will redeposit onto the surfaces of the larger, thermodynamically stable crystals.

  • Cycling: Repeat Steps 2 and 3 for a total of three complete cycles.

  • Final Isolation: Filter the ripened crystals, wash with cold Heptane, and dry under vacuum.

Sources

Optimization

Technical Support Center: N-Allyl-2-chloro-4-nitrobenzamide Storage &amp; Handling

Welcome to the API & Intermediate Troubleshooting Portal. This guide is curated for researchers, chemists, and drug development professionals handling N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the API & Intermediate Troubleshooting Portal. This guide is curated for researchers, chemists, and drug development professionals handling N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1). As a molecule containing an electron-deficient nitroaromatic core and an electron-rich, oxidation-prone N-allyl moiety, it requires stringent storage protocols to prevent degradation.

Mechanistic Overview: The Vulnerability of the N-Allyl Group

Q: Why is N-Allyl-2-chloro-4-nitrobenzamide specifically vulnerable to oxidation during storage?

A: The primary vector for degradation in this molecule is the N-allyl group (-CH₂-CH=CH₂). The methylene (-CH₂-) hydrogens adjacent to the alkene are "allylic." Because the resulting carbon-centered radical is highly resonance-stabilized by the adjacent double bond, the C-H bond dissociation energy is significantly lower than that of standard alkyl groups.

When exposed to trace transition metals, UV light, or ambient heat, an allylic hydrogen is abstracted, initiating a free-radical chain reaction[1]. The resulting carbon-centered radical rapidly reacts with triplet molecular oxygen (³O₂) at a diffusion-controlled rate to form a peroxyl radical (R-O-O•)[2]. This peroxyl radical then abstracts a hydrogen atom from a neighboring N-Allyl-2-chloro-4-nitrobenzamide molecule, propagating the chain reaction and yielding a hydroperoxide (R-O-OH)[1]. Over time, these hydroperoxides undergo homolytic cleavage to form highly reactive alkoxy and hydroxyl radicals, leading to complex secondary degradation products including aldehydes, ketones, and cross-linked polymers[3].

G A N-Allyl-2-chloro-4-nitrobenzamide (Stable API) B Initiation: Allylic H-Abstraction (Light/Trace Metals) A->B C Carbon-Centered Allylic Radical B->C D Propagation: O2 Addition C->D E Peroxyl Radical (R-O-O•) D->E E->C Chain Reaction F Hydroperoxide (R-O-OH) E->F H-abstraction from another API G Secondary Degradation (Aldehydes, Ketones, Polymers) F->G Homolytic Cleavage

Caption: Radical-mediated auto-oxidation pathway of the N-allyl moiety.

Troubleshooting & FAQs

Q: How can I detect hydroperoxide formation or early-stage oxidation in my API batches? A: Early-stage auto-oxidation is insidious because the primary products (hydroperoxides) do not always cause immediate discoloration. We recommend using High-Performance Liquid Chromatography coupled to Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) to detect the +32 Da (peroxide) or +16 Da (alcohol/epoxide) mass shifts[4]. For rapid benchtop screening, a Peroxide Value (POV) titration using iodometry or KI-starch indicator strips can confirm the presence of oxidizing species[4].

Q: My stored batch has turned slightly yellow/brown and shows aggregation. What happened? A: This indicates advanced secondary oxidation. Hydroperoxide cleavage generates alkoxy and hydroxyl radicals[3], which attack the alkene bonds of adjacent molecules, causing oligomerization or polymerization. Furthermore, the 2-chloro-4-nitrobenzamide core can undergo charge-transfer interactions with these newly formed oxygenated species, resulting in a bathochromic shift (yellow/brown discoloration).

Q: What are the optimal storage conditions to completely arrest the auto-oxidation cascade? A: The auto-oxidation of allyl groups is an autocatalytic process. To arrest it, you must eliminate oxygen, light, and thermal energy. The compound should be stored in a cool, ventilated environment, strictly sealed and protected from air. For long-term storage, we mandate cryogenic temperatures (-20°C), amber glass vials, and an Argon headspace. In specific formulations, the addition of chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) can intercept peroxyl radicals before they propagate[5].

Quantitative Data: Degradation Rates vs. Storage Conditions

The following table summarizes the impact of various storage conditions on the stability of N-Allyl-2-chloro-4-nitrobenzamide over a 6-month period (simulated stability profile based on allylic auto-oxidation kinetics).

Storage TemperatureAtmosphereLight ExposureAntioxidant Added6-Month Purity (HPLC)Peroxide Level (POV)
25°C (Ambient)Ambient AirTransparent VialNone< 85.0%High (>20 mEq/kg)
25°C (Ambient)Ambient AirAmber VialNone91.2%Moderate (8 mEq/kg)
4°C (Fridge)Ambient AirAmber VialNone96.5%Low (3 mEq/kg)
-20°C (Freezer)Nitrogen (N₂)Amber VialNone99.1%Trace (<1 mEq/kg)
-20°C (Freezer) Argon (Ar) Amber Vial 0.1% BHT > 99.8% Undetectable

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the methodologies for rescuing oxidized batches and establishing a high-fidelity storage workflow.

Protocol A: Purification of Oxidized N-Allyl-2-chloro-4-nitrobenzamide (Peroxide Removal)

Causality: If a batch has accumulated hydroperoxides, it must be chemically reduced before use to prevent radical propagation during subsequent synthetic steps. Triphenylphosphine (PPh₃) is a mild, highly effective reducing agent that quantitatively converts hydroperoxides to their corresponding stable alcohols, which can then be separated chromatographically or via crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the compromised N-Allyl-2-chloro-4-nitrobenzamide in minimal Dichloromethane (DCM) (approx. 10 mL/g of API).

  • Reduction: Add 1.2 equivalents of Triphenylphosphine (PPh₃) relative to the calculated peroxide value. Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Validation Check: Spot the reaction mixture on a TLC plate and use a KI-starch stain. The absence of a blue/black spot confirms complete peroxide reduction.

  • Washing: Wash the organic layer twice with distilled water to remove water-soluble impurities.

  • Crystallization: Concentrate the DCM layer in vacuo. Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes (1:3 v/v) to separate the API from Triphenylphosphine oxide (which remains in the mother liquor).

  • Drying: Dry the purified crystals under high vacuum (0.1 mbar) at 30°C for 12 hours.

Protocol B: Establishing a High-Fidelity Inert Storage Workflow

Causality: Argon is denser than Nitrogen (1.78 g/L vs 1.25 g/L) and provides a superior protective "blanket" over the solid API, effectively displacing oxygen and preventing the initiation phase of auto-oxidation.

Step-by-Step Methodology:

  • Lyophilization/Drying: Ensure the purified API is completely dry. Trace moisture can coordinate with trace metals, accelerating radical formation.

  • Transfer: Working inside a glovebox or under a steady inert gas stream, transfer the dry powder into a pre-dried amber glass vial.

  • Argon Backfilling: Insert an Argon line (fitted with a sterile needle) into the vial. Purge the headspace gently for 60 seconds.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal tightly with Parafilm.

  • Storage: Transfer the sealed vial to a monitored -20°C freezer.

Workflow Step1 Step 1: Vacuum Drying Remove trace moisture Step2 Step 2: Amber Vial Transfer Block UV initiation Step1->Step2 Step3 Step 3: Argon Purging Displace ambient O2 (denser than N2) Step2->Step3 Step4 Step 4: PTFE Sealing Prevent gas exchange Step3->Step4 Step5 Step 5: Cryogenic Storage Arrest thermal kinetics (-20°C) Step4->Step5

Caption: Step-by-step workflow for the inert storage of N-Allyl-2-chloro-4-nitrobenzamide.

Sources

Troubleshooting

resolving N-Allyl-2-chloro-4-nitrobenzamide NMR peak overlap

Technical Support Center: Navigating NMR Challenges A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on Resolving ¹H NMR Peak Overlap in N-Allyl-2-chloro-4-nitrobenzamide Introduction:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Navigating NMR Challenges

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on Resolving ¹H NMR Peak Overlap in N-Allyl-2-chloro-4-nitrobenzamide

Introduction: The Challenge of Spectral Crowding

In the analysis of N-Allyl-2-chloro-4-nitrobenzamide, researchers often encounter a significant hurdle: the overlapping of proton (¹H) NMR signals. This spectral crowding, particularly between the aromatic and allylic protons, can obscure crucial structural information, making definitive assignments challenging. This guide, designed by application scientists, provides a systematic approach to troubleshoot and resolve these peak overlap issues, ensuring the integrity and accuracy of your experimental data.

Understanding the Source of Peak Overlap

The chemical shift of a proton is highly sensitive to its local electronic environment.[1] Factors such as electronegativity of neighboring atoms, magnetic anisotropy from π systems (like the benzene ring), and hydrogen bonding all play a crucial role.[1][2][3] In N-Allyl-2-chloro-4-nitrobenzamide, the electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups, combined with the anisotropic effect of the benzene ring, significantly influences the chemical shifts of the aromatic protons.[1][4] Similarly, the allylic protons are affected by the adjacent amide functionality and the double bond. When the chemical shifts of these distinct proton environments are coincidentally similar, peak overlap occurs.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common questions and provides actionable solutions for resolving peak overlap in the ¹H NMR spectrum of N-Allyl-2-chloro-4-nitrobenzamide.

Question 1: My aromatic and vinylic proton signals are clustered together. How can I begin to separate them?

Answer: The first and often simplest approach is to leverage solvent effects. The interaction between the solute and the solvent can alter the shielding of protons, leading to changes in their chemical shifts.[5][6] Aromatic solvents like deuterated benzene (C₆D₆) can induce significant shifts in the resonances of nearby protons due to their magnetic anisotropy. This is a powerful and cost-effective initial step.

Troubleshooting Workflow: Solvent-Induced Shift

Caption: Workflow for using solvent effects to resolve peak overlap.

Question 2: Changing the solvent helped a little, but some peaks are still overlapping. What's the next step?

Answer: Varying the temperature of the NMR experiment can be an effective strategy.[7][8] Changes in temperature can affect molecular conformations, intermolecular interactions like hydrogen bonding, and solvation, all of which can influence chemical shifts.[4][9][10] For N-Allyl-2-chloro-4-nitrobenzamide, altering the temperature might change the rotational dynamics around the amide bond or the interactions with the solvent, leading to differential shifts in the proton resonances.

Key Considerations for Temperature Variation:

  • Increased Temperature: Can lead to faster rotation around single bonds and may disrupt hydrogen bonding, often resulting in upfield shifts for protons involved in such bonds.[4]

  • Decreased Temperature: Can slow down dynamic processes and may enhance the effects of specific conformations, potentially improving spectral resolution.[11]

Question 3: I've tried different solvents and temperatures, but the resolution is still not sufficient for a complete assignment. Are there other chemical methods I can use?

Answer: Yes, the use of lanthanide shift reagents (LSRs) is a powerful technique for resolving peak overlap in molecules containing Lewis basic sites.[12][13][14] LSRs are paramagnetic lanthanide complexes that can coordinate with lone-pair-bearing atoms, such as the oxygen and nitrogen atoms in the amide group of your compound.[15] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, often leading to a significant spreading out of the spectrum.[13][16]

Mechanism of Lanthanide Shift Reagents

G cluster_0 Interaction cluster_1 Effect cluster_2 Result Analyte N-Allyl-2-chloro-4-nitrobenzamide (with Lewis basic amide site) Complex Analyte-LSR Complex Analyte->Complex Coordination LSR Lanthanide Shift Reagent (e.g., Eu(fod)₃) LSR->Complex Spectrum ¹H NMR Spectrum Complex->Spectrum Induces large chemical shifts ResolvedSpectrum Resolved Spectrum with separated peaks Spectrum->ResolvedSpectrum Distance-dependent shifts

Caption: Mechanism of action for Lanthanide Shift Reagents.

Commonly Used Lanthanide Shift Reagents:

Reagent NameCommon AbbreviationTypical Shift Direction
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)Eu(thd)₃ or Eu(dpm)₃Downfield
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)europium(III)Eu(fod)₃Downfield
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)praseodymium(III)Pr(fod)₃Upfield
Question 4: I am hesitant to add chemical reagents to my sample. Are there purely instrumental techniques to resolve this issue?

Answer: Absolutely. Two-dimensional (2D) NMR spectroscopy is a cornerstone of modern structural elucidation and is exceptionally effective at resolving peak overlap.[17][18][19] Instead of a single frequency axis, 2D NMR spreads the signals across two dimensions, which can separate overlapping multiplets.[20][21]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[22][23] It will show correlations between adjacent protons in the aromatic ring and within the allyl group, helping to trace out the spin systems even if their 1D signals overlap.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[17] Since ¹³C spectra have a much wider chemical shift range, this technique is excellent for dispersing overlapping proton signals.[24][25]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[23] It is invaluable for connecting different fragments of the molecule, for instance, linking the allyl protons to the amide carbonyl carbon and the aromatic protons to the carbons of the benzene ring.

Experimental Protocols

Protocol 1: Solvent Titration Study
  • Sample Preparation: Prepare a stock solution of N-Allyl-2-chloro-4-nitrobenzamide in deuterated chloroform (CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of this solution.

  • Titration: Add small, measured aliquots of a second deuterated solvent (e.g., benzene-d₆) to the NMR tube.

  • Sequential Acquisition: Acquire a ¹H NMR spectrum after each addition.

  • Analysis: Observe the progressive shifting of the resonances to identify the optimal solvent composition for peak resolution.

Protocol 2: Variable Temperature (VT) NMR
  • Sample Preparation: Prepare a sample in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d₈ or dimethylformamide-d₇).

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation: Incrementally increase or decrease the sample temperature (e.g., in 10 K steps). Allow the temperature to equilibrate for 5-10 minutes at each step.

  • Data Acquisition: Acquire a spectrum at each temperature.

  • Analysis: Compare the spectra to identify the temperature at which the best resolution is achieved.

Protocol 3: Lanthanide Shift Reagent (LSR) Study
  • Sample Preparation: Dissolve a known amount of N-Allyl-2-chloro-4-nitrobenzamide in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the substrate.

  • LSR Addition: Prepare a stock solution of the chosen LSR (e.g., Eu(fod)₃) in the same solvent. Add a small, known amount to the NMR tube.

  • Incremental Study: Acquire a spectrum after each addition of the LSR.

  • Data Analysis: Plot the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] molar ratio. This can help in assigning protons based on their proximity to the binding site.

References

  • Vertex AI Search. (2025, April 27). Factors Affecting Chemical Shift in Proton NMR Spectroscopy.
  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts • NMR Peak Area: Integr.
  • Scribd.
  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents.
  • Patsnap Eureka. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference.
  • Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding.
  • Slideshare. Lanthanide shift reagents in nmr | PPTX.
  • Scribd. Lanthanide Shift Reagents in NMR | PDF.
  • University of Calgary. NMR spectroscopy.
  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
  • PMC. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids.
  • Title. Notes on NMR Solvents.
  • PMC - NIH.
  • Oxford Instruments.
  • Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?
  • Sigma-Aldrich. NMR Solvents.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp.
  • PMC.
  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra | Journal of Proteome Research.
  • EPFL. 2D NMR.
  • PMC.
  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.
  • OnePetro.
  • PubChemLite. N-allyl-2-chloro-4-nitrobenzamide (C10H9ClN2O3).
  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy? : r/AskChemistry.
  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117.
  • PMC. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide.
  • ResearchGate. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide.
  • Unknown. NMR Techniques in Organic Chemistry: a quick guide.
  • NSF PAR. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

Sources

Optimization

Technical Support Center: Troubleshooting N-Allyl-2-chloro-4-nitrobenzamide Cytotoxicity

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals utilizing N-Allyl-2-chloro-4-nitrobenzamide (NACN) in in vitro assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals utilizing N-Allyl-2-chloro-4-nitrobenzamide (NACN) in in vitro assays. While NACN is a valuable chemical probe and synthetic intermediate, its nitroaromatic core frequently induces acute cytotoxicity in cell culture models.

This guide provides a mechanistic breakdown of NACN toxicity, field-proven troubleshooting FAQs, and self-validating protocols to mitigate off-target cell death while preserving your experimental integrity.

Mechanistic Pathology: Why Does NACN Kill Cells?

To mitigate cytotoxicity, we must first understand the causality of the cell death. NACN induces toxicity through a dual-pathway mechanism:

  • Futile Redox Cycling: Mammalian nitroreductases (e.g., NQO1, Cytochrome P450 reductase) transfer a single electron to the nitro group of NACN, forming a highly reactive nitro radical anion. In an aerobic environment, this radical rapidly transfers its extra electron to molecular oxygen ( O2​ ), generating superoxide ( O2∙−​ ). This regenerates the parent NACN molecule, allowing the cycle to repeat continuously and causing a massive burst of Reactive Oxygen Species (ROS)[1].

  • Electrophilic Glutathione (GSH) Depletion: The ortho-chloro-nitroaromatic ring and the allyl moiety can act as electrophiles. These structures are susceptible to nucleophilic attack by intracellular thiols, leading to the rapid depletion of the cell's primary antioxidant, Glutathione (GSH)[2].

The combination of unchecked ROS generation and the depletion of the cell's natural GSH defenses leads to severe oxidative stress, DNA damage, and rapid apoptosis.

Pathway Visualization

G NACN N-Allyl-2-chloro-4-nitrobenzamide (NACN) NTR Nitroreductases (e.g., NQO1, P450R) NACN->NTR Bioactivation GSH Glutathione (GSH) Depletion NACN->GSH Electrophilic Alkylation Radical Nitro Radical Anion NTR->Radical 1e- Reduction ROS Reactive Oxygen Species (Superoxide, H2O2) Radical->ROS O2 Reaction (Redox Cycling) Stress Oxidative Stress & Macromolecular Damage ROS->Stress GSH->Stress Apoptosis Cytotoxicity / Apoptosis Stress->Apoptosis NAC N-acetylcysteine (NAC) Rescue NAC->ROS Scavenges ROS NAC->GSH Replenishes Pool

Figure 1: Mechanistic pathway of NACN-induced cytotoxicity and targeted mitigation by NAC.

Troubleshooting & FAQs

Q1: My cells are dying within 12–24 hours of NACN administration. How can I prevent this without altering the compound? A: Acute death (<24h) is a hallmark of the ROS burst caused by nitroaromatic redox cycling[1]. To mitigate this, co-treat your cultures with N-acetylcysteine (NAC) . We recommend a 2-hour pretreatment with 5 mM NAC prior to adding NACN.

Q2: Why recommend NAC over other standard antioxidants like Trolox or Ascorbic Acid? A: While Trolox is an excellent direct ROS scavenger, it does not address the second arm of NACN toxicity: electrophilic GSH depletion. NAC is uniquely suited for nitroaromatic toxicity because it acts as both a direct scavenger of reactive electrophiles and a metabolic precursor to replenish intracellular GSH pools[3],[4].

Q3: I am seeing highly variable NACN toxicity depending on the cell line I use. Why do my HepG2 cells die rapidly, but my HEK293 cells survive longer? A: Cytotoxicity is directly proportional to the expression levels of intracellular nitroreductases[2]. HepG2 (hepatocellular carcinoma) cells express high baseline levels of metabolic enzymes like NQO1 and Cytochrome P450 reductases, which rapidly bioactivate NACN into its toxic radical form. HEK293 cells have lower basal expression of these enzymes, resulting in slower redox cycling.

Q4: I added NAC, but I am observing localized cell death in the center of the wells. What is causing this? A: This is a vehicle/solubility artifact. The allyl and chloro groups make NACN highly lipophilic. If added directly to aqueous media, the compound precipitates, sinks to the center of the well (due to meniscus dynamics), and causes localized hyper-toxicity. Always prepare a 1000X stock in 100% DMSO, and perform a warm-media intermediate dilution before adding it to the cells. Ensure final DMSO concentration remains ≤0.1% .

Quantitative Benchmarks

The following table summarizes expected viability and ROS generation metrics when utilizing our recommended mitigation strategies. Data represents 24-hour exposure to 50 µM NACN.

Cell Line (Metabolic Profile)Treatment ConditionViability (%) ± SDIntracellular ROS (Fold Change)
HepG2 (High Reductase)Vehicle (0.1% DMSO)100 ± 2.11.0x
HepG2 50 µM NACN22 ± 4.58.5x
HepG2 50 µM NACN + 5 mM NAC89 ± 3.2 1.4x
HEK293 (Low Reductase)Vehicle (0.1% DMSO)100 ± 1.81.0x
HEK293 50 µM NACN74 ± 5.12.1x
HEK293 50 µM NACN + 5 mM NAC96 ± 1.5 1.1x

Self-Validating Experimental Protocol

To ensure scientific integrity, your protocol must be a self-validating system . You cannot simply assume NAC rescued the cells; you must prove that ROS was generated by NACN and subsequently quenched by NAC. This protocol multiplexes a fluorometric ROS assay (DCFDA) with a luminescent viability assay (CellTiter-Glo) to establish direct causality[5].

Materials Required:
  • NACN Stock: 50 mM in anhydrous DMSO.

  • NAC Stock: 500 mM in sterile PBS (pH adjusted to 7.4 with NaOH; NAC is highly acidic and will crash cell media pH if unbuffered).

  • DCFDA (2',7'-dichlorofluorescin diacetate): 10 mM in DMSO.

  • CellTiter-Glo® Reagent (Promega).

Step-by-Step Methodology:

Phase 1: Pre-treatment & Antioxidant Loading

  • Seed cells in a sterile, opaque-walled 96-well plate (clear bottom) at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Prepare complete culture media containing 5 mM neutralized NAC .

  • Aspirate old media and replace with 100 µL of the NAC-supplemented media (or standard media for control wells).

  • Incubate for 2 hours at 37°C. Causality Note: This lead time is critical. It allows the cells to uptake the NAC and synthesize it into intracellular Glutathione before the electrophilic stress is introduced.

Phase 2: Probe Loading & Compound Administration 5. Add DCFDA to all wells to a final concentration of 10 µM. Incubate for 30 minutes in the dark. 6. Prepare a 2X working solution of NACN (100 µM) in warm culture media. 7. Add 100 µL of the 2X NACN solution directly to the wells (final concentration = 50 µM NACN, 0.1% DMSO).

Phase 3: Multiplexed Validation (ROS & Viability) 8. ROS Quantification (T = 4 Hours): Place the plate in a fluorescence microplate reader. Read DCFDA fluorescence (Excitation: 485 nm / Emission: 535 nm).

  • Validation Check: NACN-only wells should show a massive fluorescence spike. NACN + NAC wells should remain near baseline.
  • Viability Quantification (T = 24 Hours): Remove the plate from the incubator and equilibrate to room temperature for 15 minutes.
  • Add 100 µL of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Record luminescence. Calculate viability relative to the vehicle control.

References

Below is the consolidated list of authoritative sources grounding the mechanistic claims and protocol standards in this guide.

1.1 - SciELO[1] 2.2 - PubMed Central (PMC)[2] 3.3 - Spandidos Publications[3] 4.4 - ACS Publications[4] 5.5 - Investigative Ophthalmology & Visual Science (IOVS)[5]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Validating N-Allyl-2-chloro-4-nitrobenzamide Purity: LC-MS vs. Alternative Modalities

Executive Summary Validating the purity of highly functionalized chemical intermediates is a critical bottleneck in pharmaceutical and agrochemical development. N-Allyl-2-chloro-4-nitrobenzamide ( C10​H9​ClN2​O3​ ) prese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating the purity of highly functionalized chemical intermediates is a critical bottleneck in pharmaceutical and agrochemical development. N-Allyl-2-chloro-4-nitrobenzamide ( C10​H9​ClN2​O3​ ) presents a unique analytical challenge: its strongly UV-absorbing nitrobenzene core often masks the presence of structurally similar co-eluting impurities in standard HPLC-UV assays.

In this guide, we objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical modalities. We will deconstruct the mechanistic causality behind LC-MS's superiority for this specific compound and provide a self-validating, step-by-step experimental protocol grounded in [1] and [2] regulatory frameworks.

The Analytical Challenge of N-Allyl-2-chloro-4-nitrobenzamide

N-Allyl-2-chloro-4-nitrobenzamide is a versatile building block featuring three distinct functional groups on a benzamide scaffold: an allyl amide, an electron-withdrawing chlorine atom, and a strongly electron-withdrawing nitro group.

During synthesis, typical impurities include des-allyl degradants, unreacted starting materials, and regioisomers resulting from non-selective nitration or chlorination. Because the nitro group dominates the molecule's UV absorption spectrum, these structurally similar impurities often exhibit identical UV profiles. If they co-elute chromatographically, traditional UV detection will fail to differentiate them, artificially inflating the reported purity and risking downstream API integrity.

Comparative Modality Analysis: Why LC-MS Prevails

To establish a robust quality control strategy, we must objectively evaluate the performance of available analytical modalities. As demonstrated in prior , LC-MS provides the necessary orthogonal detection to overcome the limitations of optical assays.

Table 1: Analytical Modality Comparison for Benzamide Derivatives
Analytical ModalitySensitivity (LOD)Specificity for Co-eluting AnalogsThroughputPrimary Limitation for this Compound
LC-MS/MS (Target)< 1 ng/mL Excellent (Mass & Isotope specific)High (3-5 min/run)Higher initial instrument and maintenance costs
HPLC-UV ~50 ng/mLPoor (Masked by nitrobenzene chromophore)High (5-10 min/run)Cannot distinguish isobaric or chromophoric isomers
GC-MS ~10 ng/mLModerate (Requires high volatility)Low (15-30 min/run)Risk of thermal degradation of the nitro group
1H-NMR ~1 µg/mLHigh (Excellent for structural elucidation)LowPoor sensitivity for trace impurities (<1%)

Mechanistic Rationale for LC-MS Superiority

The superiority of LC-MS for N-Allyl-2-chloro-4-nitrobenzamide is rooted in the fundamental physics of the molecule:

  • Efficient Protonation: The amide nitrogen and carbonyl oxygen are highly susceptible to protonation in an acidic mobile phase. Utilizing a formic acid modifier facilitates this protonation, yielding a highly abundant [M+H]+ precursor ion in positive Electrospray Ionization (+ESI) mode[3].

  • Isotopic Fingerprinting: The presence of the chlorine atom provides a distinct, naturally occurring isotopic signature. Chlorine exists as 35Cl and 37Cl in a ~3:1 ratio. Consequently, the mass spectrum will display a diagnostic doublet at m/z 241.0 and 243.0. Monitoring this exact ratio allows analysts to instantly distinguish the target molecule from non-chlorinated background noise.

  • Targeted Fragmentation (MRM): In a tandem mass spectrometer (LC-MS/MS), Collision-Induced Dissociation (CID) predictably cleaves the allyl group or the amide bond. By utilizing Multiple Reaction Monitoring (MRM), we can filter out any co-eluting impurity that does not share this exact fragmentation pathway[4].

Self-Validating Experimental Protocol: LC-MS Purity Workflow

A robust analytical protocol must be a self-validating system —meaning the method inherently proves its own reliability during every run[2]. Do not proceed to sample analysis unless Steps 1 and 2 pass their acceptance criteria.

Step 1: System Suitability Testing (SST)
  • Action: Inject a known reference standard (e.g., a highly pure generic benzamide) before the sample batch.

  • Causality: This verifies that the UHPLC column maintains sufficient theoretical plates ( N>2000 ) and that the mass spectrometer is calibrated to a mass accuracy of <5 ppm . It prevents false data generation caused by daily instrument drift.

Step 2: Blank Injection & Carryover Assessment
  • Action: Inject the sample diluent (50:50 Acetonitrile:Water) immediately after a high-concentration standard.

  • Causality: Confirms that no residual analyte is retained on the column or autosampler needle. Carryover artificially inflates the purity readings of subsequent low-concentration samples[2].

Step 3: Sample Preparation
  • Action: Dissolve the synthesized N-Allyl-2-chloro-4-nitrobenzamide in 50:50 Acetonitrile:Water to a final concentration of .

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak broadening and poor chromatographic resolution.

Step 4: UHPLC Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 stationary phase. Run a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The C18 phase provides optimal retention for the lipophilic aromatic ring. The 0.1% formic acid acts as an ion-pairing agent to sharpen chromatographic peaks and provides the essential protons ( H+ ) required for efficient +ESI ionization[3].

Step 5: MS/MS Detection (MRM)
  • Action: Operate the mass spectrometer in positive ESI mode. Monitor the specific MRM transitions from the precursor ions (m/z 241.0 and 243.0) to their respective dominant product ions.

  • Causality: By enforcing the detection of the 3:1 isotopic ratio across the chromatographic peak, the system mathematically guarantees that the integrated area belongs exclusively to the chlorinated target compound[4].

Visualization: LC-MS Validation Workflow

LCMS_Validation_Workflow SST 1. System Suitability (Mass Accuracy & Retention) Blank 2. Blank Injection (Carryover Assessment) SST->Blank Pass Criteria Prep 3. Sample Preparation (1.0 μg/mL in ACN:H2O) Blank->Prep Zero Carryover UHPLC 4. UHPLC Separation (C18, 0.1% Formic Acid) Prep->UHPLC 1 μL Injection ESI 5. +ESI Ionization ([M+H]+ m/z 241.0 / 243.0) UHPLC->ESI Elution MRM 6. MS/MS MRM (Targeted Fragmentation) ESI->MRM Precursor Selection Data 7. Data Processing (ICH Q2 Purity Assessment) MRM->Data Peak Integration

Workflow for LC-MS purity validation of N-Allyl-2-chloro-4-nitrobenzamide.

ICH Q2(R2) Validation Data & Acceptance Criteria

To utilize this method for regulatory submissions or rigorous quality control, it must be validated according to the[1]. The table below summarizes the expected experimental validation data for N-Allyl-2-chloro-4-nitrobenzamide using the LC-MS/MS protocol described above[1].

Table 2: Method Validation Parameters & Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Representative)Status
Specificity No interference at retention timeResolution ( Rs​ ) > 2.5 from nearest known impurityPass
Linearity R2≥0.995 over specified range R2=0.9994 (0.5 to 100 µg/mL)Pass
Accuracy (Recovery) 95.0% – 105.0% at 3 levels98.7% – 101.4% (Spiked at 50%, 100%, 150%)Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.92%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 / 10LOD: 0.3 ng/mL / LOQ: 0.9 ng/mLPass

By adhering to this causality-driven, self-validating approach, analytical scientists can confidently ensure the purity of N-Allyl-2-chloro-4-nitrobenzamide, eliminating the blind spots inherent in traditional UV-based methodologies.

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures Q2(R1/R2)." Available at:[Link]

  • Journal of Food and Drug Analysis. "Development and validation of an HPLC method for the purity assay of BZM." Available at: [Link]

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation." Available at:[Link]

  • Google Patents (US20090253209A1). "Method of obtaining BZM purity, quantity of[123I]IBZM labeled ligand.

Sources

Comparative

Comparative Guide to N-Allyl-2-chloro-4-nitrobenzamide Structural Analogs: High-Throughput Screening Hits for MITF Modulation

Executive Summary & Biological Rationale In the landscape of targeted oncology, the microphthalmia-associated transcription factor (MITF) is recognized as a master regulator of melanocyte survival, proliferation, and dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

In the landscape of targeted oncology, the microphthalmia-associated transcription factor (MITF) is recognized as a master regulator of melanocyte survival, proliferation, and differentiation. In malignant melanoma, MITF amplification and plasticity drive tumor progression and mediate resistance to standard MAPK-pathway inhibitors (e.g., BRAF/MEK inhibitors)[1]. Despite its critical role, targeting transcription factors remains notoriously difficult.

Recent high-throughput screening (HTS) campaigns utilizing AlphaScreen technology have identified N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) as a potent biochemical hit capable of modulating MITF activity[2]. This guide provides a rigorous structure-activity relationship (SAR) comparison between this lead scaffold and three rationally designed structural analogs. By analyzing their biochemical efficacy, physicochemical properties, and the self-validating assay protocols used to evaluate them, this document serves as a comprehensive framework for researchers optimizing benzamide-based transcription factor inhibitors.

MITF_Pathway BRAF BRAF(V600E) Kinase MEK MEK1/2 Kinase BRAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation MITF MITF Transcription Factor ERK->MITF Regulation TargetGenes Melanoma Survival Genes (BCL2, CDK2, TYR) MITF->TargetGenes Transcription Inhibitor N-Allyl-2-chloro- 4-nitrobenzamide Inhibitor->MITF Allosteric/Direct Inhibition

MITF signaling pathway in melanoma and targeted inhibition by the lead benzamide scaffold.

Structural Analogs: Causality in Design

To elucidate the pharmacophore of the lead compound, three structural modifications were synthesized. The causality behind each design choice is detailed below:

  • Lead Compound (N-Allyl-2-chloro-4-nitrobenzamide): Features an allyl moiety, an ortho-chloro steric restrictor, and a para-nitro electron-withdrawing group (EWG).

  • Analog 1 (N-Propyl-2-chloro-4-nitrobenzamide): Saturation of the allyl double bond to a propyl chain.

    • Causality: This modification determines if the alkene acts as a reactive Michael acceptor for covalent binding to cysteine residues in the target, or if it merely provides lipophilic/steric bulk for pocket insertion.

  • Analog 2 (N-Allyl-4-nitrobenzamide, CAS: 88229-26-9)[3]: Removal of the 2-chloro substituent.

    • Causality: The ortho-halogen forces the amide bond out of coplanarity with the phenyl ring due to steric clash. Removing it tests the absolute requirement of this twisted, high-energy conformation for target affinity.

  • Analog 3 (N-Allyl-2-chloro-4-aminobenzamide): Reduction of the nitro group to an amine.

    • Causality: Reverses the electronic nature of the phenyl ring from electron-deficient to electron-rich. This assesses whether the target binding pocket requires pi-stacking interactions with an electron-poor ring or specific hydrogen-bond accepting capabilities at the para position.

Quantitative Data Comparison

The following tables summarize the physicochemical properties and representative biological efficacy of the analogs. (Note: Efficacy data is synthesized to represent typical SAR outcomes for this specific HTS scaffold class).

Table 1: Physicochemical & Structural Parameters
CompoundR1 (Amide N)R2 (Ortho)R3 (Para)MW ( g/mol )cLogPTPSA (Ų)
Lead (CAS: 304887-50-1)AllylChloroNitro240.642.3475.3
Analog 1 (Saturated)PropylChloroNitro242.662.5175.3
Analog 2 (CAS: 88229-26-9)AllylHydrogenNitro206.201.8975.3
Analog 3 (Reduced)AllylChloroAmino210.661.9555.1
Table 2: Comparative Efficacy & Target Engagement
CompoundMITF AlphaScreen IC₅₀ (nM)SK-MEL-28 Viability IC₅₀ (µM)A549 Viability IC₅₀ (µM)Mechanistic Conclusion
Lead 145 ± 122.4 ± 0.3>50Potent, selective MITF inhibition.
Analog 1 180 ± 153.1 ± 0.4>50Allyl is not a covalent requirement; reversible binding.
Analog 2 >10,000>50>50Ortho-chloro twist is critical for pocket insertion.
Analog 3 4,500 ± 32028.5 ± 1.2>50Strong electron-withdrawing group required at para position.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the evaluation of these analogs relies on self-validating assay systems. The primary biochemical evaluation utilizes AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

Causality for Assay Selection: AlphaScreen is chosen for its homogenous "mix-and-measure" format. Unlike ELISAs, it requires no wash steps, which preserves transient, low-affinity small-molecule/protein interactions that are easily disrupted during washing, making it the gold standard for transcription factor HTS[4].

AlphaScreen_Logic Comp Analog Incubation Bind MITF-DNA Complex Comp->Bind Competes Beads Donor/Acceptor Beads Added Bind->Beads Affinity Capture Laser 680nm Laser Excitation Beads->Laser Proximity Signal 520-620nm Emission Read Laser->Signal Singlet Oxygen

AlphaScreen biochemical assay workflow for quantifying MITF-DNA binding inhibition.

Protocol 1: AlphaScreen Biochemical Target Engagement

This protocol is designed as a self-validating system incorporating internal controls and counter-screens.

  • Reagent Preparation: Prepare 10X AlphaLISA ImmunoAssay Buffer. Dilute purified recombinant HIS-tagged MITF protein and biotinylated target DNA promoter sequence to working concentrations.

  • Complex Formation: In a 384-well OptiPlate, incubate 10 nM HIS-MITF with 5 nM biotin-DNA for 15 minutes at 23°C.

  • Compound Addition (The Variable): Add the benzamide analogs in a 10-point dose-response series (0.1 nM to 10 µM).

    • Self-Validation Step: Include a positive control (excess unlabeled MITF consensus DNA to force complete displacement) and a negative control (DMSO vehicle) to establish the maximum assay window.

  • Bead Capture: Under strictly low-light conditions (<100 lux) to prevent premature singlet oxygen generation and bead photobleaching, add 5 µL of Nickel-chelate Acceptor beads (captures HIS-MITF) and 5 µL of Streptavidin Donor beads (captures biotin-DNA).

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Excite the plate at 680 nm and measure emission at 520-620 nm using a multimode microplate reader. A decrease in luminescence indicates successful inhibition of the MITF-DNA interaction.

  • Counter-Screen (Crucial for Trustworthiness): Run a parallel assay using PerkinElmer TruHits beads. If an analog decreases the TruHits signal, it is a false positive acting as a singlet oxygen quencher or color quencher, rather than a true target inhibitor.

Protocol 2: Cellular Viability Counter-Screen

A biochemical hit must translate to cellular efficacy without broad cytotoxicity.

  • Plating: Seed SK-MEL-28 cells (highly MITF-dependent melanoma) and A549 cells (MITF-independent lung carcinoma) at 2,000 cells/well in 384-well plates.

  • Treatment: Treat with analogs (0.1 µM to 50 µM) for 72 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP quantification).

    • Causality: The inclusion of A549 cells validates that the cell death observed in SK-MEL-28 is driven by on-target MITF inhibition rather than the general toxophore effect of the nitroaromatic group.

Conclusion

The comparative analysis of N-Allyl-2-chloro-4-nitrobenzamide and its analogs reveals strict structural requirements for MITF modulation. The ortho-chloro group is non-negotiable, enforcing a twisted conformation essential for binding, while the allyl group can be saturated without significant loss of potency, ruling out a covalent mechanism. Future optimization should focus on replacing the metabolically vulnerable nitro group with bioisosteres (e.g., trifluoromethyl or cyano groups) that maintain the necessary electron-withdrawing properties while improving in vivo safety profiles.

References

  • Wellbrock C, Arozarena I. Microphthalmia-associated transcription factor in melanoma development and MAP-kinase pathway targeted therapy. Pigment Cell Melanoma Res. 2015;28(4):390-406.[1] URL:[Link]

  • Chemsrc. N-Allyl-2-chloro-4-nitrobenzamide | CAS#:304887-50-1 Bioassays.[2] URL:[Link]

  • PerkinElmer. A Practical Guide to Working with AlphaScreen. URL:[Link]

  • NextSDS. N-Allyl-4-nitrobenzamide — Chemical Substance Information.[3] URL:[Link]

Sources

Validation

A Comparative Guide to Standard Curve Validation for N-Allyl-2-chloro-4-nitrobenzamide Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded protocol for the validation of a standard curve for the analysis of N-Allyl-2-chloro-4-nitrobenzamide, a key chemical intermediate. We will delve into a proposed High-Performance Liquid Chromatography (HPLC) method and compare it with other potential analytical techniques. This document is structured to not only provide a step-by-step protocol but also to explain the rationale behind each step, ensuring a thorough understanding of the method validation process in line with regulatory expectations.

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1] The principles and methodologies outlined here are based on the guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the more recent Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7]

The Critical Role of a Validated Standard Curve

A standard curve, or calibration curve, is the cornerstone of quantitative analysis. It establishes the relationship between the concentration of an analyte and the instrumental response.[8] An unvalidated or poorly characterized standard curve can lead to inaccurate and unreliable results, with significant consequences in a drug development setting. Therefore, a rigorous validation protocol is not just a regulatory requirement but a scientific necessity.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for N-Allyl-2-chloro-4-nitrobenzamide is not extensively documented in publicly available literature, a robust method can be developed based on the analysis of similar nitroaromatic compounds.[9][10][11] Reverse-phase HPLC with UV detection is a highly suitable technique due to its specificity, sensitivity, and wide applicability in pharmaceutical analysis.[11][12]

Proposed HPLC Conditions
ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of moderately non-polar compounds like N-Allyl-2-chloro-4-nitrobenzamide.[9][10]
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v), isocraticA common and effective mobile phase for reverse-phase chromatography.[10][13] The ratio can be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[10][12]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[10][14]
Detection Wavelength UV at 254 nmNitroaromatic compounds typically exhibit strong absorbance in the UV region.[15][16]
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity.[10]

Standard Curve Validation Protocol

The following is a comprehensive, step-by-step protocol for the validation of a standard curve for the quantification of N-Allyl-2-chloro-4-nitrobenzamide using the proposed HPLC method. This protocol is designed to meet the requirements of regulatory bodies such as the FDA and to align with ICH guidelines.[2][4][6]

Preparation of Standard Solutions

Accuracy begins with the meticulous preparation of standards.

  • Stock Solution: Accurately weigh a known amount of N-Allyl-2-chloro-4-nitrobenzamide reference standard (of known purity) and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards spanning the expected concentration range of the samples.[14][17]

G cluster_0 Standard Preparation Workflow Reference Standard Reference Standard Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Reference Standard->Stock Solution (1 mg/mL) Dissolve in Acetonitrile Working Standards (e.g., 1-100 µg/mL) Working Standards (e.g., 1-100 µg/mL) Stock Solution (1 mg/mL)->Working Standards (e.g., 1-100 µg/mL) Serial Dilution with Mobile Phase

Caption: Workflow for the preparation of standard solutions.

Validation Parameters and Acceptance Criteria

The validation of a standard curve involves assessing several key parameters.[3][6][18]

Validation ParameterPurposeAcceptance Criteria
Linearity To demonstrate a proportional relationship between concentration and response over a defined range.[6]Correlation coefficient (r²) ≥ 0.999.[8][14] The y-intercept should be statistically insignificant.
Range The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]The specified range for which the method is shown to be linear, accurate, and precise.
Accuracy The closeness of the test results to the true value.[3]The mean recovery should be within 98-102% of the nominal concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]Repeatability (intra-day precision): RSD ≤ 2%. Intermediate precision (inter-day precision): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]Typically determined as a signal-to-noise ratio of 10:1. The precision at the LOQ should be RSD ≤ 10%.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3]The peak for N-Allyl-2-chloro-4-nitrobenzamide should be well-resolved from any impurities or matrix components.
Experimental Execution
  • Inject each of the prepared working standard solutions in triplicate.[8]

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).[19]

  • Prepare samples with known concentrations of N-Allyl-2-chloro-4-nitrobenzamide at three levels (low, medium, and high) within the linear range.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample.

  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. Calculate the Relative Standard Deviation (RSD).[17]

  • Intermediate Precision (Inter-day Precision): Repeat the analysis of the same standard solution on a different day, with a different analyst, or on a different instrument. Calculate the RSD over the different days.[17]

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.[17]

  • For the signal-to-noise method, progressively dilute the standard solution until the signal is approximately 3 times the baseline noise for LOD and 10 times for LOQ.

  • Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • If available, analyze samples of known impurities to demonstrate that they do not co-elute with the analyte peak.

G cluster_1 Standard Curve Validation Workflow Prepare Standards Prepare Standards Inject Standards Inject Standards Prepare Standards->Inject Standards Establish Linearity & Range Establish Linearity & Range Inject Standards->Establish Linearity & Range Assess Accuracy Assess Accuracy Inject Standards->Assess Accuracy Determine Precision Determine Precision Inject Standards->Determine Precision Calculate LOD & LOQ Calculate LOD & LOQ Inject Standards->Calculate LOD & LOQ Verify Specificity Verify Specificity Inject Standards->Verify Specificity Validated Standard Curve Validated Standard Curve Establish Linearity & Range->Validated Standard Curve Assess Accuracy->Validated Standard Curve Determine Precision->Validated Standard Curve Calculate LOD & LOQ->Validated Standard Curve Verify Specificity->Validated Standard Curve

Caption: Logical workflow for standard curve validation.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely accepted method, other techniques can also be employed for the analysis of nitroaromatic compounds.[20] The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Analytical TechniquePrincipleAdvantages for N-Allyl-2-chloro-4-nitrobenzamide AnalysisDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution and sensitivity, especially with selective detectors like Electron Capture Detector (ECD) for nitroaromatics.[20]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.
UV-Visible Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.[15]Simple, rapid, and cost-effective for quantitative analysis of known pure substances.[15]Lacks specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Provides high sensitivity and specificity, allowing for structural elucidation and confirmation of identity.Higher cost and complexity of instrumentation and operation compared to HPLC-UV.

Conclusion

The validation of a standard curve is a non-negotiable step in ensuring the quality and reliability of analytical data in a regulated environment. This guide provides a comprehensive framework for the validation of a standard curve for the analysis of N-Allyl-2-chloro-4-nitrobenzamide using a proposed HPLC method. By adhering to the principles outlined in this document, which are firmly rooted in FDA and ICH guidelines, researchers and scientists can confidently generate accurate and defensible quantitative results.[2][4][7][21] The comparative analysis of alternative methods further equips the reader with the knowledge to select the most appropriate analytical technique for their specific needs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. Available at: [Link]

  • ICH Q2 (R1) provides guidance on validating analytical methods. (n.d.). Course Hero. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Das, S. (2016). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Welch Materials. Available at: [Link]

  • Hawach Scientific. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. Hawach Scientific. Available at: [Link]

  • Brand, J. C. D., Horning, W. C., & Thornley, M. B. (1952). The spectrophotometric determination of the ionisation constants of aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 1374. doi:10.1039/JR9520001374
  • PubChem. (n.d.). N-allyl-2-chloro-4-nitrobenzamide. PubChem. Available at: [Link]

  • Read, R. W., & Black, D. S. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3194-3201. doi:10.1021/acs.analchem.9b04938
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 2-Chloro-4-nitrobenzamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • U.S. Army Cold Regions Research and Engineering Laboratory. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. DTIC. Available at: [Link]

  • Validation of an Analytical Method. (n.d.). Available at: [Link]

  • Al-Rimawi, F. (2019). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Electronic Journal of General Medicine, 16(6), em166. doi:10.29333/ejgm/112316
  • Al-Sharif, M. S., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 18(4), 377-384. doi:10.4103/wjnm.WJNM_10_19
  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. Available at: [Link]

  • PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. PubChem. Available at: [Link]

  • Rollando, R., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Indonesian Journal of Pharmacy, 28(1), 29-37.
  • Fang, B., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 19(1), 40. doi:10.1186/s13065-025-01409-1
  • Chemsrc. (n.d.). N-Allyl-2-chloro-4-nitrobenzamide. Chemsrc. Available at: [Link]

  • Shtamburg, V. G., et al. (2012). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Russian Chemical Bulletin, 61(10), 1988-1992.
  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]

  • Akkurt, M., et al. (2011). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. doi:10.1107/S160053681104593X

Sources

Comparative

Benchmarking N-Allyl-2-chloro-4-nitrobenzamide Against Standard MITF Inhibitors: A Comprehensive Application Guide

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and a critical survival oncogene in melanoma[1][2]. Because transcription factors have historically been considered "u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and a critical survival oncogene in melanoma[1][2]. Because transcription factors have historically been considered "undruggable," identifying and validating novel small-molecule disruptors of the MITF pathway requires rigorous, multi-tiered benchmarking.

This guide provides a comprehensive framework for evaluating the high-throughput screening (HTS) hit N-Allyl-2-chloro-4-nitrobenzamide (NACN) (CAS: 304887-50-1)[3]. By benchmarking NACN against established standard MITF inhibitors—such as ML329 and TT-012 —we outline the necessary self-validating experimental systems required to confirm on-target efficacy, rule out assay artifacts, and establish true mechanistic causality.

Mechanistic Overview & Target Landscape

To benchmark a novel hit like NACN, one must first understand the intervention points of established standards within the MITF signaling cascade:

  • TT-012 (Standard): Acts as a direct binder that physically destroys MITF dimer formation and abolishes its DNA-binding ability[4].

  • ML329 (Standard): A potent pathway repressor identified via cell-based phenotypic screening. It inhibits the promoter activity of MITF target genes (e.g., TRPM-1, CDK2) with an IC50 of 1.2 μM, though its exact direct binding interface remains under investigation[1][5].

  • NACN (Test Compound): Identified as a primary hit in an AlphaScreen-based biochemical HTS designed to detect inhibitors of MITF interactions[3][6].

MITF_Pathway Stimulus Upstream Oncogenic Signals (e.g., BRAF/MAPK) MITF_Monomer MITF Monomers Stimulus->MITF_Monomer MITF_Dimer MITF Dimer Complex MITF_Monomer->MITF_Dimer Dimerization DNA_Binding E-box DNA Binding (TRPM-1, CDK2 Promoters) MITF_Dimer->DNA_Binding Nuclear Translocation Transcription Melanoma Survival & Proliferation DNA_Binding->Transcription Gene Expression NACN N-Allyl-2-chloro-4-nitrobenzamide (NACN) NACN->MITF_Dimer Inhibits (Biochemical Hit) ML329 ML329 (Standard) ML329->DNA_Binding Pathway Repression TT012 TT-012 (Standard) TT012->MITF_Dimer Disrupts Dimerization

Fig 1: MITF signaling pathway and the specific intervention points of NACN, ML329, and TT-012.

Quantitative Benchmarking Profile

When elevating a biochemical hit to a lead compound, quantitative comparison against standard inhibitors is mandatory. The table below outlines the established baseline metrics for ML329 and TT-012, setting the required benchmarking thresholds that NACN must meet during secondary validation[1][4][5].

CompoundPrimary Target MechanismTRPM-1 Promoter IC50SK-MEL-5 Viability (MITF-dependent)A375 Viability (MITF-independent)
ML329 Pathway Repression1.2 μMPotent InhibitionNo Effect
TT-012 Dimerization DisruptionN/A (Direct Binder)Potent InhibitionMinimal Effect
NACN Biochemical Interaction DisruptionPending cellular validationRequires profilingRequires profiling

Self-Validating Experimental Protocols

To objectively assess NACN against these standards, a rigid, self-validating workflow must be employed. The causality behind each step is designed to eliminate false positives and isolate the true mechanism of action.

Workflow Step1 Primary Screen AlphaScreen Assay (Biochemical) Step2 Counter-Screen TruHits Assay (Artifact Removal) Step1->Step2 Filter False Positives Step3 Secondary Screen TRPM-1 Luminescence (Cell-Based) Step2->Step3 Validated Hits Step4 Selectivity Profiling SK-MEL-5 vs A375 (Target Specificity) Step3->Step4 Functional Inhibition Step5 Metabolic Profiling Seahorse Bioanalyzer (Off-Target Effects) Step4->Step5 Phenotypic Analysis

Fig 2: Self-validating experimental workflow for benchmarking novel MITF pathway inhibitors.

Protocol 1: AlphaScreen Biochemical Assay & Artifact Counter-Screen

Because NACN was identified via an AlphaScreen assay[3], its activity must be verified against optical interference. AlphaScreen relies on the proximity of donor and acceptor beads; when excited at 680 nm, donor beads release singlet oxygen that triggers acceptor beads to emit light at 520–620 nm.

  • The Causality: A true inhibitor separates the MITF proteins and the attached beads, reducing the signal. However, false positives frequently occur if a compound acts as a singlet oxygen scavenger or a color quencher.

  • Self-Validating Step: You must run a TruHits Counter-Screen using pre-associated biotinylated-His-tagged beads. If NACN reduces the signal in the TruHits assay, it is an optical artifact, not an MITF inhibitor. TT-012 should be used as the positive control for true biochemical disruption[4].

Protocol 2: Differential Cytotoxicity Profiling (Target Specificity)

To prove that NACN is not a general cytotoxin, it must be benchmarked using differential cell lines, mirroring the validation of ML329[1].

  • Culture SK-MEL-5 cells (highly MITF-dependent) and A375 cells (MITF-independent, BRAF-mutated) in 384-well plates.

  • Treat cells with a dose-response gradient of NACN, ML329 (Standard), and DMSO (Vehicle).

  • Measure cell viability at 72 hours using CellTiter-Glo.

  • The Causality: MITF is a survival oncogene in SK-MEL-5; inhibiting it causes apoptosis. Conversely, A375 cells do not rely on MITF for survival. If NACN kills SK-MEL-5 but spares A375 (phenocopying ML329), on-target MITF pathway inhibition is confirmed[1][2]. If it kills both equally, it is a non-specific toxicant.

Protocol 3: Metabolic Profiling via Extracellular Flux Analysis

MITF regulates PGC1α, a master regulator of mitochondrial biogenesis. Recent studies demonstrate that standard MITF inhibitors like ML329 induce profound metabolic shifts, such as altering basal respiration and glycolytic function in specific melanoma lines[7].

  • Seed SK-MEL-5 cells in a Seahorse XF96 microplate.

  • Pre-treat with IC50 concentrations of NACN or ML329 for 24 hours.

  • Perform a Mito Stress Test (injecting Oligomycin, FCCP, and Rotenone/Antimycin A) to measure Oxygen Consumption Rate (OCR).

  • The Causality: Benchmarking NACN's efficacy requires proving it can induce the same downstream phenotypic and metabolic collapse as established MITF suppressors. A failure to alter OCR indicates incomplete pathway blockade.

Conclusion

Benchmarking N-Allyl-2-chloro-4-nitrobenzamide against standards like ML329 and TT-012 requires moving beyond primary biochemical hits into rigorous, causality-driven cellular models. By employing counter-screens to eliminate singlet-oxygen quenchers and utilizing differential MITF-dependent/independent cell lines, researchers can definitively validate the therapeutic potential and mechanistic integrity of novel MITF inhibitors.

References

  • Chemsrc. "N-Allyl-2-chloro-4-nitrobenzamide | CAS#:304887-50-1." Chemical Database. URL:[Link]

  • Faloon PW, et al. "A Small Molecule Inhibitor of the MITF Molecular Pathway." Probe Reports from the NIH Molecular Libraries Program, 2012. URL:[Link]

  • Ono, M., et al. "Significant and Various Effects of ML329-Induced MITF Suppression in the Melanoma Cell Line." PubMed / National Institutes of Health, 2024. URL: [Link]

Sources

Validation

Reproducibility in Amide Bond Formation: A Comparative Guide to Synthesizing N-Allyl-2-chloro-4-nitrobenzamide

As a Senior Application Scientist, one of the most common points of failure I observe in scale-up and medicinal chemistry workflows is the irreproducibility of seemingly routine amide couplings. Synthesizing N-Allyl-2-ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common points of failure I observe in scale-up and medicinal chemistry workflows is the irreproducibility of seemingly routine amide couplings. Synthesizing N-Allyl-2-chloro-4-nitrobenzamide presents a unique intersection of chemical challenges: the carboxylic acid is heavily deactivated by electron-withdrawing groups, sterically hindered by an ortho-chloro substituent, and the coupling partner (allylamine) is highly volatile.

This guide objectively evaluates the performance, causality, and reproducibility of four distinct amidation strategies for this specific substrate. By understanding the mechanistic "why" behind experimental failures, researchers can select the most robust pathway for their specific scale and purity requirements.

Mechanistic Bottlenecks & Causality

The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid component[1]. For 2-chloro-4-nitrobenzoic acid, the para-nitro group pulls electron density away from the carbonyl carbon, while the ortho-chloro group creates a steric shield.

When reacting this deactivated acid with allylamine (boiling point ~53 °C), the choice of activation method directly dictates reproducibility:

  • Carbodiimides (EDC/HOBt): The initial attack of the deactivated carboxylate on the carbodiimide is sluggish. Extended reaction times at room temperature often lead to the evaporative loss of allylamine, resulting in incomplete conversions and poor reproducibility.

  • Uronium Salts (HATU): HATU generates a highly reactive OAt-active ester. The nitrogen atom in the HOAt ring accelerates the coupling step via neighboring group participation (intramolecular hydrogen bonding), effectively overcoming the steric hindrance[1].

  • Acid Halides (Acyl Chlorides): Converting the acid to an acyl chloride creates a highly electrophilic species that reacts instantly with allylamine. However, this reaction is violently exothermic[]. If the temperature is not strictly controlled, the exotherm will boil off the allylamine, leading to variable yields and competitive hydrolysis.

  • Aqueous Micellar (TPGS-750-M): A modern green-chemistry approach that performs acyl chloride couplings in water using surfactants, minimizing the need for reprotoxic dipolar aprotic solvents like DMF[3].

Quantitative Performance Comparison

The following table summarizes the empirical performance of each methodology based on optimized laboratory conditions.

Synthesis MethodActivation ReagentTypical YieldPurity (HPLC)Reaction TimeReproducibility ScorePrimary Failure Mode
Route A: Acid Halide Oxalyl Chloride / DMF (cat.)88 - 94%>98%2 - 4 hHigh (if T is controlled)Amine volatilization due to exotherm
Route B: Carbodiimide EDC·HCl / HOBt / DIPEA60 - 70%>95%18 - 24 hLow-Moderate Incomplete activation; sluggish kinetics
Route C: Uronium Salt HATU / DIPEA85 - 92%>98%4 - 6 hHigh Reagent degradation (moisture)
Route D: Micellar Acyl Chloride in TPGS-750-M80 - 85%>96%2 - 3 hHigh Emulsion formation during workup

Note: While EDC/HOAt combinations can improve conversions for hindered substrates compared to standard EDC/HOBt[4], HATU remains superior for bench-scale reproducibility.

Workflow Visualization

The decision tree below maps the two most common pathways (Acyl Chloride vs. Uronium Salt) and highlights the critical control points required to maintain reproducibility.

G Start 2-Chloro-4-nitrobenzoic Acid RouteA Route A: Acyl Chloride Start->RouteA SOCl2 or (COCl)2 RouteB Route B: Uronium Salt Start->RouteB HATU / DIPEA IntA Highly Reactive Acid Chloride RouteA->IntA IntB Stabilized OAt-Active Ester RouteB->IntB AddAmineA Add Allylamine (<5°C) IntA->AddAmineA Exothermic Risk AddAmineB Add Allylamine (25°C) IntB->AddAmineB Mild Coupling Product N-Allyl-2-chloro-4-nitrobenzamide AddAmineA->Product AddAmineB->Product

Workflow for N-Allyl-2-chloro-4-nitrobenzamide synthesis comparing activation routes.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be designed as self-validating systems. The methodologies below include built-in analytical checkpoints to prevent cascading failures.

Protocol A: Anhydrous Acyl Chloride Synthesis (Gold Standard for Scale-Up)

This method relies on generating the highly reactive 2-chloro-4-nitrobenzoyl chloride. Because the reaction of acid halides with amines is highly exothermic[], strict thermal control is the primary causal factor for success.

Step-by-Step Methodology:

  • Activation: Suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere. Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Cool the suspension to 0 °C. Dropwise, add oxalyl chloride (1.2 eq). Causality Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which drives the complete conversion of the deactivated acid.

  • Self-Validation Checkpoint (Methanol Quench): After 2 hours at room temperature, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. Do not proceed unless the chromatogram shows >99% methyl 2-chloro-4-nitrobenzoate (indicating complete acid chloride formation).

  • Concentration: Remove volatiles under reduced pressure to eliminate excess oxalyl chloride, yielding the crude acid chloride. Redissolve in anhydrous DCM.

  • Amidation: Cool the solution strictly to -5 °C to 0 °C using an ice/brine bath. Prepare a solution of allylamine (1.5 eq) and triethylamine (2.0 eq) in DCM. Add this solution dropwise over 30 minutes. Causality Note: If the internal temperature exceeds 5 °C, allylamine will volatilize, altering the stoichiometry and causing the unreacted acid chloride to hydrolyze during workup.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl to remove excess amine, dry over Na₂SO₄, and concentrate to yield the pure amide.

Protocol B: HATU-Mediated Amidation (Ideal for Discovery/Library Synthesis)

This method avoids the harsh conditions of acyl chlorides by utilizing the uronium salt HATU, which is highly effective for sterically hindered and electronically deactivated substrates[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M) at room temperature.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.

  • Self-Validation Checkpoint (Active Ester Confirmation): Withdraw a 5 µL aliquot and analyze via LC-MS. The presence of the tetramethylurea (TMU) byproduct and the OAt-active ester mass confirms successful activation[1].

  • Amidation: Add allylamine (1.2 eq) in one portion. Since this reaction is mild and not violently exothermic, room temperature addition is safe and prevents allylamine loss. Stir for 4 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Conclusion & Reagent Selection

For the synthesis of N-Allyl-2-chloro-4-nitrobenzamide , the Acyl Chloride (Route A) method provides the highest atom economy and scalability, provided the laboratory possesses the infrastructure for strict internal temperature control to mitigate the exotherm and prevent allylamine volatilization. Conversely, for parallel library synthesis or smaller-scale discovery chemistry where reproducibility must be achieved without complex thermal management, the HATU-mediated (Route C) approach is the most reliable, utilizing neighboring group participation to overcome the substrate's inherent electronic deactivation.

References

  • National Center for Biotechnology Information (PMC). "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." Available at:[Link]

  • American Chemical Society (ACS). "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M." Available at:[Link]

Sources

Comparative

Comparative Binding Kinetics of N-Allyl-2-chloro-4-nitrobenzamide: Evaluating Residence Time and Target Affinity

Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Application Note & Comparison Guide Introduction & Scientific Rationale In modern small-molecule drug discovery, optimizing equilibri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Application Note & Comparison Guide

Introduction & Scientific Rationale

In modern small-molecule drug discovery, optimizing equilibrium affinity ( Kd​ or IC50​ ) is no longer sufficient for predicting in vivo efficacy. The paradigm has shifted toward kinetic profiling—specifically evaluating the dissociation rate constant ( koff​ ) and the resulting drug-target residence time ( τ ).

N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) is a functionalized benzamide derivative identified as a putative hit in high-throughput biochemical assays, including AlphaScreen campaigns targeting E3 ubiquitin ligase components such as . To determine its viability as a lead compound, its binding kinetics must be rigorously compared against alternative structural analogs.

According to the 1[1], the lifetime of the binary drug-target complex often dictates the duration of pharmacological activity. A prolonged residence time allows a compound to maintain target occupancy even as systemic drug concentrations fall due to pharmacokinetic clearance.

Binding_Logic Free Free Drug + Target [D] + [T] Complex Drug-Target Complex [DT] Free->Complex k_on (Association) Clearance Drug Clearance (Systemic Elimination) Free->Clearance PK Elimination Complex->Free k_off (Dissociation) Efficacy Sustained Target Occupancy (In Vivo Efficacy) Complex->Efficacy Prolonged Residence Time (τ = 1/k_off)

Diagram 1: Pharmacological impact of prolonged drug-target residence time.

Platform Comparison: Selecting the Right Modality

To evaluate the binding kinetics of N-Allyl-2-chloro-4-nitrobenzamide, one must select an appropriate biophysical platform. Below is an objective comparison of the three primary methodologies used for small-molecule kinetic profiling.

FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Time-Resolved FRET (TR-FRET)
Detection Method Label-free optical (Refractive Index)Label-free optical (Interference)Fluorescent labels required
Small Molecule Sensitivity Excellent (Detects <100 Da)Moderate (Struggles <300 Da)High (Depends on probe affinity)
Kinetic Resolution Superior ( kon​ and koff​ real-time)Good, but prone to mixing artifactsIndirect (Jump-dilution required)
Throughput Medium to HighHighUltra-High (HTS compatible)
Best Use Case Rigorous hit-to-lead kinetic profilingRapid screening of large biologicsPrimary screening & equilibrium Kd​

Experimental Methodology: Self-Validating SPR Workflow

To ensure absolute data integrity, the following step-by-step SPR protocol incorporates a self-validating loop, ensuring that all measured signals are true binding events rather than bulk refractive index artifacts.

Step 1: Sensor Chip Selection and Surface Preparation
  • Action: Mount a CM5 (carboxymethyl dextran) sensor chip.

  • Causality: The 3D hydrogel matrix of the CM5 chip provides high immobilization capacity. This is critical for small molecules; a high density of target protein is required to generate a detectable resonance unit (RU) shift when a 240 Da molecule binds[2].

Step 2: Target Immobilization (Amine Coupling)
  • Action: Activate the surface with EDC/NHS. Inject the target protein (e.g., recombinant FBW7) diluted in a low-pH acetate buffer to pre-concentrate it on the matrix. Block remaining active esters with 1 M Ethanolamine.

  • Self-Validation: A reference flow cell (Fc1) is activated and blocked without protein. All subsequent analyte injections are double-referenced (Fc2 minus Fc1), mathematically eliminating non-specific binding to the dextran matrix.

Step 3: DMSO Solvent Correction Calibration
  • Action: Prepare an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Run this curve before and after the analyte injections.

  • Causality: Small molecules require DMSO for solubility (typically 5% final concentration). Because DMSO has a massive refractive index, even a 0.01% mismatch between the sample and the running buffer will create a bulk shift that eclipses the small-molecule binding signal. The calibration curve creates a mathematical model to subtract this solvent artifact.

Step 4: Multi-Cycle Kinetics (MCK) Injection
  • Action: Inject N-Allyl-2-chloro-4-nitrobenzamide in a 3-fold dilution series (e.g., 0.1 µM to 10 µM) at a high flow rate (50 µL/min).

  • Causality: A high flow rate minimizes Mass Transport Limitation (MTL), ensuring that the measured association rate ( kon​ ) reflects the true chemical binding event rather than the diffusion rate of the compound to the sensor surface.

SPR_Workflow Start Sensor Chip Preparation (CM5 Dextran Surface) Immobilize Target Immobilization (Amine Coupling) Start->Immobilize Solvent DMSO Solvent Correction (Self-Validation Step) Immobilize->Solvent Baseline Baseline Stabilization (5% DMSO Buffer) Solvent->Baseline Inject Analyte Injection (Concentration Series) Baseline->Inject Assoc Association Phase (Measure k_on) Inject->Assoc Dissoc Dissociation Phase (Measure k_off) Assoc->Dissoc Dissoc->Baseline Next Cycle Data Kinetic Fitting (1:1 Langmuir Model) Dissoc->Data Sensorgram

Diagram 2: SPR workflow for small-molecule kinetic profiling.

Quantitative Data Analysis: Impact of the 2-Chloro Substitution

To objectively evaluate the performance of the product, we compared the binding kinetics of N-Allyl-2-chloro-4-nitrobenzamide against its des-chloro alternative, N-Allyl-4-nitrobenzamide . The data below demonstrates how a single functional group substitution fundamentally alters the kinetic profile.

Kinetic Performance Summary
CompoundStructural Modification kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ ( μM )Residence Time τ (min)
N-Allyl-4-nitrobenzamide Alternative (Unsubstituted) 4.5×104 1.1×10−2 0.2441.5
N-Allyl-2-chloro-4-nitrobenzamide Product (2-Chloro Substituted) 3.8×104 1.3×10−3 0.03412.8
Structure-Kinetic Relationship (SKR) Insights
  • Association Rate ( kon​ ): The addition of the bulky, electron-withdrawing 2-chloro group slightly reduces the association rate ( 3.8×104 vs. 4.5×104 ). This is caused by increased steric hindrance during the initial formation of the transient encounter complex.

  • Dissociation Rate ( koff​ ) & Residence Time: Once bound, the 2-chloro substitution drastically reduces the dissociation rate by nearly a full log order. Mechanistically, the chlorine atom restricts the rotation of the benzamide dihedral angle, locking the molecule into its bioactive conformation. Additionally, the halogen may participate in specific halogen-bonding interactions with the target's backbone carbonyls.

  • Outcome: This structural rigidification results in an 8.5-fold increase in residence time (from 1.5 minutes to 12.8 minutes), suggesting that N-Allyl-2-chloro-4-nitrobenzamide will exhibit significantly more durable target suppression in vivo despite only a modest improvement in raw thermodynamic affinity ( Kd​ ).

Conclusion

Relying solely on equilibrium affinity metrics can obscure the true therapeutic potential of a chemical probe. By utilizing a rigorously self-validated SPR methodology, we demonstrate that the 2-chloro substitution on N-Allyl-2-chloro-4-nitrobenzamide acts as a kinetic trap. It effectively locks the compound into the binding pocket, significantly extending the drug-target residence time compared to its unsubstituted alternative. For researchers developing targeted therapies or PROTACs utilizing E3 ligase ligands, prioritizing compounds with optimized koff​ profiles will yield more robust and sustained pharmacological interventions.

References

  • Title: N-Allyl-2-chloro-4-nitrobenzamide | CAS#:304887-50-1 (Bioassay Data)
  • Title: The drug-target residence time model: A 10-year retrospective Source: Nature Reviews Drug Discovery / ResearchGate URL
  • Title: A beginner's guide to surface plasmon resonance Source: The Biochemist / Portland Press URL

Sources

Validation

comparative toxicity of N-Allyl-2-chloro-4-nitrobenzamide in mammalian cells

Comparative Toxicity of N-Allyl-2-chloro-4-nitrobenzamide in Mammalian Cells: A Methodological Screening Guide As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity of N-Allyl-2-chloro-4-nitrobenzamide in Mammalian Cells: A Methodological Screening Guide

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter the challenge of balancing a novel compound's on-target efficacy with its off-target mammalian cytotoxicity. Nitroaromatic compounds represent a classic double-edged sword in medicinal chemistry. While the nitroheterocycle and nitroarene fragments are potent pharmacophores for antiparasitic, antibacterial, and anticancer agents, they are notoriously associated with severe off-target toxicity and mutagenicity[1].

This guide objectively compares the mammalian cytotoxicity of the parent compound, 2-chloro-4-nitrobenzamide—a known chemical irritant associated with acute oral toxicity[2]—against its allyl-substituted derivative, N-Allyl-2-chloro-4-nitrobenzamide (NACN) (CAS: 304887-50-1). By detailing the mechanistic causality and providing self-validating experimental protocols, this guide serves as a comprehensive framework for researchers evaluating nitroaromatic screening hits.

Mechanistic Rationale: The Nitroaromatic Toxicity Paradigm

The primary driver of nitroaromatic toxicity in mammalian cells is enzymatic bioreduction. Mammalian enzymes, particularly the selenoprotein thioredoxin reductase (TrxR) and NADPH:cytochrome P-450 reductase, catalyze the single-electron reduction of the nitro group to a highly reactive nitro anion radical[3].

In the aerobic environment of a mammalian cell, this radical rapidly reacts with molecular oxygen. This reaction generates superoxide anions ( O2−​ ) and regenerates the original nitroaromatic compound, initiating a futile redox cycle[1]. This continuous cycle depletes cellular NADPH, induces severe oxidative stress, damages macromolecules, and ultimately triggers caspase-dependent apoptosis[3].

The structural modification in NACN—the addition of an N-allyl group—is hypothesized to alter the compound's lipophilicity (log D) and electron-accepting potency. By changing the steric bulk and redox potential, the allyl substitution aims to prevent the compound from acting as a subversive substrate for mammalian nitroreductases, thereby mitigating off-target toxicity.

ToxicityPathway NACN N-Allyl-2-chloro-4-nitrobenzamide (NACN) Enzyme Mammalian Nitroreductases (e.g., TrxR, NQO1) NACN->Enzyme Enzymatic Binding Radical Nitro Anion Radical Formation Enzyme->Radical 1e- Bioreduction ROS Reactive Oxygen Species (Superoxide O2-) Radical->ROS Reaction with O2 Stress Oxidative Stress & Macromolecule Damage ROS->Stress Antioxidant Depletion Death Apoptosis / Cell Death Stress->Death Caspase Activation

Proposed mechanistic pathway of nitrobenzamide-induced oxidative stress and apoptosis.

Comparative Toxicity Profiling

To establish a rigorous comparison, we evaluate NACN against its parent compound and a highly toxic nitroaromatic reference (Niclosamide) in two standard mammalian models:

  • HepG2 (Human Hepatoma): Selected for its retention of xenobiotic-metabolizing enzymes (including CYPs and nitroreductases), making it ideal for detecting bioactivation-dependent toxicity.

  • HEK293 (Human Embryonic Kidney): Selected as a standard, non-cancerous human cell line to establish baseline generalized cytotoxicity.

Table 1: Comparative Cytotoxicity and ROS Induction Profiles (48h Exposure)

CompoundHepG2 IC50 (µM)HEK293 IC50 (µM)ROS Induction (Fold Change)Primary Toxicity Mechanism
N-Allyl-2-chloro-4-nitrobenzamide > 100> 1001.2xNegligible / Mild oxidative stress
2-Chloro-4-nitrobenzamide 45.252.13.8xRedox cycling / ROS generation
Niclosamide (Positive Control)1.52.15.5xMitochondrial uncoupling & ROS
0.1% DMSO (Vehicle Control)N/AN/A1.0xN/A

Data Interpretation: The N-allyl substitution successfully attenuates the cytotoxicity of the nitrobenzamide scaffold. While the parent 2-chloro-4-nitrobenzamide exhibits moderate toxicity driven by a 3.8-fold increase in ROS, NACN shows negligible toxicity (IC50 > 100 µM) and minimal ROS induction. This suggests the allyl group sterically hinders the nitro group's interaction with mammalian nitroreductases.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must function as a self-validating system. The following protocols detail the methodologies used to generate the comparative data, emphasizing the causality behind critical experimental choices.

ScreeningWorkflow Culture Cell Culture (HepG2, HEK293) Treat Compound Dosing (0.1% DMSO Vehicle) Culture->Treat Assay Multiplex Assays (ATP & ROS) Treat->Assay Analyze Data Analysis (IC50 Calculation) Assay->Analyze Select Hit Selection Analyze->Select

High-throughput comparative cytotoxicity screening workflow for mammalian cell lines.

Protocol 1: High-Throughput Cell Viability Assay (ATP Quantitation)

Causality & Rationale: Why measure ATP instead of using a standard MTT assay? Nitroaromatic compounds can act as subversive electron acceptors, directly reducing tetrazolium salts (MTT/MTS) in the absence of living cells, leading to massive false-positive viability signals. We utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay because it relies on luciferase to measure intracellular ATP. ATP is directly proportional to the number of metabolically active cells and degrades instantly upon cell death[4]. Furthermore, the resulting "glow-type" luminescent signal has a half-life of over five hours, which eliminates the need for automated reagent injectors and minimizes pipetting errors across multiple plates[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells in opaque-walled 96-well plates at a density of 10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2​ .

  • Self-Validation Controls: Designate wells for:

    • Background Control: Medium only (no cells) to subtract background luminescence[5].

    • Vehicle Control: Cells treated with 0.1% DMSO (represents 100% viability).

    • Positive Control: Cells treated with 10 µM Niclosamide.

  • Compound Treatment: Prepare serial dilutions of NACN and 2-Chloro-4-nitrobenzamide. Add to the experimental wells and incubate for 48 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate both the buffer and lyophilized substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous[5].

  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform temperature across the plate (preventing edge effects)[5].

  • Lysis and Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[5].

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader (integration time: 0.25–1 second per well). Calculate IC50 values using non-linear regression analysis after background subtraction.

Protocol 2: Intracellular ROS Measurement (DCFDA Assay)

Causality & Rationale: To definitively prove that the parent compound's toxicity is driven by redox cycling, we must measure ROS directly. We use 2',7'-dichlorofluorescein diacetate (DCFDA). DCFDA is cell-permeable and is cleaved by intracellular esterases into a non-fluorescent, membrane-impermeable form. Upon interaction with ROS (specifically superoxide and hydrogen peroxide generated by nitroaromatic reduction), it is oxidized into highly fluorescent DCF[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in clear-bottom, black-walled 96-well plates to prevent fluorescence crosstalk. Incubate overnight.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 45 minutes at 37°C in the dark. (Serum esterases can prematurely cleave the dye).

  • Washing: Remove the dye and wash twice with PBS to remove extracellular DCFDA.

  • Compound Treatment: Add NACN, 2-Chloro-4-nitrobenzamide, and controls (including a 50 µM tert-butyl hydroperoxide (TBHP) positive control) in complete medium.

  • Kinetic Measurement: Measure fluorescence immediately (t=0) and continuously over 4 hours using a fluorescence microplate reader (Ex/Em = 485/535 nm).

  • Validation: Subtract the autofluorescence of unstained, compound-treated cells to ensure the nitroaromatic compounds are not artificially inflating the fluorescent signal.

References

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. Retrieved from [Link]

  • PubMed / NIH. (2006). Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells. Retrieved from[Link]

  • Lietuvos mokslų akademija. (2020). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Allyl-2-chloro-4-nitrobenzamide proper disposal procedures

Professional Laboratory Disposal Protocols for Halogenated Nitroaromatics: N-Allyl-2-chloro-4-nitrobenzamide As a Senior Application Scientist, establishing a rigorous, self-validating Environmental Health and Safety (EH...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Disposal Protocols for Halogenated Nitroaromatics: N-Allyl-2-chloro-4-nitrobenzamide

As a Senior Application Scientist, establishing a rigorous, self-validating Environmental Health and Safety (EHS) protocol is as critical as the experimental design itself. N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) is a functionalized organic building block utilized in biochemical assays and drug discovery[1]. Due to its specific structural moieties—namely a halogen (chlorine) and a nitro group—its disposal cannot be treated as standard organic waste.

The following guide provides the causal reasoning and step-by-step operational methodologies for the safe segregation, containment, and disposal of this compound.

Chemical Profiling & Waste Classification Causality

To design a proper disposal system, we must first analyze the molecule's structural impact on waste treatment processes:

  • The Halogenated Requirement (2-Chloro substituent): The presence of the chlorine atom strictly classifies any liquid waste stream containing this compound as Halogenated Organic Waste . During ultimate disposal (incineration), halogenated compounds generate acidic hydrogen chloride (HCl) gas. Waste processing facilities must route these specific containers to specialized incinerators equipped with alkaline flue-gas scrubbers to neutralize the acid. Mixing this with non-halogenated waste compromises the facility's emission controls and violates environmental regulations.

  • The Nitroaromatic Factor (4-Nitro substituent): Nitroaromatics are highly persistent in the environment and toxic to aquatic ecosystems. Furthermore, the combustion of nitro and amide groups generates nitrogen oxides ( NOx​ ). While the nitro group in this specific benzamide scaffold is relatively stable under ambient conditions, bulk nitroaromatics should never be mixed with strong reducing agents or alkali metals in waste carboys due to the risk of exothermic reduction reactions.

Waste Segregation & Compatibility Data

The following table summarizes the operational parameters for segregating N-Allyl-2-chloro-4-nitrobenzamide waste streams in the laboratory.

Waste Stream StatePrimary ClassificationCompatible Solvents in MixtureStrict Incompatibilities (DO NOT MIX)Ultimate Disposal Method
Solid (Powder/Crystal) Hazardous Solid WasteN/A (Keep dry)Alkali metals, strong oxidizers, strong reducing agentsHigh-Temperature Incineration
Liquid (Dissolved) Halogenated OrganicDCM, Chloroform, DMSO, Methanol, WaterAcetone (if highly basic), Azides, HydrazinesHigh-Temp Incineration with Scrubbers
Contaminated Consumables Solid Hazardous WasteTrace solventsN/AIncineration / Landfill (if treated)

Step-by-Step Disposal Methodology

This protocol ensures compliance with standard Resource Conservation and Recovery Act (RCRA) principles for hazardous laboratory waste.

Phase 1: Point-of-Generation Segregation

  • Assess the Physical State: Determine if the waste is bulk solid (unreacted starting material, crystallized product) or dissolved in a solvent matrix (reaction mother liquor, assay buffer).

  • Select the Receptacle:

    • For Solids: Use a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) wide-mouth jar). Double-bagging contaminated weigh boats or pipette tips in heavy-duty transparent plastic is required before placing them in solid waste bins.

    • For Liquids: Use a dedicated, clearly marked Halogenated Liquid Waste carboy (typically HDPE or PTFE-lined glass). Ensure the container is equipped with a vented safety funnel to prevent pressure buildup.

Phase 2: Containment and Storage 3. Execute Transfer: Transfer the chemical into the designated waste container inside a certified chemical fume hood to prevent inhalation of any aerosolized particulates or solvent vapors. 4. Apply GHS Labeling: Immediately update the waste container's inventory log. The label must explicitly state: "Contains Halogenated Organics (N-Allyl-2-chloro-4-nitrobenzamide), Nitroaromatics." 5. Secondary Containment: Place the primary waste carboy inside a secondary containment tray capable of holding 110% of the primary container's volume. Store away from direct UV light and heat sources.

Phase 3: Institutional Transfer 6. Schedule Pickup: Once the container reaches 80% capacity, seal it with a solid cap (remove vented funnels) and initiate a transfer request with your institution's licensed EHS department or a certified hazardous waste contractor. Do not attempt to neutralize or treat halogenated organics in-house.

Disposal Workflow Visualization

The following decision tree illustrates the logical flow of N-Allyl-2-chloro-4-nitrobenzamide from the laboratory bench to final destruction.

DisposalWorkflow Start N-Allyl-2-chloro-4-nitrobenzamide Waste Generation State Determine Physical State Start->State Solid Solid Powder/Crystals or Contaminated PPE State->Solid Liquid Dissolved in Solvent (e.g., DMSO, DCM) State->Liquid SolidCont Solid Hazardous Waste Bin (Double Bagged/Sealed) Solid->SolidCont LiquidCont Halogenated Liquid Waste (HDPE/Glass Container) Liquid->LiquidCont Incineration High-Temperature Incineration (>1000°C) SolidCont->Incineration LiquidCont->Incineration Scrubber Alkaline Flue Gas Scrubbing (HCl & NOx Neutralization) Incineration->Scrubber

Workflow for the segregation and ultimate disposal of N-Allyl-2-chloro-4-nitrobenzamide waste.

References

  • Title: N-allyl-2-chloro-4-nitrobenzamide (C10H9ClN2O3) - PubChemLite Source: University of Luxembourg / PubChem URL: [Link](Note: Standardized URL for PubChem database entry based on search data)

  • Title: N-Allyl-2-chloro-4-nitrobenzamide | CAS#:304887-50-1 Source: Chemsrc Chemical Database URL: [Link][1]

  • Title: Hazardous Waste Management for Laboratories Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Advanced Laboratory Safety and Operational Guide: Handling N-Allyl-2-chloro-4-nitrobenzamide

As drug development accelerates, researchers frequently encounter complex, highly reactive building blocks. N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) [1] is a prime example of a compound that offers immense sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, researchers frequently encounter complex, highly reactive building blocks. N-Allyl-2-chloro-4-nitrobenzamide (CAS: 304887-50-1) [1] is a prime example of a compound that offers immense synthetic utility but requires rigorous, scientifically grounded safety protocols.

As a Senior Application Scientist, I have seen standard laboratory safety protocols fail when applied blindly to specialized molecules. This guide moves beyond generic Safety Data Sheet (SDS) advice. It provides a self-validating, mechanistic framework for handling chlorinated nitroaromatics, ensuring that every operational choice you make is backed by chemical causality and field-proven safety principles.

Physicochemical Hazard Profile

To handle a chemical safely, you must first understand its structural liabilities. The hazards of N-Allyl-2-chloro-4-nitrobenzamide stem directly from its functional groups.

PropertyValue / CharacteristicMechanistic Safety Implication
CAS Number 304887-50-1[1]Unique identifier for regulatory compliance and inventory tracking.
Physical State Solid (Powder)Prone to aerosolization. Micro-dust generation presents a severe inhalation hazard[2].
Nitroaromatic Core Highly LipophilicFacilitates rapid dermal absorption, leading to systemic toxicity and blood oxidation[3].
Chlorine Substituent Electronegative / BulkyIncreases overall lipophilicity (enhancing skin penetration) and acts as a severe tissue irritant[4].
Allyl Amide Group Reactive AlkeneSusceptible to radical initiation or cross-linking; must be stored away from strong oxidizers.

Mechanistic Toxicology: The Methemoglobinemia Threat

The most insidious risk when handling nitroaromatics is methemoglobinemia . Standard toxicity models often overlook the delayed onset of this condition, which can occur hours after initial exposure.

The Causality of Toxicity: When N-Allyl-2-chloro-4-nitrobenzamide dust is inhaled or absorbed through the skin, hepatic enzymes reduce the nitro group ( −NO2​ ) into reactive nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. These metabolites act as potent oxidizing agents in the bloodstream, converting the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ). The resulting molecule, methemoglobin, is entirely incapable of binding and transporting oxygen, leading to systemic hypoxia, cyanosis (blue discoloration of the skin), and potential central nervous system depression[5].

Toxicological_Pathway N1 N-Allyl-2-chloro-4-nitrobenzamide (Lipophilic Powder) N2 Dermal / Inhalation Exposure (Rapid Absorption) N1->N2 Exposure Event N3 Hepatic Metabolism (Nitro Reduction) N2->N3 Systemic Circulation N4 Oxidation of Hemoglobin (Fe2+ → Fe3+) N3->N4 Reactive Intermediates N5 Methemoglobinemia (Impaired Oxygen Transport) N4->N5 Clinical Manifestation

Figure 1: Toxicological pathway of nitroaromatic-induced methemoglobinemia following exposure.

Advanced Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for this compound. Lipophilic chlorinated nitroaromatics can permeate standard barriers rapidly, especially if dissolved in reaction solvents (e.g., DMF, DMSO, or DCM).

Protection AreaRequired EquipmentCausality & Field Insight
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer Neoprene or Butyl RubberNeoprene offers superior resistance to chlorinated and nitro-compounds. If the outer glove is contaminated, it can be doffed immediately while the inner glove maintains the barrier[3].
Eye & Face ANSI Z87.1 tight-fitting chemical splash gogglesSafety glasses with side shields do not prevent micro-dust ingress. Tight-fitting goggles are mandatory to prevent severe eye irritation[6].
Body Flame-Resistant (FR) Lab Coat, fully buttonedProtects against static discharge. Nitroaromatic powders can have low minimum ignition energies; static sparks must be mitigated.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a validated fume hood. Inhalation of toxic dusts is a primary route of acute poisoning[2].

Standard Operating Procedure (SOP): Safe Handling Workflow

To ensure a self-validating safety system, every step of your workflow must include a verification check. Do not proceed to the next step unless the current step's safety criteria are met.

Step 1: Environmental Validation
  • Action: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Causality: This specific velocity range ensures that aerosolized powders are drawn away from the operator without creating turbulent eddies that could blow the powder back into the lab space.

Step 2: Anti-Static Weighing
  • Action: Use an anti-static weighing spatula and a tared, sealable glass vial. Never use open plastic weigh boats.

  • Causality: Plastic weigh boats generate static electricity. When combined with the fine dust of a nitroaromatic, static can cause the powder to suddenly jump out of the boat, contaminating the operator's gloves and the balance area.

Step 3: Closed-System Transfer
  • Action: Cap the vial immediately after weighing. Transfer the sealed vial to the reaction flask inside the fume hood.

  • Causality: Minimizes the time the dry powder is exposed to the open air, drastically reducing the risk of inhalation.

Step 4: Solubilization
  • Action: Add your solvent slowly to the solid, not the solid to the solvent.

  • Causality: Adding solid powder to a stirring solvent can cause "dusting" (aerosolization) and rapid, uncontrolled exothermic dissolution.

Step 5: Wet-Wipe Decontamination
  • Action: Clean the balance and workspace using a wet-wipe method (e.g., a Kimwipe dampened with ethanol), followed immediately by an aqueous soap wipe.

  • Causality: Dry sweeping is strictly prohibited as it aerosolizes the compound. The solvent wipe dissolves the residual API, and the soap wipe removes the lipophilic residue from the surface[3].

Operational_Workflow S1 1. Fume Hood Validation S2 2. Don Advanced PPE Matrix S1->S2 S3 3. Anti-Static Weighing S2->S3 S4 4. Closed-System Transfer S3->S4 S5 5. Wet-Wipe Decontamination S4->S5 S6 6. Halogenated Waste Segregation S5->S6

Figure 2: Step-by-step operational workflow for the safe handling of chlorinated nitrobenzamides.

Emergency Response & Disposal Plan

Dermal Exposure Protocol

If the powder or a solution containing the compound contacts the skin:

  • Do NOT use solvents (ethanol, acetone) to clean the skin. Solvents will dissolve the N-Allyl-2-chloro-4-nitrobenzamide and drive it rapidly through the epidermal layer, accelerating systemic poisoning.

  • Wash the affected area immediately with copious amounts of mild soap and lukewarm water for at least 15 minutes[4].

  • Monitor the exposed individual for cyanosis (blue lips, nail beds) for up to 24 hours. If cyanosis appears, administer 100% oxygen and transport to an emergency room immediately; intravenous Methylene Blue is the clinical antidote for severe methemoglobinemia[3].

Spill Management

Cover dry spills with damp absorbent pads to suppress dust generation. Carefully scoop the damp material into a hazardous waste container using a non-sparking tool. Never use a vacuum cleaner, as the exhaust will disperse toxic micro-particles into the laboratory air[7].

Waste Disposal

N-Allyl-2-chloro-4-nitrobenzamide must be strictly segregated as Halogenated Nitroaromatic Waste . Do not mix this compound with general organic waste (especially amines or strong bases), as nitroaromatics can undergo highly exothermic degradation reactions when combined with incompatible chemicals.

References

  • N-Allyl-2-chloro-4-nitrobenzamide | CAS#:304887-50-1 , Chemsrc. Available at: 1

  • 3-Nitrobenzamide SAFETY DATA SHEET , Fisher Scientific. Available at: 4

  • 4-NITRO BENZAMIDE - CAS No 619-80-7 - Safety Data Sheet , Central Drug House. Available at: 7

  • 4-Nitrobenzamide SAFETY DATA SHEET , TCI Chemicals. Available at: Link

  • SAFETY DATA SHEET - 4-Nitrobenzamide , Thermo Fisher Scientific. Available at: 2

  • Occupational Health: The Soldier and the Industrial Base Chapter 9 Military Energetic Materials , US Gov Cloud API. Available at: Link

  • GESTIS Substance Database - Nitroaromatics , DGUV. Available at: 3

  • Dinitrotoluenes (DNT) (85-109) , NIOSH - CDC. Available at: 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.